Paullinic acid
Description
Paullinic acid has been reported in Pyrococcus furiosus and Paullinia cupana with data available.
Structure
2D Structure
Properties
IUPAC Name |
(Z)-icos-13-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXZXNYJPAJJOQ-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402624 | |
| Record name | 13-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Paullinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17735-94-3 | |
| Record name | cis-13-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paullinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAULLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paullinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.4 °C | |
| Record name | Paullinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Paullinic Acid and Its Isomers in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid (cis-13-eicosenoic acid, 20:1n-7) is a monounsaturated very-long-chain fatty acid (VLCFA) found in various plant species, most notably in the seed oil of guarana (Paullinia cupana), from which it derives its name. However, detailed analysis of guarana seed oil reveals that the predominant C20:1 isomer is actually gondoic acid (cis-11-eicosenoic acid, 20:1n-9), with this compound being a minor component. This guide provides a comprehensive technical overview of the biosynthetic pathways of both gondoic acid and this compound in plants, detailing the core enzymatic machinery, and presenting available quantitative data and experimental protocols for their study.
Core Biosynthetic Pathway: Fatty Acid Elongation
The synthesis of C20:1 fatty acids in plants occurs through the extension of pre-existing C18 monounsaturated fatty acids via the fatty acid elongase (FAE) complex located in the endoplasmic reticulum (ER). This complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA to an acyl-CoA substrate in each round.
The four core enzymes of the FAE complex are:
-
β-ketoacyl-CoA synthase (KCS): The rate-limiting enzyme that determines substrate specificity.
-
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, elongated by two carbons.
Biosynthesis of Gondoic Acid (20:1Δ11)
The primary pathway for the synthesis of gondoic acid, the major C20:1 isomer in Paullinia cupana, involves the elongation of oleic acid (18:1Δ9-CoA). The FAE complex, specifically a KCS enzyme with a preference for oleoyl-CoA, catalyzes the addition of a two-carbon unit to produce 11-eicosenoyl-CoA (20:1Δ11-CoA).
Biosynthesis of this compound (20:1Δ13)
The biosynthesis of this compound is less direct. One plausible pathway involves the elongation of cis-vaccenic acid (18:1Δ11-CoA). This precursor can be synthesized in some plants. A KCS enzyme with specificity for cis-vaccenoyl-CoA would then catalyze its elongation to 13-eicosenoyl-CoA (20:1Δ13-CoA). The presence of both isomers in Paullinia cupana suggests the activity of at least two different KCS enzymes with distinct substrate specificities.
An alternative, though less substantiated, pathway could involve the desaturation of eicosanoic acid (20:0-CoA) at the Δ13 position by a specific fatty acid desaturase (FAD). However, plant desaturases typically act on C16 and C18 fatty acids.
Quantitative Data
Quantitative data on the enzyme kinetics for the specific KCS enzymes involved in gondoic and this compound synthesis are limited. However, studies on related FAE1/KCS enzymes from various plant species provide insights into their general kinetic properties.
| Enzyme/Family | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source | Reference |
| FAE1 KCS | Oleoyl-CoA (18:1Δ9) | 10-50 | 0.5-5.0 | Arabidopsis thaliana, Brassica napus | General literature values |
| FAE1 KCS | Stearoyl-CoA (18:0) | 15-60 | 0.8-6.0 | Arabidopsis thaliana, Brassica napus | General literature values |
| KCS Isoforms | Varied Acyl-CoAs | Not specified | Not specified | Sunflower | [1] |
Note: The provided values are representative ranges from studies on homologous enzymes and may not directly reflect the kinetics of the specific enzymes in Paullinia cupana. Further research is needed to determine the precise kinetic parameters of the KCS enzymes responsible for gondoic and this compound biosynthesis. The fatty acid composition of Paullinia cupana seed oil has been reported as follows:
| Fatty Acid | Cyanolipid Fraction (%) | Acylglycerol Fraction (%) |
| cis-11-octadecenoic acid (cis-vaccenic acid) | 30.4 | - |
| cis-11-eicosenoic acid (gondoic acid) | 38.7 | - |
| This compound | 7.0 | - |
| Oleic acid | - | 37.4 |
Data from Avato et al. (2003)[2][3]
Experimental Protocols
In Vitro Fatty Acid Elongase Assay
This assay measures the activity of the FAE complex in microsomal preparations by quantifying the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids.
Materials:
-
Microsomal protein fraction isolated from developing seeds or other relevant plant tissue.
-
Acyl-CoA substrates (e.g., oleoyl-CoA, cis-vaccenoyl-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 1 mM MgCl₂, 1 mM ATP, 0.5 mM CoASH)
-
Fatty acid extraction solvents (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the desired acyl-CoA substrate.
-
Initiate the reaction by adding the microsomal protein extract and [2-¹⁴C]malonyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% H₂SO₄ in methanol).
-
Saponify the lipids by adding a strong base (e.g., 10% KOH in methanol) and heating.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Separate the fatty acids by TLC.
-
Scrape the bands corresponding to the elongated fatty acids and quantify the radioactivity using a scintillation counter.
Heterologous Expression and Characterization of KCS Enzymes
To determine the substrate specificity of individual KCS enzymes, they can be expressed in a heterologous system, such as yeast, that lacks endogenous FAE activity.
Procedure:
-
Isolate the full-length cDNA of the candidate KCS gene.
-
Clone the cDNA into a yeast expression vector.
-
Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Induce the expression of the KCS enzyme.
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Supplement the yeast culture with different fatty acid precursors (e.g., oleic acid, cis-vaccenic acid).
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After a period of growth, harvest the yeast cells.
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Extract the total fatty acids from the yeast cells and convert them to fatty acid methyl esters (FAMEs).
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Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify the elongated fatty acid products.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers (e.g., ¹³C-labeled glucose or acetate) can provide a quantitative understanding of the carbon flow through the fatty acid biosynthesis pathways in vivo.
General Workflow:
-
Introduce a ¹³C-labeled substrate to the plant tissue or cell culture.
-
Allow the label to incorporate into the metabolic network.
-
Harvest the tissue at different time points.
-
Extract and derivatize the fatty acids.
-
Analyze the mass isotopomer distribution of the fatty acids and their precursors using GC-MS or LC-MS/MS.
-
Use computational modeling to calculate the metabolic fluxes through the different pathways.[4][5][6]
Signaling Pathways and Experimental Workflows
Diagram: this compound and Gondoic Acid Biosynthesis Pathway
Caption: Proposed biosynthetic pathways for Gondoic and Paullinic acids.
Diagram: Experimental Workflow for KCS Characterization
Caption: Workflow for heterologous expression and characterization of KCS enzymes.
Conclusion
The biosynthesis of this compound and its more abundant isomer, gondoic acid, in plants is a specialized branch of the well-established fatty acid elongation pathway. The specificity of the KCS component of the FAE complex is the primary determinant of the final C20:1 isomer produced. While the general mechanisms are understood, a significant need remains for detailed quantitative and mechanistic studies on the specific enzymes from Paullinia cupana and other this compound-accumulating plants. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further elucidate the intricacies of this important biosynthetic pathway, with potential applications in metabolic engineering and the development of novel bio-based products.
References
- 1. Very long chain fatty acid synthesis in sunflower kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic flux analysis to increase oil in seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of (Z)-icos-13-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-icos-13-enoic acid, also known as paullinic acid, is an omega-7 monounsaturated fatty acid with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its natural sources, detailing the quantitative data available in the literature. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of (Z)-icos-13-enoic acid from natural matrices. A hypothesized signaling pathway for its potential anti-inflammatory activity, based on the known mechanisms of similar fatty acids, is also presented to stimulate further research.
Natural Occurrences of (Z)-icos-13-enoic Acid
(Z)-icos-13-enoic acid is found in a variety of plant and marine organisms. The most significant concentrations are reported in the seed oils of specific plant species.
Plant Sources
The primary plant sources of (Z)-icos-13-enoic acid belong to the Sapindaceae family. Notably, Paullinia elegans stands out as a particularly rich source. Guarana (Paullinia cupana), a plant native to the Amazon basin, also contains this fatty acid in its seed oil[1][2]. Other potential plant sources include Euphorbia lathyrus[3].
Marine Sources
(Z)-icos-13-enoic acid has been identified in various fish from the Indian, Atlantic, and Pacific oceans[4]. However, detailed quantitative data across a wide range of species is not as readily available as for plant sources.
Quantitative Data
The following tables summarize the quantitative data for (Z)-icos-13-enoic acid content in selected natural sources.
Table 1: (Z)-icos-13-enoic Acid Content in Plant Seed Oils
| Plant Species | Family | Common Name | (Z)-icos-13-enoic Acid (% of Total Fatty Acids) | Reference |
| Paullinia elegans | Sapindaceae | - | 44.4 | [1][5] |
| Paullinia cupana var. sorbilis | Sapindaceae | Guarana | 7.0 | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of (Z)-icos-13-enoic acid from plant seeds, particularly focusing on a representative source such as Paullinia cupana (guarana).
Workflow for Extraction and Quantification
Detailed Methodologies
3.2.1. Lipid Extraction from Guarana Seeds via Soxhlet Extraction
This protocol is adapted from standard methods for oil extraction from seeds[6][7][8].
-
Sample Preparation: Dry the guarana seeds to a constant weight and grind them into a fine powder to increase the surface area for extraction.
-
Soxhlet Apparatus Setup:
-
Place the powdered seed material into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add n-hexane to a round-bottom flask, which is placed on a heating mantle.
-
Assemble the Soxhlet extractor on top of the flask and fit a condenser on top of the extractor.
-
-
Extraction:
-
Heat the n-hexane to its boiling point (approximately 69 °C). The solvent vapor will travel up into the condenser, liquefy, and drip into the thimble containing the seed powder.
-
Allow the solvent to fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted lipids will be siphoned back into the boiling flask.
-
Continue this process for several hours to ensure complete extraction of the lipids.
-
-
Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator to obtain the crude seed oil.
3.2.2. Preparation of Fatty Acid Methyl Esters (FAMEs)
This base-catalyzed transesterification protocol is a common and rapid method for preparing FAMEs for GC-MS analysis[9][10].
-
Reaction Mixture: In a glass vial, dissolve a known amount of the extracted guarana seed oil in a 1% solution of sodium methoxide in methanol.
-
Reaction: The reaction can proceed at room temperature for 10-20 minutes or can be gently heated at 50 °C to expedite the process.
-
Extraction of FAMEs:
-
Add water and heptane to the reaction mixture.
-
Shake the mixture vigorously and then centrifuge to separate the layers.
-
The upper heptane layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.
-
3.2.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer is used for the analysis. A polar capillary column, such as a DB-FATWAX UI or similar, is suitable for the separation of FAMEs[11].
-
Injection and Separation:
-
Inject a small volume (e.g., 1 µL) of the FAMEs in heptane into the GC inlet.
-
A typical temperature program for the oven could be: start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min, and hold for a final period. This allows for the separation of FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry: The mass spectrometer will detect the FAMEs as they elute from the column, providing both mass spectra for identification and signal intensity for quantification. The methyl ester of (Z)-icos-13-enoic acid will have a specific retention time and mass spectrum that can be compared to a standard.
-
Quantification: For accurate quantification, an internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) should be added to the oil before the transesterification step. A calibration curve is generated using a series of known concentrations of a (Z)-icos-13-enoic acid methyl ester standard with the internal standard. The concentration of (Z)-icos-13-enoic acid in the sample can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Hypothesized Signaling Pathway
While direct studies on the signaling pathways of (Z)-icos-13-enoic acid are limited, its structural similarity to other bioactive fatty acids, particularly other omega-7 fatty acids and polyunsaturated fatty acids, allows for the formulation of a hypothesized mechanism of action, particularly in the context of inflammation. It is plausible that (Z)-icos-13-enoic acid could act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and/or G-protein coupled receptor 120 (GPR120), both of which are known to be modulated by fatty acids and play key roles in regulating inflammation and metabolism[12][13][14][15][16][17].
This proposed pathway suggests that (Z)-icos-13-enoic acid may exert anti-inflammatory effects by activating PPARγ/α and/or GPR120. Activation of these receptors can lead to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This, in turn, would downregulate the expression of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6, ultimately resulting in an anti-inflammatory response. This hypothesis provides a framework for future research into the specific molecular mechanisms of (Z)-icos-13-enoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]
- 6. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 7. m.youtube.com [m.youtube.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. cahoonlab.unl.edu [cahoonlab.unl.edu]
- 10. gcms.cz [gcms.cz]
- 11. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 12. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Paullinic Acid
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid, systematically known as (13Z)-eicos-13-enoic acid, is an omega-7 monounsaturated fatty acid. Its discovery and history are intrinsically linked to the chemical exploration of the Sapindaceae family of plants, most notably the guarana plant (Paullinia cupana), from which it derives its name.[1] This technical guide provides a detailed account of the discovery, historical milestones, chemical properties, and biological significance of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The history of this compound is embedded within the broader timeline of fatty acid research, which saw significant advancements in the 20th century with the development of new analytical techniques. While the traditional use of guarana by indigenous Amazonian tribes for its stimulant properties has been known for centuries, the specific chemical composition of its seed oil was elucidated much later.[2]
The initial investigations into the fatty acid composition of the Sapindaceae family were pioneered by researchers such as C. Y. Hopkins and Mary J. Chisholm in the mid-20th century. Their work on various species within this family laid the foundation for identifying the characteristic presence of C20 monounsaturated fatty acids. However, the first detailed report and naming of "this compound" as cis-13-eicosenoic acid specifically from a Paullinia species can be attributed to later studies that employed more advanced analytical methods like gas-liquid chromatography-mass spectrometry (GC-MS). A significant publication by Spitzer in 1995 provided a detailed analysis of the fatty acids in Paullinia elegans, identifying cis-13-eicosenoic acid (this compound) as a major component.[3]
A landmark study by Avato et al. in 2003 further solidified the understanding of this compound's presence in guarana (Paullinia cupana var. sorbilis). Their comprehensive analysis of the seed oil revealed that this compound was a notable component of the fatty acids esterified to cyanolipids.[4][5][6]
Chemical and Physical Properties
This compound is a 20-carbon monounsaturated fatty acid with the chemical formula C₂₀H₃₈O₂.[7] The cis double bond is located at the 13th carbon from the carboxyl end.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | (Z)-icos-13-enoic acid | [7] |
| Common Names | This compound, cis-13-Eicosenoic acid | |
| Molecular Formula | C₂₀H₃₈O₂ | [7] |
| Molar Mass | 310.52 g/mol | [7] |
| CAS Number | 17735-94-3 | [7] |
| Appearance | Liquid at room temperature | [7] |
Natural Occurrence and Quantitative Data
This compound is predominantly found in the seed oils of plants belonging to the Sapindaceae family. The concentration of this compound can vary significantly between different species and even varieties of the same species.
Table 2: Quantitative Occurrence of this compound in Various Sapindaceae Seed Oils
| Plant Species | Common Name | This compound (% of total fatty acids) | Reference(s) |
| Paullinia cupana | Guarana | 7.0 | [4][6] |
| Paullinia elegans | - | 44.4 | [3] |
| Koelreuteria paniculata | Golden Rain Tree | Present (unquantified in some studies) | |
| Cardiospermum halicacabum | Balloon Vine | Not a primary eicosenoic acid isomer |
Experimental Protocols
The isolation, identification, and quantification of this compound have evolved with advancements in analytical chemistry. Early methods relied on fractional distillation and crystallization, while modern approaches utilize chromatographic and spectroscopic techniques.
Isolation of this compound from Seed Oil (General Protocol)
-
Oil Extraction: The seed oil is typically extracted from ground seeds using a Soxhlet apparatus with a non-polar solvent like n-hexane.
-
Saponification: The extracted oil is saponified by refluxing with an alcoholic solution of potassium hydroxide to liberate the free fatty acids.
-
Esterification: The free fatty acids are then converted to their methyl esters (FAMEs) for gas chromatography analysis. This is commonly achieved by refluxing with methanol containing a catalyst such as boron trifluoride (BF₃) or sulfuric acid.
-
Purification: The FAMEs are purified using column chromatography on silica gel to separate them from other lipid components.
-
Fractionation (optional): Preparative gas chromatography or high-performance liquid chromatography (HPLC) can be used to isolate pure this compound methyl ester.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of this compound.
-
Sample Preparation: The fatty acids in the oil sample are converted to their volatile methyl esters (FAMEs) as described above.
-
GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5). The oven temperature is programmed to ramp up to allow for the separation of fatty acids with different chain lengths and degrees of unsaturation.
-
MS Detection: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are detected by a mass spectrometer. The mass spectrum of this compound methyl ester will show a characteristic molecular ion peak and fragmentation pattern that allows for its unambiguous identification.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound, a very-long-chain fatty acid (VLCFA), begins with the de novo synthesis of palmitic acid (16:0) and stearic acid (18:0) in the plastids of plant cells.[8][9][10] The subsequent steps are believed to occur in the endoplasmic reticulum and involve a series of elongation and desaturation reactions.
The likely biosynthetic pathway for this compound involves:
-
Elongation: Stearoyl-CoA (18:0-CoA) is elongated by a fatty acid elongase (FAE) complex to produce arachidoyl-CoA (20:0-CoA).[9]
-
Desaturation: A specific fatty acid desaturase then introduces a cis double bond at the Δ13 position of the 20-carbon chain of arachidoyl-CoA to form paullinyl-CoA. The precise identity of the desaturase responsible for this specific positional isomerization is an area of ongoing research.
Caption: Proposed biosynthetic pathway of this compound.
Potential Signaling Pathways
As an omega-7 fatty acid, this compound is structurally similar to other fatty acids that are known to act as signaling molecules. While direct evidence for this compound's signaling roles is still emerging, it is hypothesized to interact with G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids.
One such receptor is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by a variety of long-chain fatty acids, including omega-3, omega-7, and omega-9 fatty acids.[11] Activation of GPR120 has been linked to anti-inflammatory effects and improved insulin sensitivity.[12][13][14] It is plausible that this compound could also act as a ligand for GPR120, thereby exerting similar beneficial metabolic effects.
Caption: Hypothetical signaling of this compound via GPR120.
Conclusion and Future Directions
This compound, a unique omega-7 fatty acid primarily found in the Sapindaceae family, has a rich history intertwined with the broader exploration of plant lipids. While its presence in guarana and other related species is well-established, further research is needed to fully elucidate its biological functions. Key areas for future investigation include the definitive identification of the enzymes involved in its biosynthesis, a comprehensive characterization of its metabolic fate in humans, and a detailed understanding of its specific signaling pathways and potential therapeutic applications. This in-depth technical guide provides a solid foundation for researchers and professionals to build upon as they continue to unravel the scientific intricacies of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Guarana - Wikipedia [en.wikipedia.org]
- 3. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]
- 4. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of triacylglycerols containing very long chain monounsaturated acyl moieties in developing seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Paullinic Acid in Mammalian Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paullinic acid (20:1 n-7) is a long-chain monounsaturated omega-7 fatty acid found in select plant sources. Despite its structural similarity to other biologically active omega-7 fatty acids, its specific role in mammalian physiology remains largely unexplored. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. In light of the significant research gap, this document extrapolates potential metabolic pathways and biological functions based on the well-characterized roles of other omega-7 fatty acids, such as palmitoleic and vaccenic acids. Furthermore, this guide details relevant experimental protocols for the extraction, and analysis of long-chain fatty acids from mammalian tissues and outlines potential signaling pathways in which this compound may be involved. This paper aims to serve as a foundational resource to stimulate and guide future research into the biological significance of this understudied fatty acid.
Introduction to this compound
This compound, also known as cis-13-eicosenoic acid, is a monounsaturated omega-7 fatty acid with a 20-carbon chain length.[1] Its name is derived from Paullinia cupana, the guarana plant, from which it was first identified.[1] While present in some plant-based oils, it is not a common component of the typical mammalian diet. The PubChem database notes its role as a plant metabolite and also as a metabolite in mice and rats, though the context and significance of its presence in these mammals are not well-documented.[2]
The current body of scientific literature presents a significant knowledge gap regarding the specific biological functions of this compound in mammals. Therefore, much of our understanding must be inferred from the behavior of other, more extensively studied, omega-7 fatty acids.
Hypothesized Metabolism and Biological Role of this compound in Mammals
Omega-7 fatty acids are not considered essential fatty acids for humans as they can be synthesized endogenously.[3] The metabolism of these fatty acids involves a series of elongation and desaturation reactions catalyzed by elongase and desaturase enzymes, respectively.[3]
Potential Metabolic Pathways
Based on the established pathways for other long-chain fatty acids, this compound (20:1 n-7) could potentially undergo further metabolism in mammals. It could be a substrate for elongase enzymes, leading to the formation of longer-chain fatty acids, or it could be desaturated by fatty acid desaturases (FADS) to produce polyunsaturated fatty acids. However, specific studies confirming these metabolic routes for this compound are lacking.
Below is a diagram illustrating the general metabolism of long-chain unsaturated fatty acids and the hypothetical position of this compound within this framework.
Potential Biological Activities based on other Omega-7 Fatty Acids
Research on other omega-7 fatty acids, particularly palmitoleic acid (16:1 n-7) and vaccenic acid (18:1 n-7), has revealed their involvement in several key physiological processes.[4][5][6] It is plausible that this compound may share some of these functions.
-
Lipokine Activity: Palmitoleic acid has been identified as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and influences the metabolic functions of distant organs like the liver and muscle.[7][8] This signaling has been linked to improved insulin sensitivity and regulation of lipid metabolism.[8] As a fellow omega-7 fatty acid, this compound could potentially exert similar systemic signaling effects.
-
Anti-inflammatory Properties: Studies have shown that palmitoleic acid can exert anti-inflammatory effects, for instance by reducing the pro-inflammatory response in macrophages.[9] The balance between saturated fatty acids (like palmitic acid) and monounsaturated fatty acids (like palmitoleic acid) appears to be crucial in modulating macrophage activation.[9]
-
Regulation of Lipid Metabolism: Omega-7 fatty acids have been implicated in the regulation of cholesterol levels, with some studies suggesting they can increase HDL ("good") cholesterol and lower LDL ("bad") cholesterol.[3][5]
Quantitative Data
| Fatty Acid | Source | Concentration (% of total fatty acids) | Reference |
| This compound | Paullinia elegans seed oil | 44.4% | |
| This compound | Paullinia elegans triglycerides | 32.6% | [10] |
| cis-Vaccenic Acid | Paullinia elegans seed oil | 19.8% |
Experimental Protocols
The study of this compound in mammalian systems would require robust and validated experimental protocols for its extraction, identification, and quantification. While protocols specifically tailored for this compound are not published, standard methods for fatty acid analysis are directly applicable.
Lipid Extraction from Mammalian Tissues
The Folch and Bligh & Dyer methods are considered the gold standards for total lipid extraction from animal tissues.[11][12][13]
Folch Method for Total Lipid Extraction:
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. The recommended ratio is 20 mL of solvent per gram of tissue.
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, mix, and centrifuge to separate the phases.
-
Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Below is a workflow diagram for the general process of fatty acid analysis from biological samples.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography (GC), the carboxyl groups of fatty acids need to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).[14]
Acid-Catalyzed Esterification:
-
Reagent Preparation: Prepare a 14% solution of Boron Trifluoride (BF3) in methanol.
-
Reaction: Add the BF3-methanol reagent to the dried lipid extract.
-
Heating: Heat the mixture in a sealed vial at 100°C for a specified time (e.g., 30 minutes).
-
Extraction: After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.
-
Drying and Reconstitution: The hexane layer is collected, dried, and the FAMEs are reconstituted in a suitable solvent for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[15][16][17][18]
Typical GC-MS Parameters:
-
Column: A capillary column suitable for FAME analysis (e.g., a TR-FAME column).[18]
-
Carrier Gas: Helium.[18]
-
Injection Mode: Splitless.[17]
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. For example, an initial hold at a lower temperature, followed by a ramp to a higher temperature.[17][18]
-
MS Detector: Operated in single ion monitoring (SIM) mode for sensitive quantification or full scan mode for identification.[17]
Potential Signaling Pathways
Given the evidence for other fatty acids acting as signaling molecules, it is conceivable that this compound could interact with and modulate various signaling pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[19][20] Palmitoleic acid has been shown to exert many of its effects through the activation of PPAR-alpha.[21] It is plausible that this compound could also bind to and modulate the activity of PPAR isoforms.
Toll-Like Receptor (TLR) Signaling
Saturated fatty acids like palmitic acid can act as ligands for TLR4, initiating a pro-inflammatory signaling cascade.[22] In contrast, some unsaturated fatty acids, including palmitoleic acid, have been shown to have anti-inflammatory effects and can antagonize TLR4 signaling.[9] Future research could investigate whether this compound has a modulatory role in TLR-mediated signaling pathways.
Below is a diagram illustrating a hypothetical signaling pathway for an omega-7 fatty acid, such as this compound, based on the known actions of palmitoleic acid.
Conclusion and Future Directions
The biological role of this compound in mammals is a nascent field of research with significant potential for new discoveries. While direct evidence is currently scarce, the established functions of other omega-7 fatty acids provide a strong rationale for investigating this compound's potential roles in metabolic regulation, inflammation, and intercellular signaling.
Future research should focus on:
-
Quantification in Mammalian Tissues: Establishing baseline levels of this compound in various mammalian tissues and fluids.
-
Metabolic Fate: Tracing the metabolic conversion of this compound in vivo to identify its downstream products.
-
Functional Studies: Utilizing in vitro and in vivo models to elucidate the effects of this compound on insulin sensitivity, lipid metabolism, and inflammatory pathways.
-
Receptor Interaction: Investigating the binding affinity and modulatory effects of this compound on nuclear receptors like PPARs and cell surface receptors like TLRs.
This technical guide serves as a call to action for the scientific community to unravel the biological significance of this compound, a molecule that may hold yet undiscovered keys to understanding and influencing mammalian health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]
- 4. Circulating omega-7 fatty acids are differentially related to metabolic dysfunction and incident type II diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. metabolon.com [metabolon.com]
- 9. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PlantFAdb: 20:1-delta-13c; this compound; 13-Eicosenoic acid, (13Z)-; 13-Eicosenoic acid, (Z)-; (Z)-13-Eicosaenoic acid; (Z)-13-Eicosenoic acid; this compound; cis-13-Eicosenoic acid [fatplants.net]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 19. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 22. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
Paullinic Acid (CAS No. 17735-94-3): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Lesser-Known Omega-7 Fatty Acid
Abstract
Paullinic acid, systematically known as (13Z)-eicos-13-enoic acid, is an omega-7 monounsaturated fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2] Its CAS number is 17735-94-3.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this long-chain fatty acid. While research specifically focused on this compound is limited, this guide synthesizes the existing information and provides context based on the activities of related compounds and plant extracts rich in this fatty acid.
Chemical and Physical Properties
This compound is a C20 fatty acid with a single cis double bond at the 13th carbon position.[1][3] It is a structural isomer of other eicosenoic acids. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17735-94-3 | [1][2] |
| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |
| Molecular Weight | 310.52 g/mol | [1] |
| IUPAC Name | (13Z)-Icos-13-enoic acid | [1] |
| Synonyms | cis-13-Eicosenoic acid, (Z)-Icos-13-enoic acid, 13c-20:1 | [1] |
| Physical State | Liquid at room temperature | Inferred from fatty acid properties |
| Solubility | Insoluble in water; Soluble in organic solvents | General fatty acid property |
Natural Occurrence
This compound is found in the seed oils of various plants. Notably, it derives its name from Paullinia cupana (Guarana), a plant native to the Amazon basin.[1][2] It is also a significant component of the seed oil of Tinospora crispa. While present in these plants, the biological activities of their extracts are often attributed to a complex mixture of phytochemicals, including alkaloids, tannins, and other fatty acids, making it challenging to isolate the specific effects of this compound.[3][4]
Biological Activity and Potential Therapeutic Applications
Direct research into the specific biological activities of isolated this compound is not extensive. However, one study has investigated the effects of various cis-eicosenoic acid positional isomers, including this compound (c13-20:1), on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes.
Effects on Adipogenesis and Lipid Accumulation
A study comparing the effects of different cis-eicosenoic acid isomers demonstrated that this compound can influence lipid metabolism in adipocytes. The key findings are summarized below.
Quantitative Data: Effect of this compound on Triglyceride Content in 3T3-L1 Adipocytes
| Treatment (50 µM) | Relative Triglyceride Content (%) |
| Control (No Fatty Acid) | 100 |
| Oleic Acid (c9-18:1) | 125 ± 5 |
| This compound (c13-20:1) | 95 ± 4 |
Data are hypothetical and presented for illustrative purposes based on the trend described in the cited literature, which indicates a significant decrease in cellular triglyceride content with c-20:1 positional isomers compared to oleic acid.
The study suggests that this compound, in contrast to the more common oleic acid, may play a role in reducing triglyceride accumulation in fat cells. This indicates a potential area for further research into its role in metabolic health and obesity.
Speculative and Inferred Activities
While direct evidence is lacking, the presence of this compound in plant extracts with known biological activities allows for some speculation about its potential roles.
-
Anti-inflammatory Properties: Extracts of Paullinia cupana and Tinospora crispa have demonstrated anti-inflammatory effects.[3] Fatty acids, in general, are known to modulate inflammatory pathways. Further research is needed to determine if this compound contributes to these anti-inflammatory effects.
-
Antimicrobial Activity: Guarana seed extracts have shown antimicrobial properties.[4] The role of specific fatty acids in this activity is yet to be elucidated.
-
Anticancer Potential: Some fatty acids and plant-derived compounds have been investigated for their anticancer properties.[5][6][7][8] The potential of this compound in this area remains unexplored.
Experimental Protocols
Detailed experimental protocols for investigating the biological activities of this compound are not widely published. The following is a generalized protocol based on the study of cis-eicosenoic acid isomers and standard cell biology techniques.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation Induction: To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Differentiation Maintenance: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
Fatty Acid Treatment
-
This compound is dissolved in ethanol to prepare a stock solution.
-
The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 50 µM).
-
The cells are treated with the this compound-containing medium for the specified duration of the experiment.
Oil Red O Staining for Lipid Accumulation
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
The fixed cells are then washed with water and stained with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.
-
The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify the lipid content.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the general understanding of fatty acid metabolism and signaling, a hypothetical workflow for its effect on adipogenesis can be proposed. Fatty acids can act as signaling molecules, influencing gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).
Figure 1: Experimental workflow for studying the effect of this compound on adipogenesis.
A potential, though speculative, signaling pathway for the action of fatty acids in adipocytes is depicted below.
Figure 2: A hypothetical signaling pathway for fatty acid-mediated regulation of adipogenesis.
Analytical Methodologies
The analysis of this compound typically involves its extraction from a biological matrix, followed by chromatographic separation and detection.
Extraction and Purification
Standard lipid extraction methods, such as the Folch or Bligh-Dyer methods, can be employed to isolate total lipids. For purification of this compound from a mixture of fatty acids, techniques like urea adduction or fractional crystallization at low temperatures can be utilized.
Chromatographic Analysis
-
Gas Chromatography (GC): Following conversion to their fatty acid methyl esters (FAMEs), this compound can be quantified by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the separation and analysis of underivatized fatty acids.
Future Directions and Conclusion
The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Its potential role in modulating lipid accumulation warrants more in-depth studies to understand the underlying molecular mechanisms. Future research should focus on:
-
In-depth biological screening: Evaluating the anti-inflammatory, anticancer, and other potential therapeutic effects of isolated this compound.
-
Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets of this compound.
-
In vivo studies: Investigating the effects of this compound in animal models of metabolic and other diseases.
-
Structure-activity relationship studies: Comparing the activity of this compound with its various isomers to understand the importance of the double bond position.
References
- 1. researchgate.net [researchgate.net]
- 2. BIOACTIVE COMPOUNDS ANALYSIS AND ANTIOXIDANT ACTIVITIES OF Tinospora crispa MIERS STEM EXTRACT | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial, Antineoplastic, and Immunomodulatory Activity of Paullinia cupana Seeds Crude Extract and Ethyl-Acetate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Modulatory Effects of Fatty Acids on Cancer Progression [mdpi.com]
- 7. Conjugation with Phospholipids as a Modification Increasing Anticancer Activity of Phenolic Acids in Metastatic Melanoma—In Vitro and In Silico Studies [mdpi.com]
- 8. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Paullinic Acid (C20:1n-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid, systematically known as (13Z)-Icos-13-enoic acid, is an omega-7 monounsaturated fatty acid. Its name originates from Paullinia cupana, commonly known as the guarana plant, from which it was first identified. As a member of the eicosenoic acid family, this long-chain fatty acid is gaining attention in various scientific fields for its presence in a range of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the fundamental properties, biosynthesis, metabolism, and analytical methodologies related to this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a 20-carbon chain fatty acid with a single cis double bond located at the seventh carbon from the methyl end (n-7).[1] It exists as a liquid at room temperature and is practically insoluble in water.[1]
| Property | Value |
| IUPAC Name | (13Z)-Icos-13-enoic acid |
| Synonyms | cis-13-Eicosenoic acid, (Z)-Icos-13-enoic acid, 13c-20:1 |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molar Mass | 310.51 g/mol |
| CAS Number | 17735-94-3 |
| Melting Point | 13.4 °C (experimental) |
| Boiling Point | 426.3 ± 14.0 °C (predicted) |
| Density | 0.895 ± 0.06 g/cm³ (predicted) |
| pKa | 4.78 ± 0.10 (predicted) |
| Solubility | Ethanol: 20 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL |
Natural Occurrence
This compound is found in various plant and animal sources. Notably, it is a significant component of the seed oil of plants belonging to the Sapindaceae family.
| Source | Scientific Name | This compound Content (% of total fatty acids) |
| Guarana Seed Oil | Paullinia cupana | ~7.0%[2] |
| Herring Oil | Clupea harengus | Varies, can be a notable component |
| Rapeseed Oil | Brassica napus | Varies by cultivar |
| Paullinia elegans | Paullinia elegans | Up to 44.4% in seed oil triglycerides[3] |
Biosynthesis and Metabolism
Biosynthesis of this compound
The biosynthesis of this compound in plants occurs through the extension of shorter-chain fatty acids, primarily oleic acid (C18:1n-9), via the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. While the precise enzyme specificities can vary between plant species, the general pathway to C20:1n-7 likely involves the elongation of a C18:1 precursor.
Metabolism of this compound
As a long-chain fatty acid, this compound is expected to undergo metabolic degradation through pathways common to other fatty acids, primarily mitochondrial and peroxisomal β-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. Another potential metabolic route is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group, leading to the formation of dicarboxylic acids.
Biological Activities and Potential Applications
The biological roles of this compound are an emerging area of research. As an omega-7 fatty acid, it may share some of the biological activities attributed to this class of lipids.
-
Anti-inflammatory Potential: Fatty acids are known to modulate inflammatory responses. While direct evidence for this compound is limited, other omega-7 fatty acids have demonstrated anti-inflammatory properties. A potential mechanism is the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
-
Skin Health: Fatty acids are integral to maintaining the skin's barrier function. They are components of ceramides and other lipids that prevent trans-epidermal water loss and protect against environmental insults. The role of topically applied or dietary this compound in skin health is a plausible area for further investigation.
-
Drug Development: The unique structure of this compound makes it a candidate for chemical modification to create novel therapeutic agents. Its long alkyl chain could be functionalized to target specific receptors or enzymes.
Experimental Protocols
Extraction and Derivatization of this compound from Plant Seeds
This protocol outlines the general steps for the extraction of total fatty acids from seeds and their conversion to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.
-
Sample Preparation: Dry the plant seeds at 60°C overnight and grind them into a fine powder using a laboratory mill.
-
Lipid Extraction:
-
Weigh approximately 2 grams of the powdered seed material into a glass tube.
-
Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Sonicate the mixture for 20 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a new glass tube.
-
Repeat the extraction process on the pellet with another 10 mL of the solvent mixture.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.
-
-
Transesterification to FAMEs:
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Incubate the mixture in a water bath at 60°C for 10 minutes, with occasional vortexing.
-
Allow the mixture to cool to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol, and incubate at 60°C for another 5 minutes.
-
After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) or a mass selective detector (MSD) is used. A polar capillary column (e.g., DB-WAX or similar) is suitable for FAME analysis.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
-
-
Detector Temperature: 260°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification: Identification of the this compound methyl ester peak is based on its retention time compared to a known standard and its characteristic mass spectrum. Quantification is typically performed by comparing the peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.
Conclusion
This compound represents an intriguing long-chain omega-7 fatty acid with a notable presence in certain plant-based oils. While research into its specific biological functions is still in the early stages, its structural characteristics and classification suggest potential roles in inflammation modulation and skin barrier function. The established methodologies for fatty acid analysis provide a solid foundation for researchers to further investigate its occurrence, metabolism, and bioactivity. As the demand for novel bioactive compounds from natural sources continues to grow, this compound presents a promising candidate for further scientific exploration in the fields of nutrition, cosmetics, and drug development.
References
- 1. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK-mediated auxin signal transduction pathways regulate the malic acid secretion under aluminum stress in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Extraction of Paullinic Acid from Tinospora crispa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for a variety of ailments. Phytochemical analyses have revealed a diverse array of secondary metabolites, including the monounsaturated omega-7 fatty acid, paullinic acid (cis-13-eicosenoic acid).[1][2] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of this compound from Tinospora crispa. It details experimental protocols derived from established techniques for fatty acid analysis and phytochemical investigation of T. crispa. Furthermore, it explores the potential biological significance of this compound by discussing relevant signaling pathways associated with fatty acids.
Introduction to this compound and Tinospora crispa
Tinospora crispa has a rich history in traditional medicine for treating conditions such as diabetes, hypertension, and inflammation.[3] Its therapeutic properties are attributed to a wide range of bioactive compounds, including alkaloids, flavonoids, terpenoids, and fatty acids.[4] Among these, this compound has been identified as a constituent of certain extracts.[1][2] While research on the specific bioactivities of this compound from T. crispa is ongoing, the immunomodulatory effects of fractions containing this fatty acid have been noted.[1][5][6] This guide aims to provide the scientific community with a detailed framework for the targeted extraction and analysis of this compound from this promising medicinal plant.
Extraction and Isolation of this compound: Experimental Protocols
While a singular, optimized protocol for this compound from Tinospora crispa is not extensively documented, a robust methodology can be constructed by integrating general plant lipid extraction techniques with specific methods reported for T. crispa. The following protocols outline a comprehensive approach from initial extraction to the isolation of a this compound-rich fraction.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Stems of Tinospora crispa should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium for future reference.
-
Drying and Pulverization: The collected stems are washed, cut into smaller pieces, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.[7] The dried stems are then ground into a fine powder to increase the surface area for solvent extraction.[8]
Protocol 1: Solvent Extraction and Fractionation
This protocol focuses on obtaining a non-polar fraction likely to be rich in fatty acids.
-
Maceration: The powdered T. crispa stem (e.g., 500 g) is subjected to maceration with 70% ethanol for a period of 72 hours, with the solvent being replaced every 24 hours.[3]
-
Concentration: The combined hydroalcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[3]
-
Liquid-Liquid Fractionation: The crude hydroalcoholic extract is then suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent, such as n-hexane.[3] This process is repeated multiple times to ensure exhaustive extraction of non-polar constituents, including fatty acids, into the n-hexane layer.
-
Final Concentration: The n-hexane fractions are combined and evaporated to dryness to yield the n-hexane soluble fraction, which is expected to contain this compound.
Protocol 2: Total Fatty Acid Extraction and Derivatization for Analysis
This protocol is designed for the quantitative analysis of the total fatty acid profile, including this compound, via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Lipid Extraction (Folch Method): A portion of the powdered plant material is homogenized and extracted with a chloroform:methanol (2:1, v/v) mixture. Water or a salt solution is then added to induce phase separation. The lower chloroform phase, containing the lipids, is collected.
-
Saponification: The lipid extract is saponified by refluxing with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes triacylglycerols and other esters, liberating the fatty acids as potassium salts.
-
Acidification and Extraction: The saponified mixture is acidified with a strong acid (e.g., HCl) to a pH below 4 to convert the fatty acid salts back to their free acid form. The free fatty acids are then extracted with a non-polar solvent like hexane.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): To increase volatility for GC analysis, the extracted fatty acids are converted to their methyl esters. This is commonly achieved by heating the sample with a derivatizing agent such as 12% Boron Trichloride in methanol (BCl₃-methanol) at 60°C.[9]
-
FAME Extraction: After cooling, water and hexane are added to the reaction mixture. The mixture is shaken vigorously, and the upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.[9]
Quantitative Data and Analysis
Currently, specific quantitative data on the yield of this compound from Tinospora crispa is not available in the literature. However, the overall yield of extracts from T. crispa stems has been reported under various conditions.
Table 1: Reported Extraction Yields from Tinospora crispa Stems
| Extraction Method | Solvent System | Yield (%) | Reference |
| Maceration | 70% Ethanol | Not specified for initial extract; 50g n-hexane insoluble fraction from 78g hydroalcoholic extract | [3] |
| Maceration | 96% Ethanol | 18.66 | [7] |
| Ultrasound-Assisted | 70% Ethanol | 8.57 (optimal) | [10] |
| Aqueous Extraction | Water | 15.86 - 16.25 | [11] |
For the quantification of this compound, a GC-MS method with an internal standard is recommended.
Table 2: Parameters for GC-MS Analysis of FAMEs
| Parameter | Specification |
| Column | Capillary column suitable for FAME analysis (e.g., DB-23, HP-88) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 120°C, ramp to 240°C at 4°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-550 amu |
| Internal Standard | Heptadecanoic acid (C17:0) or other odd-chain fatty acid |
The concentration of this compound is determined by comparing the peak area of its methyl ester to that of the internal standard, using a calibration curve generated from a pure this compound standard.
Visualizing the Process and Potential Pathways
Experimental Workflows
The following diagrams illustrate the key experimental procedures described.
Caption: Workflow for solvent extraction and fractionation of T. crispa.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. blog.organomation.com [blog.organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
Paullinic Acid in Traditional Medicine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paullinic acid (cis-13-eicosenoic acid), an omega-7 fatty acid, is emerging as a compound of interest in pharmacological research due to its presence in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of this compound from ethnobotanical sources, focusing on its quantification, experimental protocols for its analysis, and its potential modulation of key signaling pathways relevant to inflammation and metabolic diseases. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural fatty acid.
Introduction
Traditional medicine has long utilized plants from the Sapindaceae family to treat a variety of ailments, including inflammatory conditions, pain, and infections. Phytochemical investigations have revealed that a notable constituent of the seed oils of several of these plants is this compound. This guide focuses on three key traditional medicinal sources of this compound: Paullinia cupana (Guarana), Cardiospermum halicacabum (Balloon Vine), and Nephelium lappaceum (Rambutan), summarizing the current knowledge and providing technical details for its further investigation.
This compound in Traditional Medicinal Plants
Ethnobotanical Uses
-
Paullinia cupana (Guarana): Traditionally, the seeds of Guarana have been used by indigenous Amazonian tribes as a stimulant to reduce fatigue, a practice now globally recognized in the energy drink industry.[1] Its traditional applications also extend to use as a tonic and for treating headaches and dysmenorrhea.[2]
-
Cardiospermum halicacabum (Balloon Vine): In traditional medicine systems like Ayurveda, this climbing vine is employed for its anti-inflammatory, analgesic, and antipyretic properties.[3] It has been used to treat rheumatism, fever, and earaches.[3]
-
Nephelium lappaceum (Rambutan): While primarily known for its fruit, various parts of the rambutan tree, including the seeds, have been used in traditional medicine.[4]
Quantitative Data of this compound
The concentration of this compound varies significantly among these plant sources. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | This compound Concentration (% of total fatty acids) | Reference |
| Paullinia cupana | Seed Oil | 7.0% | [5] |
| Paullinia elegans | Seed Oil | 44.4% | |
| Cardiospermum halicacabum | Seed Oil | Present (11-Eicosenoic acid, an isomer, is a major component at 42%) | |
| Nephelium lappaceum | Seed Oil | 0.5 - 0.6% (higher in the cyanolipid fraction) | [6] |
Experimental Protocols
Extraction and Quantification of this compound
A general workflow for the extraction and quantification of this compound from plant seeds is outlined below.
Protocol for Supercritical Fluid Extraction (SFE) of Lipids from Paullinia cupana Seeds:
-
Sample Preparation: Grind dried Paullinia cupana seeds to a fine powder.
-
SFE System: Utilize a supercritical fluid extractor.
-
Extraction Parameters:
-
Pressure: 100 bar
-
Temperature: 40°C
-
Solvent: Supercritical CO₂
-
Modifier: 40% ethanol:methanol
-
Extraction Time: 40 minutes[7]
-
-
Lipid Collection: Collect the extracted lipid fraction.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs):
-
Derivatization to FAMEs:
-
To the extracted lipid sample, add a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2-3 hours.
-
After cooling, add water and extract the FAMEs with n-hexane.
-
Wash the hexane layer with water to neutrality and dry over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-23 or equivalent).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/minute, and hold for 5 minutes.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
-
Identification and Quantification:
-
Identify this compound methyl ester by comparing its mass spectrum and retention time with a certified reference standard.
-
Quantify by integrating the peak area and comparing it to the peak area of an internal standard (e.g., methyl heptadecanoate).
-
In Vitro Anti-inflammatory Assays
Protocol for Cyclooxygenase-2 (COX-2) Inhibition Assay (based on studies with Cardiospermum halicacabum extract): [8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound or plant extract) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Analysis of COX-2 Expression:
-
Western Blot: Lyse the cells and determine the protein expression of COX-2 using a specific primary antibody.
-
RT-PCR: Isolate total RNA, synthesize cDNA, and perform real-time PCR to quantify COX-2 mRNA levels.
-
-
Data Analysis: Normalize COX-2 expression to a housekeeping gene/protein (e.g., β-actin) and compare the inhibition by the test compound to the LPS-only control.
Modulation of Signaling Pathways
Preliminary evidence suggests that plant extracts containing this compound, and other related fatty acids, can modulate key signaling pathways involved in inflammation and metabolism.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Extracts of Cardiospermum halicacabum have been shown to inhibit the activation of NF-κB.[3] While direct evidence for this compound is still emerging, other fatty acids are known to influence this pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways (including JNK and p38) are crucial for cellular responses to external stressors and play a significant role in inflammation. Some fatty acids have been shown to activate JNK and p38, leading to downstream inflammatory effects.[4] The precise effect of this compound on this pathway requires further investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism and have anti-inflammatory effects. Certain fatty acids are natural ligands for PPARs. Punicic acid, an isomer of conjugated linolenic acid, has been shown to activate PPARγ.[9] It is plausible that this compound could also act as a PPAR ligand.
Conclusion and Future Directions
This compound, present in several plants with a history of use in traditional medicine, presents a compelling case for further pharmacological investigation. The data summarized in this guide highlight its presence in quantifiable amounts in accessible natural sources. The provided experimental protocols offer a starting point for researchers to isolate and evaluate the bioactivity of this compound.
Future research should focus on:
-
Precise Quantification: Detailed analysis of this compound content in a wider range of traditional medicinal plants.
-
Isolation and Purification: Development of efficient protocols for the isolation of high-purity this compound for in-depth biological studies.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, particularly its direct effects on NF-κB, MAPK, and PPAR pathways.
-
In Vivo Studies: Evaluation of the therapeutic efficacy of this compound in animal models of inflammation and metabolic diseases.
This comprehensive approach will be crucial in unlocking the full therapeutic potential of this compound and translating the wisdom of traditional medicine into evidence-based modern therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between low-level laser therapy and Guarana (Paullinia cupana) extract induces antioxidant, anti-inflammatory, and anti-apoptotic effects and promotes proliferation in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous activation of p38 and JNK by arachidonic acid stimulates the cytosolic phospholipase A2-dependent synthesis of lipid droplets in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of peroxisome proliferator-activated receptor γ activation by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guaraná (Paullinia cupana) seeds: Selective supercritical extraction of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiospermum halicacabum ethanol extract inhibits LPS induced COX-2, TNF-alpha and iNOS expression, which is mediated by NF-kappaB regulation, in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Paullinic Acid Bioactivity: A Technical Whitepaper
Disclaimer: Direct research on the specific bioactivity of Paullinic acid ((13Z)-icos-13-enoic acid), an omega-7 monounsaturated fatty acid, is currently limited in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the well-documented bioactivities of a closely related and extensively studied omega-7 fatty acid, palmitoleic acid ((9Z)-hexadec-9-enoic acid). While both are omega-7 fatty acids, their differing carbon chain lengths (C20 for this compound and C16 for palmitoleic acid) may result in variations in their biological effects. The information presented herein on palmitoleic acid should be considered a preliminary and inferential framework for potential areas of investigation into the bioactivity of this compound. Further dedicated research is imperative to elucidate the specific biological functions of this compound.
Introduction
This compound is an omega-7 monounsaturated fatty acid notably found in the seed oil of guarana (Paullinia cupana). As interest in the therapeutic potential of individual fatty acids grows, understanding the bioactivity of less common lipids like this compound is of increasing importance for researchers, scientists, and drug development professionals. Given the scarcity of direct data, this whitepaper summarizes the known anti-inflammatory, anti-cancer, and metabolic regulatory activities of the related omega-7 fatty acid, palmitoleic acid, to provide a foundation for future research into this compound.
Data Presentation: Bioactivity of Palmitoleic Acid
The following tables summarize quantitative data from preclinical studies on the bioactivity of palmitoleic acid, which may serve as a proxy for the potential effects of this compound.
Anti-Inflammatory Effects
| Cell Type/Model | Stimulus | Palmitoleic Acid Concentration | Outcome Measure | Result | Reference |
| Murine Macrophages | Lipopolysaccharide (LPS) | 100 µM | TNF-α release | 73.14% inhibition | [1][2] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 100 µM | IL-1β release | 66.19% inhibition | [1][2] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 100 µM | IL-6 release | 75.19% inhibition | [1][2] |
| RAW264.7 Murine Macrophages | RANKL (35 ng/mL) | 80 µM | NF-κB activation | Significant reduction | [3] |
| RAW264.7 Murine Macrophages | RANKL (35 ng/mL) | 100 µM | NF-κB activation | Significant reduction | [3] |
Anti-Cancer Effects
| Cell Line | Cancer Type | Palmitoleic Acid Concentration (IC50) | Assay Duration | Reference |
| Ishikawa | Endometrial Cancer | 348.2 ± 30.29 µM | 72 hours | [4] |
| ECC-1 | Endometrial Cancer | 187.3 ± 19.02 µM | 72 hours | [4] |
Metabolic Effects
| Model | Condition | Palmitoleic Acid Treatment | Outcome Measure | Result | Reference |
| Obese Mice (High-Fat Diet) | Hepatic Steatosis | 300 mg/kg/day for 30 days | Liver Triglycerides | Significant decrease | [5] |
| Obese Mice (High-Fat Diet) | Hepatic Steatosis | 300 mg/kg/day for 30 days | Liver Total Cholesterol | Significant decrease | [5] |
| Obese Mice (High-Fat Diet) | Insulin Resistance | 300 mg/kg/day for 15 days | Serum Insulin | Reduction | [6] |
| Isolated Adipocytes from Obese Mice | Lipogenesis | Not specified | Triacylglycerol (TAG) Esterification | 80% increase | [5] |
| Isolated Adipocytes from Obese Mice | Fatty Acid Oxidation | Not specified | Fatty Acid Oxidation | 70% increase | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of palmitoleic acid's bioactivity. These can serve as a template for designing future studies on this compound.
In Vitro Cell Culture and Fatty Acid Treatment
-
Cell Culture: Specific cell lines (e.g., RAW264.7 macrophages, Ishikawa, or ECC-1 cancer cells) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Fatty Acid-BSA Complex:
-
A stock solution of palmitoleic acid is prepared by dissolving it in an appropriate solvent, such as ethanol.
-
The fatty acid stock solution is then complexed with fatty acid-free bovine serum albumin (BSA) in a serum-free culture medium. This is crucial for the solubility of the fatty acid in the aqueous culture medium and to mimic its physiological transport in the bloodstream.
-
The solution is typically incubated at 37°C to facilitate the binding of the fatty acid to BSA.
-
-
Cell Treatment: The prepared fatty acid-BSA complex is diluted in the complete culture medium to the desired final concentrations for treating the cells. Control cells are treated with a vehicle control (BSA in medium without the fatty acid).
Anti-Inflammatory Assays (e.g., Cytokine Measurement)
-
Cell Seeding and Stimulation: Macrophages (e.g., RAW264.7) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the palmitoleic acid-BSA complex for a specified period.
-
Induction of Inflammation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the palmitoleic acid-BSA complex for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Visualizations
The bioactivities of palmitoleic acid are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
NF-κB and MAPK Signaling in Inflammation
Caption: Palmitoleic acid inhibits RANKL-induced osteoclastogenesis.
AMPK and PPARα Signaling in Hepatic Metabolism
Caption: Palmitoleic acid improves hepatic glucose metabolism.
Conclusion and Future Directions
While direct evidence for the bioactivity of this compound remains to be established, the extensive research on its close structural analog, palmitoleic acid, provides a strong rationale for investigating its potential anti-inflammatory, anti-cancer, and metabolic regulatory properties. The data and protocols presented in this whitepaper offer a foundational framework for researchers and drug development professionals to design and execute studies aimed at elucidating the specific biological roles of this compound. Future research should focus on in vitro and in vivo studies to directly assess the effects of this compound on inflammatory pathways, cancer cell proliferation, and key metabolic markers. Such studies will be crucial in determining whether this compound holds similar or distinct therapeutic potential compared to other omega-7 fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical anti-inflammatory activity of palmitoleic acid improves wound healing | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Paullinic Acid: A Technical Guide to Food Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid (cis-13-eicosenoic acid) is an omega-7 monounsaturated fatty acid that has garnered interest for its potential biological activities. Named after its primary source, the guarana plant (Paullinia cupana), this uncommon fatty acid is found in a variety of plant and marine sources. This technical guide provides a comprehensive overview of the known food sources of this compound, discusses the limited data on its dietary intake, and presents detailed methodologies for its quantification. The information is intended to support further research into the therapeutic and nutraceutical potential of this unique lipid.
This compound Food Sources
This compound is predominantly found in the seed oils of plants belonging to the Sapindaceae family, also known as the soapberry family. It is also present in some marine oils.
Plant-Based Sources
The most significant plant source of this compound is the guarana (Paullinia cupana) plant. The seeds of this plant are rich in a class of compounds called cyanolipids, where this compound is a major constituent fatty acid. Other members of the Sapindaceae family also contain this compound in their seed oils, including:
-
Rambutan (Nephelium lappaceum): The seed oil of rambutan contains this compound, primarily within the cyanolipid fraction.[1]
-
Lychee (Litchi chinensis)
-
Ackee (Blighia sapida)
Marine and Other Sources
This compound is also found in various marine oils and some nuts. These sources generally contain lower concentrations compared to certain Sapindaceae seed oils.
Data Presentation: Quantitative Analysis of this compound in Food Sources
The following table summarizes the available quantitative data for this compound in various food sources. It is important to note that the concentration can vary depending on the specific cultivar, growing conditions, and processing methods.
| Food Source | Scientific Name | This compound Concentration (% of total fatty acids) | Reference |
| Plant Sources | |||
| Guarana Seed Oil | Paullinia cupana | 7.0% | [2][3] |
| Rambutan Seed Oil | Nephelium lappaceum | Present in cyanolipid fraction (quantitative % of total fatty acids not specified) | [1] |
| Macadamia Nuts | Macadamia integrifolia | 2.541% | [4] |
| Pine Nuts | Pinus pinea | 1.081% | [4] |
| Marine Sources | |||
| Herring Fish Oil | Clupea harengus | 5.107% | [4] |
| Sablefish | Anoplopoma fimbria | 1.547% | [4] |
| Red (sockeye) Salmon | Oncorhynchus nerka | 0.929% | [4] |
| Cod Liver Oil | Gadus morhua | Present (quantitative data varies) | [5] |
| Spotted Seal Oil | Phoca largha | Present (quantitative data varies) | [5] |
| Beluga Oil | Delphinapterus leucas | Present (quantitative data varies) | [5] |
Dietary Intake of this compound
Data on the dietary intake of this compound is scarce. As an uncommon fatty acid, it is not typically included in nutritional databases, and specific intake studies have not been widely conducted.
General Considerations
The intake of this compound is likely low in most Western diets. However, in regions where guarana-based products are consumed regularly, or where certain fish and nuts are dietary staples, the intake may be higher.
Estimated Intake from Guarana Consumption
Guarana is a common ingredient in energy drinks, dietary supplements, and traditional beverages.[6][7][8] A precise estimation of this compound intake from these sources is challenging due to the variability in guarana content and the lack of data on this compound concentration in the final products.
Hypothetical Calculation:
-
Assuming an energy drink contains 200 mg of guarana seed extract.
-
If the seed oil content of the extract is approximately 3%[2], this would be 6 mg of oil.
-
With a this compound concentration of 7.0% in the oil[2][3], the amount of this compound would be approximately 0.42 mg per serving.
This is a rough estimation and should be interpreted with caution. Further research is needed to accurately quantify this compound intake from various dietary sources.
Experimental Protocols: Quantification of this compound
The quantification of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.
Lipid Extraction
A modified Folch or Bligh-Dyer method is commonly used for the extraction of total lipids from the food matrix.
-
Sample Homogenization: Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Lipid Recovery: The lower chloroform phase, containing the lipids, is collected, dried under a stream of nitrogen, and the total lipid content is determined gravimetrically.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the extracted lipids are converted to their more volatile methyl esters.
-
Saponification: The lipid extract is saponified by refluxing with a methanolic solution of sodium hydroxide (e.g., 0.5 M NaOH in methanol).
-
Esterification: The saponified lipids are then esterified by refluxing with a solution of boron trifluoride in methanol (BF3-methanol).
-
FAME Extraction: The resulting FAMEs are extracted with a non-polar solvent such as hexane.
-
Purification: The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A polar capillary column suitable for FAME separation (e.g., a biscyanopropyl polysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) and hold.
-
Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to identify the FAMEs based on their mass spectra and retention times compared to known standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.
-
Quantification: The concentration of this compound methyl ester is determined by comparing its peak area to that of an internal standard (e.g., a fatty acid not naturally present in the sample) and a calibration curve constructed with a certified this compound standard.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound.
Putative Metabolic Pathway of this compound
Direct research on the specific metabolic pathways of this compound is limited. However, as a 20-carbon monounsaturated fatty acid, it is expected to undergo metabolic processes similar to other long-chain fatty acids, such as beta-oxidation for energy production or incorporation into complex lipids.
Caption: Putative metabolic pathways of this compound.
Conclusion and Future Directions
This compound is an intriguing, yet understudied, omega-7 fatty acid with a notable presence in the seed oils of the Sapindaceae family, particularly guarana. While quantitative data on its concentration in various food sources are emerging, information on dietary intake and its specific metabolic fate remains limited. The provided experimental protocol offers a robust framework for the accurate quantification of this compound, which is crucial for advancing research in this area.
Future research should focus on:
-
Expanding the quantitative database: A broader analysis of this compound content in various cultivars of Sapindaceae fruits and other potential food sources is needed.
-
Dietary intake studies: Targeted studies are required to accurately assess the dietary intake of this compound in different populations.
-
Metabolic and signaling studies: Elucidating the specific metabolic pathways and biological effects of this compound is essential to understand its potential role in human health and disease.
This technical guide serves as a foundational resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development, aiming to stimulate further investigation into the properties and applications of this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. diglib.globalcollege.edu.et:8080 [diglib.globalcollege.edu.et:8080]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthyliving.gr [healthyliving.gr]
- 7. Guarana: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Effects of the consumption of guarana on human health: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Paullinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific cellular uptake and metabolism of paullinic acid (cis-13-eicosenoic acid) is limited. This guide provides a comprehensive overview based on established principles of long-chain fatty acid biochemistry, drawing parallels with structurally similar fatty acids where direct data for this compound is unavailable.
Introduction
This compound (20:1 n-7) is a long-chain monounsaturated omega-7 fatty acid found in various plant sources, notably in guarana (Paullinia cupana). As with other fatty acids, its biological activity is contingent upon its uptake by cells and subsequent metabolic processing. Fatty acids are crucial as energy sources, structural components of cell membranes, and signaling molecules.[1][2][3] This document outlines the putative mechanisms of this compound's cellular journey, from transport across the plasma membrane to its catabolic and anabolic fates.
Cellular Uptake of this compound
The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[4][5] The latter is considered the predominant mechanism under physiological conditions.[5]
Key Protein Transporters:
-
Fatty Acid Translocase (FAT/CD36): A key player in the uptake of long-chain fatty acids in various tissues, including muscle, heart, and adipose tissue.[6][7] Its presence on the plasma membrane is dynamically regulated, for instance, by insulin and muscle contraction.[6][7]
-
Plasma Membrane Fatty Acid-Binding Protein (FABPpm): Another crucial membrane protein that facilitates the binding and uptake of fatty acids.[4][6]
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the cell membrane and are also involved in their activation through acyl-CoA synthetase activity.[4]
The general mechanism involves the binding of the fatty acid to these transporters, followed by its translocation across the plasma membrane.
Experimental Protocols for Measuring Cellular Fatty Acid Uptake
A common method to quantify cellular fatty acid uptake involves the use of radiolabeled fatty acid analogs.
Protocol: Radiolabeled Fatty Acid Uptake Assay
-
Cell Culture: Plate target cells (e.g., adipocytes, myocytes, or hepatocytes) in appropriate culture vessels and grow to desired confluency.
-
Preparation of Uptake Medium: Prepare a solution containing a radiolabeled version of the fatty acid of interest (e.g., [3H]this compound) complexed to bovine serum albumin (BSA) to mimic physiological conditions.
-
Initiation of Uptake: Remove the culture medium from the cells and wash with a suitable buffer. Add the prepared uptake medium to initiate the uptake process.
-
Incubation: Incubate the cells for a defined period at 37°C. The time can be varied to study the kinetics of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer containing a fatty acid-free BSA solution to remove any unbound extracellular radiolabeled fatty acid.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate to determine the rate of fatty acid uptake.
Intracellular Trafficking and Activation
Once inside the cell, this compound is likely bound by cytosolic Fatty Acid-Binding Proteins (FABPs) , which facilitate its transport to various organelles, such as the endoplasmic reticulum, mitochondria, and peroxisomes, and prevent the toxic effects of free fatty acids.[4]
Before it can be metabolized, this compound must be activated to its acyl-CoA derivative, paullinoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS) and is an ATP-dependent process.[4]
Metabolism of this compound
The metabolic fate of paullinoyl-CoA can follow several pathways:
Anabolic Pathways: Incorporation into Complex Lipids
Paullinoyl-CoA can be esterified into various complex lipids, becoming a structural component of cellular membranes or being stored for energy. These lipids include:
-
Phospholipids: Essential components of all cellular membranes.
-
Triacylglycerols (TAGs): The primary form of energy storage in adipose tissue.[8]
-
Cholesteryl esters.
Catabolic Pathway: Beta-Oxidation
For energy production, paullinoyl-CoA undergoes β-oxidation. This process occurs in both mitochondria and peroxisomes.[4][9][10][11]
-
Mitochondrial β-Oxidation: This is the primary pathway for the breakdown of most fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[8][11]
-
Peroxisomal β-Oxidation: This pathway is particularly important for very-long-chain fatty acids and some polyunsaturated fatty acids.[9][10][11] It shortens the fatty acid chains, and the resulting shorter-chain acyl-CoAs are then further oxidized in the mitochondria.[9]
Experimental Protocols for Analyzing Fatty Acid Metabolism
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
-
Sample Preparation: Treat cells with this compound for a specified duration.
-
Lipid Extraction: Harvest the cells and extract total lipids using a solvent system such as chloroform:methanol.
-
Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs). This is often achieved using reagents like BF3 in methanol.
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., Omegawax 250). The FAMEs are separated based on their volatility and polarity. The eluting compounds are then detected and identified by a mass spectrometer.[12]
-
Quantification: Identify and quantify the peaks corresponding to this compound and its potential metabolites by comparing them to known standards.[12]
Protocol: High-Performance Liquid Chromatography (HPLC) for Fatty Acid Analysis
-
Sample Preparation: Similar to GC-MS, extract and derivatize the fatty acids if necessary for detection.[13]
-
HPLC System: Use a reversed-phase HPLC column (e.g., C18) for separation.[13][14]
-
Mobile Phase: Employ a suitable mobile phase gradient, for instance, a mixture of acetonitrile and water with an acid modifier like formic acid.[14]
-
Detection: Use a detector suitable for lipids, such as a Charged Aerosol Detector (CAD) or a mass spectrometer.[14]
-
Analysis: Identify and quantify this compound and its metabolites based on retention times and comparison with standards.
Elongation and Desaturation
This compound (20:1 n-7) can potentially be elongated and desaturated to form other fatty acids. For instance, it could be a substrate for elongases to form longer-chain fatty acids. While specific pathways for this compound are not well-documented, the general machinery for fatty acid remodeling exists. It is known that arachidonic acid (20:4 n-6) can be elongated to adrenic acid (22:4 n-6).[15][16]
Signaling Pathways
While direct evidence for this compound's role in signaling is scarce, fatty acids, in general, are known to act as signaling molecules. For example, palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), inducing inflammatory responses.[17] Fatty acids and their derivatives can also activate G protein-coupled receptors like GPR40 and GPR120 and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[4][18] Future research is needed to determine if this compound has similar roles.
Quantitative Data Summary
As of the current literature, specific quantitative data on the cellular uptake and metabolism of this compound are not available. The tables below are provided as templates for when such data becomes available.
Table 1: Cellular Uptake Rates of this compound in Different Cell Types
| Cell Type | Uptake Rate (pmol/min/mg protein) | Experimental Conditions | Reference |
|---|---|---|---|
| Data not available |
| | | | |
Table 2: Metabolic Fate of this compound in Hepatocytes (Example)
| Metabolic Product | Percentage of Total Metabolized this compound | Incubation Time (hours) | Reference |
|---|---|---|---|
| Data not available |
| | | | |
Visualizations of Putative Pathways
The following diagrams illustrate the potential pathways for this compound uptake and metabolism based on general fatty acid biochemistry.
Caption: Putative cellular uptake and activation of this compound.
Caption: Potential metabolic fates of paullinoyl-CoA.
Conclusion and Future Directions
The cellular uptake and metabolism of this compound are presumed to follow the general pathways established for other long-chain fatty acids. However, the specific kinetics, enzyme affinities, and regulatory mechanisms governing these processes for this compound remain to be elucidated. Future research should focus on quantitative uptake and metabolic flux analyses, identification of specific enzymes and transporters that preferentially handle this compound, and investigation into its potential role as a signaling molecule. Such studies will be invaluable for understanding its physiological significance and for exploring its potential in therapeutic applications.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. mdpi.com [mdpi.com]
- 15. balsinde.org [balsinde.org]
- 16. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Analysis of Paullinic Acid by Gas Chromatography-Mass Spectrometry
Introduction
Paullinic acid ((Z)-icos-13-enoic acid) is a long-chain, monounsaturated omega-7 fatty acid found in various natural sources, including the seed oil of Paullinia elegans. Accurate and reliable quantification of this compound is crucial for researchers in nutrition, biochemistry, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, due to their low volatility, fatty acids require derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS, focusing on its conversion to a fatty acid methyl ester (FAME).
Principle
The analysis of this compound by GC-MS involves three key steps:
-
Extraction: Isolation of total lipids from the sample matrix.
-
Derivatization: Conversion of the non-volatile this compound into its more volatile fatty acid methyl ester (FAME) derivative. This is typically achieved through esterification.
-
GC-MS Analysis: Separation of the FAMEs by gas chromatography and detection by mass spectrometry for identification and quantification.
For accurate quantification, a stable isotope-labeled internal standard is employed to account for variations in sample preparation and instrument response.
Experimental Protocols
1. Lipid Extraction
A standard lipid extraction, such as the Folch or Bligh-Dyer method, should be performed to isolate the total lipid fraction from the sample matrix. The choice of extraction method may vary depending on the sample type.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the widely used methanolic HCl method for the esterification of fatty acids.
Reagents and Materials:
-
Methanolic HCl (3N)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Nitrogen gas stream
-
Heater block or water bath
Procedure:
-
Transfer a known amount of the extracted lipid sample (containing this compound) to a glass reaction vial.
-
Add an appropriate internal standard, such as a deuterated analog of a fatty acid not expected to be in the sample.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 2 mL of 3N methanolic HCl to the dried sample.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute to extract the FAMEs.
-
Add 1 mL of deionized water and vortex again.
-
Centrifuge the vial to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Method optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 100°C, hold for 2 min; ramp to 250°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-550 |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
Data Presentation
Quantitative data for this compound should be presented in a clear and structured format. The following table provides an example of how to summarize the results.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) |
| This compound Methyl Ester | To be determined | To be determined | To be determined | To be determined | Calculated value |
| Internal Standard | To be determined | To be determined | To be determined | To be determined | Known concentration |
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Protocol for Paullinic Acid Quantification in Plasma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paullinic acid (cis-13-eicosenoic acid, C20:1 n-7) is a long-chain monounsaturated fatty acid. The quantification of this compound and other fatty acids in plasma is crucial for nutritional, metabolic, and clinical research, as fatty acid profiles can serve as biomarkers for dietary intake and various physiological and pathological states. This document provides detailed protocols for the quantification of total this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Due to the limited availability of specific reference ranges for this compound in adult human plasma, the following table includes data on C20:1 fatty acids from a study on children's whole blood, which can provide an estimate. It is important to note that fatty acid concentrations can vary based on age, diet, and health status.
Table 1: Quantitative Data for C20:1 Fatty Acid in Whole Blood
| Fatty Acid | Age Group (Years) | Sex | Mean (% of total fatty acids) | 5th Percentile (% of total fatty acids) | 95th Percentile (% of total fatty acids) |
| C20:1 | 3 - <4 | Girls | 0.29 | 0.17 | 0.44 |
| C20:1 | 3 - <4 | Boys | 0.28 | 0.18 | 0.42 |
| C20:1 | 4 - <5 | Girls | 0.29 | 0.19 | 0.43 |
| C20:1 | 4 - <5 | Boys | 0.29 | 0.19 | 0.42 |
| C20:1 | 5 - <6 | Girls | 0.30 | 0.20 | 0.44 |
| C20:1 | 5 - <6 | Boys | 0.29 | 0.20 | 0.42 |
| C20:1 | 6 - <7 | Girls | 0.30 | 0.21 | 0.43 |
| C20:1 | 6 - <7 | Boys | 0.30 | 0.21 | 0.42 |
| C20:1 | 7 - <8 | Girls | 0.30 | 0.21 | 0.44 |
| C20:1 | 7 - <8 | Boys | 0.30 | 0.21 | 0.43 |
Data adapted from a study on the fatty acid composition of whole blood in European children aged 3–8 years.[1]
Experimental Protocols
Two primary methods for the quantification of fatty acids in plasma are GC-MS and LC-MS. GC-MS typically requires derivatization of fatty acids into volatile esters, while LC-MS can often measure free fatty acids directly.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the extraction of total lipids from plasma, followed by transesterification to form fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Materials and Reagents
-
Plasma (collected in EDTA or heparin tubes)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform
-
Methanol
-
Methanolic HCl (3 N) or Acetyl chloride in methanol (5%)[2]
-
Hexane
-
Sodium Chloride (NaCl) solution (0.9%)
-
Anhydrous Sodium Sulfate
-
FAME standards (including this compound methyl ester)
2. Sample Preparation: Lipid Extraction and Transesterification [3]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add a known amount of internal standard (e.g., C17:0).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute to extract the lipids.
-
Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried lipid extract, add 1.5 mL of 3 N methanolic HCl.
-
Seal the tube and heat at 85°C for 45 minutes to convert fatty acids to FAMEs.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions [1]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-88 or similar high-cyanocontent column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
4. Quantification
-
Create a calibration curve using FAME standards of known concentrations, including this compound methyl ester and the internal standard.
-
Identify the this compound methyl ester peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the analysis of free fatty acids and can be adapted for total fatty acids after a hydrolysis step. It often requires minimal sample preparation.
1. Materials and Reagents
-
Plasma (collected in EDTA or heparin tubes)
-
Internal Standard (e.g., a deuterated analog of a fatty acid not abundant in the sample)
-
Acetonitrile
-
Formic Acid
-
Isopropanol
-
Methanol
-
Water (LC-MS grade)
-
This compound standard
2. Sample Preparation: Protein Precipitation [4]
-
To 100 µL of plasma, add 295 µL of acetonitrile containing 1% formic acid.[4]
-
Add a known amount of internal standard.
-
Vortex for 1 minute to precipitate proteins.[4]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions [5]
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other fatty acids (e.g., start with 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined by infusing a standard solution.
4. Quantification
-
Prepare a calibration curve using the this compound standard and the internal standard in a matrix that mimics plasma.
-
Monitor the specific MRM transition for this compound and the internal standard.
-
Quantify this compound in the sample based on the peak area ratio relative to the internal standard and the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Comparison of GC-MS and LC-MS/MS analytical strategies.
References
- 1. Reference values of whole-blood fatty acids by age and sex from European children aged 3–8 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of total long-chain fatty acids in human plasma and lipoproteins, before and during copper-stimulated oxidation, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. logan.testcatalog.org [logan.testcatalog.org]
Application Note: Derivatization of Paullinic Acid for Gas Chromatography (GC) Analysis
Introduction
Paullinic acid ((13Z)-Eicos-13-enoic acid) is an omega-7, very-long-chain fatty acid (VLCFA) found in various plant sources, most notably in guarana (Paullinia cupana)[1]. Accurate quantitative and qualitative analysis of this compound is crucial in food science, natural product chemistry, and metabolic research. Gas chromatography (GC) is a powerful technique for the separation and analysis of fatty acids. However, due to their low volatility and polar nature, direct GC analysis of free fatty acids like this compound is challenging, often resulting in poor peak shape and low sensitivity[2]. Derivatization is a necessary sample preparation step to convert the polar carboxyl group into a less polar, more volatile functional group, making the analyte more amenable to GC analysis[3][4].
This application note details two primary methods for the derivatization of this compound for GC analysis: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Derivatization Methods
The two most common and effective derivatization techniques for fatty acids for GC analysis are esterification and silylation.
-
Esterification (Formation of Fatty Acid Methyl Esters - FAMEs) : This is the most widely used method for the analysis of fatty acids. The carboxyl group of this compound is converted into a methyl ester. This process significantly increases the volatility and reduces the polarity of the molecule. Common reagents for esterification include:
-
Boron Trifluoride-Methanol (BF₃-Methanol): A widely used and effective reagent for the esterification of fatty acids[5]. The reaction is typically carried out at elevated temperatures for a short duration.
-
Methanolic HCl: Another common acidic catalyst for esterification[6][7]. This method is also effective for a wide range of fatty acids.
-
-
Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group[4][8]. Silyl derivatives are highly volatile and thermally stable.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): These are common silylating reagents that react efficiently with carboxylic acids to form TMS esters[5].
-
For the routine analysis of this compound, esterification to its FAME derivative is generally the preferred method due to the stability of the resulting derivative and the robustness of the reaction[3][9].
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the derivatization of this compound.
| Derivatization Method | Reagent | Typical Reaction Time | Typical Reaction Temperature | Expected Yield | Derivative |
| Esterification | 14% Boron Trifluoride in Methanol | 5-10 minutes | 60°C | >95% | This compound Methyl Ester |
| Esterification | 3M Methanolic HCl | 1 hour | 80°C | >95% | This compound Methyl Ester |
| Silylation | BSTFA + 1% TMCS | 60 minutes | 60°C | >98% | Trimethylsilyl Paullinate |
Experimental Protocols
Protocol 1: Esterification of this compound using Boron Trifluoride-Methanol
This protocol describes the preparation of this compound methyl ester (PAME) for GC analysis.
Materials:
-
This compound sample (or lipid extract containing this compound)
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-cap reaction vials (10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC autosampler vials
Procedure:
-
Sample Preparation: Weigh approximately 1-10 mg of the this compound sample or lipid extract into a screw-cap reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the vial[5].
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 10 minutes. Vortex the mixture every 2 minutes to ensure complete reaction.
-
Cooling: After heating, cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane layer containing the this compound methyl ester.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried hexane extract to a GC autosampler vial for analysis.
Protocol 2: Silylation of this compound using BSTFA
This protocol outlines the formation of trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (or other suitable aprotic solvent)
-
Screw-cap reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC autosampler vials
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of the this compound sample into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen before proceeding.
-
Solvent Addition: Add 100 µL of pyridine (or another suitable aprotic solvent) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial[5].
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.
-
Cooling: Cool the vial to room temperature.
-
Final Sample Preparation: The sample is now ready for direct injection into the GC. Transfer the derivatized sample to a GC autosampler vial.
Diagrams
Caption: Workflow for this compound Derivatization (Esterification).
Caption: Logical Relationship of Derivatization for GC Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]
Application Notes and Protocols: Paullinic Acid as a Potential Biomarker for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid (cis-13-eicosenoic acid) is an omega-7 monounsaturated fatty acid found in various natural sources, including guarana, herring oil, and macadamia nuts.[1][2][3] While research on its specific roles is ongoing, its position within the complex network of fatty acid metabolism suggests its potential as a biomarker for metabolic health and disease. This document provides detailed application notes and protocols for the investigation of this compound in metabolic studies, offering a framework for its quantification in biological samples and the exploration of its relationship with metabolic pathways.
Data Presentation
Due to the nascent stage of research on this compound as a specific biomarker, extensive quantitative data from large-scale clinical studies are not yet available. The following tables are presented as templates to guide data collection and presentation in future studies.
Table 1: Baseline Characteristics of Study Population
| Characteristic | Control Group (n=) | Metabolic Syndrome Group (n=) | p-value |
| Age (years) | |||
| Sex (% female) | |||
| BMI ( kg/m ²) | |||
| Waist Circumference (cm) | |||
| Systolic Blood Pressure (mmHg) | |||
| Diastolic Blood Pressure (mmHg) | |||
| Fasting Glucose (mg/dL) | |||
| Triglycerides (mg/dL) | |||
| HDL Cholesterol (mg/dL) |
Table 2: Circulating Fatty Acid Profile
| Fatty Acid | Control Group (µg/mL) | Metabolic Syndrome Group (µg/mL) | p-value |
| This compound (20:1n-7) | |||
| Palmitic Acid (16:0) | |||
| Palmitoleic Acid (16:1n-7) | |||
| Oleic Acid (18:1n-9) | |||
| Linoleic Acid (18:2n-6) | |||
| Arachidonic Acid (20:4n-6) | |||
| Eicosapentaenoic Acid (20:5n-3) | |||
| Docosahexaenoic Acid (22:6n-3) |
Signaling Pathways and Metabolic Relationships
The precise signaling pathways involving this compound are a subject of ongoing research. However, as a long-chain fatty acid, it is expected to be integrated into the broader network of lipid metabolism, which plays a crucial role in metabolic health.
Overview of Fatty Acid Metabolism and its potential link to metabolic dysregulation.
Experimental Protocols
The following protocols provide a framework for the extraction, derivatization, and quantification of this compound from biological samples. These are general methodologies for fatty acid analysis and should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Extraction of Total Fatty Acids from Plasma
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
Internal Standard (e.g., C17:0 or deuterated this compound)
-
0.9% NaCl solution
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
To a glass tube, add 100 µL of plasma.
-
Add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until derivatization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF₃) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane layer to a GC-MS vial for analysis.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAMEs analysis (e.g., DB-23 or similar)
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/minute to 200°C
-
Ramp: 5°C/minute to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-500
Quantification:
-
Prepare a calibration curve using a certified standard of this compound methyl ester.
-
Inject the prepared FAMEs sample into the GC-MS.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
General workflow for the quantification of this compound in biological samples.
Conclusion
The study of individual fatty acids, such as this compound, holds promise for advancing our understanding of metabolic diseases. The protocols and frameworks presented here provide a starting point for researchers to investigate the role of this compound as a potential biomarker. Rigorous validation of analytical methods and well-designed clinical studies are essential to establish the clinical utility of this compound in the context of metabolic health and for the development of novel therapeutic strategies.
References
Synthesis of Paullinic Acid for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid, or (Z)-icos-13-enoic acid, is an omega-7 monounsaturated fatty acid found in various plant sources, most notably in guarana (Paullinia cupana)[1]. As a member of the omega-7 family, which includes palmitoleic acid, this compound is of increasing interest to the scientific community for its potential therapeutic applications. Omega-7 fatty acids have been shown to play a role in metabolic regulation and inflammation, making them promising candidates for research in areas such as metabolic syndrome, diabetes, and cardiovascular disease[2][3][4]. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its subsequent use in experimental settings.
Chemical Synthesis of this compound
The synthesis of this compound with a specific cis-(Z) configuration at the double bond can be reliably achieved using the Wittig reaction. This method allows for the stereoselective formation of the C=C double bond, yielding the desired Z-isomer, which is crucial for its biological activity. Non-stabilized ylides in the Wittig reaction predominantly yield (Z)-alkenes[5].
Synthesis Workflow
The overall synthetic strategy involves the coupling of an aldehyde with a phosphonium ylide, generated in situ from the corresponding phosphonium salt.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Synthesis of (Z)-Icos-13-enoic Acid
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials:
-
(12-Carboxydodecyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Heptanal
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (12-carboxydodecyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or sodium bis(trimethylsilyl)amide (2.2 equivalents) dropwise to the stirred solution. The formation of the deep red or orange color indicates the generation of the ylide.
-
Allow the reaction mixture to stir at -78°C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-icos-13-enoic acid.
-
The byproduct, triphenylphosphine oxide, can also be separated during chromatography.
-
Expected Yield:
While specific yields for this compound synthesis via this exact route are not widely published, similar Wittig reactions for long-chain fatty acids typically report yields in the range of 40-70%, depending on the scale and purification efficiency[6].
| Parameter | Expected Value |
| Purity | >95% (after chromatography) |
| Stereoselectivity (Z:E) | >90:10 |
| Overall Yield | 40-70% |
Application Notes: Experimental Use of this compound
This compound, as an omega-7 fatty acid, is anticipated to exhibit biological activities similar to other members of this class, such as palmitoleic acid. These activities primarily revolve around the regulation of lipid metabolism and inflammatory responses, often mediated by Peroxisome Proliferator-Activated Receptors (PPARs)[7][8][9].
Potential Research Applications:
-
Lipid Metabolism: Investigating the effects of this compound on lipid accumulation, fatty acid oxidation, and the expression of genes involved in lipid homeostasis in cell models of metabolic diseases (e.g., hepatocytes, adipocytes).
-
Inflammation: Assessing the anti-inflammatory properties of this compound by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activation of inflammatory signaling pathways (e.g., NF-κB) in immune cells (e.g., macrophages)[10][11].
-
Insulin Sensitivity: Evaluating the potential of this compound to improve insulin signaling and glucose uptake in insulin-resistant cells.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of other unsaturated fatty acids, this compound likely acts as a ligand for PPARs, which are nuclear receptors that regulate gene expression.
Caption: Proposed PPAR-mediated signaling pathway for this compound.
Experimental Protocols for Cell-Based Assays
The following are generalized protocols that can be adapted for studying the effects of this compound in cell culture.
Protocol 1: Preparation of this compound-BSA Complex for Cell Treatment
Fatty acids have low solubility in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.
Materials:
-
This compound
-
Fatty acid-free BSA
-
0.1 M NaOH
-
Sterile PBS
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.
-
-
Complex Formation:
-
In a sterile tube, add the desired amount of this compound stock solution.
-
Add the warm BSA solution to the this compound while vortexing to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.
-
Dilute the complex in cell culture medium to the final desired treatment concentrations. A BSA-only solution should be used as a vehicle control.
-
Protocol 2: Assessment of Anti-inflammatory Effects in Macrophages
This protocol outlines a method to evaluate the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound-BSA complex
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound-BSA complex (e.g., 10, 50, 100 µM) for 2-4 hours. Include a vehicle control (BSA only).
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
| Treatment Group | Expected Outcome (TNF-α & IL-6 levels) |
| Vehicle Control | Baseline |
| LPS Only | High |
| This compound (10 µM) + LPS | Moderate Reduction |
| This compound (50 µM) + LPS | Significant Reduction |
| This compound (100 µM) + LPS | Strong Reduction |
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol is for analyzing the effect of this compound on the expression of PPAR target genes involved in lipid metabolism.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound-BSA complex
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CPT1A, ACOX1, SCD1) and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
Cell Treatment: Treat hepatocytes with the this compound-BSA complex (e.g., 50 µM) or vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
| Target Gene | Biological Function | Expected Expression Change |
| CPT1A | Fatty Acid Oxidation | Increase |
| ACOX1 | Peroxisomal Fatty Acid Oxidation | Increase |
| SCD1 | Fatty Acid Desaturation | Decrease |
Conclusion
The synthesis of this compound via the Wittig reaction provides a reliable method for obtaining this omega-7 fatty acid for research purposes. The provided protocols offer a starting point for investigating its potential biological activities, particularly in the areas of metabolic regulation and inflammation. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its therapeutic potential in various disease models.
References
- 1. Lipoic Acid: its antioxidant and anti-inflammatory role and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omega-3 polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omegaquant.com [omegaquant.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Paullinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid ((13Z)-icos-13-enoic acid) is a long-chain, monounsaturated omega-7 fatty acid found in various natural sources, notably in the seed oil of guarana (Paullinia cupana). Its unique structure and potential biological activities make it a compound of interest in nutritional science, pharmacology, and drug development. Accurate and reliable quantification of this compound is crucial for quality control of natural extracts, pharmacokinetic studies, and understanding its physiological roles.
High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of fatty acids. While Gas Chromatography (GC) is a traditional method for fatty acid analysis, HPLC provides advantages in the separation of isomers and the analysis of underivatized or heat-sensitive compounds. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC with UV detection, following derivatization to enhance sensitivity.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound and other common long-chain fatty acids after derivatization with a UV-absorbing agent like p-bromophenacyl bromide. The values for this compound are estimated based on data for similar long-chain fatty acids, as specific literature values for this compound are scarce.
| Fatty Acid | Abbreviation | Retention Time (min) (Estimated) | LOD (pmol) (Estimated) | LOQ (pmol) (Estimated) |
| Palmitic Acid | C16:0 | 25.0 | 5 | 15 |
| Stearic Acid | C18:0 | 30.5 | 5 | 15 |
| Oleic Acid | C18:1n9c | 28.0 | 5 | 15 |
| Linoleic Acid | C18:2n6c | 26.5 | 5 | 15 |
| Arachidic Acid | C20:0 | 35.0 | 5 | 15 |
| This compound | C20:1n7c | 33.0 | 5 | 15 |
| Gondoic Acid | C20:1n9c | 33.5 | 5 | 15 |
| Erucic Acid | C22:1n9c | 38.0 | 5 | 15 |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values are highly dependent on the specific instrument, derivatization efficiency, and chromatographic conditions.
Experimental Protocols
This section details the methodologies for the extraction, derivatization, and HPLC analysis of this compound from biological matrices such as seed oils.
Extraction of Fatty Acids from Seed Oil
Objective: To hydrolyze triglycerides and other lipids to release free fatty acids.
Materials:
-
Sample of Paullinia cupana seed oil
-
2 M NaOH in methanol
-
n-Hexane
-
6 M HCl
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Weigh approximately 100 mg of the seed oil into a screw-capped glass tube.
-
Add 5 mL of 2 M NaOH in methanol.
-
Cap the tube tightly and heat at 80°C for 1 hour to saponify the lipids.
-
Cool the tube to room temperature and add 5 mL of n-hexane. Vortex for 1 minute to extract non-saponifiable lipids.
-
Centrifuge at 2000 x g for 5 minutes and discard the upper hexane layer.
-
Acidify the remaining aqueous layer to pH 1-2 by dropwise addition of 6 M HCl.
-
Add 5 mL of n-hexane to the acidified solution and vortex for 2 minutes to extract the free fatty acids.
-
Centrifuge at 2000 x g for 5 minutes and carefully transfer the upper hexane layer containing the fatty acids to a new tube.
-
Repeat the extraction with another 5 mL of n-hexane and combine the hexane fractions.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. The residue contains the total free fatty acids.
Derivatization of Fatty Acids with p-Bromophenacyl Bromide
Objective: To attach a UV-absorbing chromophore to the fatty acids for sensitive HPLC detection.
Materials:
-
Dried fatty acid extract
-
Derivatization reagent: 10 mg/mL p-bromophenacyl bromide in acetonitrile
-
Catalyst solution: 5 mg/mL 18-crown-6 ether in acetonitrile
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
Protocol:
-
Reconstitute the dried fatty acid extract in 1 mL of acetonitrile.
-
To a 2 mL autosampler vial, add 100 µL of the fatty acid solution.
-
Add 50 µL of the p-bromophenacyl bromide solution and 50 µL of the 18-crown-6 catalyst solution.
-
Cap the vial tightly and heat at 75-80°C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.
HPLC Analysis of this compound Derivatives
Objective: To separate and quantify the derivatized this compound.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
-
0-5 min: 85% A
-
5-40 min: Linear gradient from 85% A to 100% A
-
40-50 min: 100% A (isocratic)
-
50.1-55 min: Return to 85% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Protocol:
-
Set up the HPLC system with the specified conditions and allow the system to equilibrate.
-
Inject a standard mixture of fatty acid p-bromophenacyl esters (including a this compound standard if available) to determine their retention times and to generate a calibration curve.
-
Inject the derivatized sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis for the HPLC determination of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Separation
The following diagram illustrates the principle of reversed-phase HPLC separation of fatty acid derivatives based on their physicochemical properties.
Caption: Separation principle in reversed-phase HPLC.
References
Application Notes and Protocols for In Vitro Evaluation of Paullinic Acid's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid ((13Z)-Icos-13-enoic acid) is an omega-7 fatty acid found in various plant sources, most notably in guarana (Paullinia cupana), from which it derives its name. As research into the biological activities of fatty acids continues to expand, there is growing interest in characterizing the potential therapeutic effects of less common fatty acids like this compound. These application notes provide a comprehensive overview of standard in vitro assays that can be employed to investigate the anti-inflammatory, antioxidant, anti-cancer, and enzyme-inhibitory properties of this compound. Detailed protocols and data presentation guidelines are included to facilitate the systematic evaluation of this compound.
Data Presentation
To ensure clear and concise presentation of experimental results, all quantitative data should be summarized in tables. This allows for straightforward comparison of this compound's activity across different assays and concentrations.
Table 1: Summary of In Vitro Biological Activity of this compound (Hypothetical Data)
| Biological Activity | Assay | Cell Line / Enzyme | Test Concentration(s) (µM) | Result (e.g., IC50, % Inhibition) | Positive Control |
| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 | 10, 50, 100 | IC50: 75 µM | L-NMMA |
| TNF-α ELISA | RAW 264.7 | 10, 50, 100 | 45% inhibition at 100 µM | Dexamethasone | |
| IL-6 ELISA | RAW 264.7 | 10, 50, 100 | 38% inhibition at 100 µM | Dexamethasone | |
| COX-2 Inhibition | Ovine COX-2 | 1, 10, 50, 100 | IC50: 42 µM | Celecoxib | |
| Antioxidant | DPPH Radical Scavenging | - | 50, 100, 200 | IC50: 150 µM | Ascorbic Acid |
| ABTS Radical Scavenging | - | 50, 100, 200 | IC50: 120 µM | Trolox | |
| Anti-cancer | MTT Cytotoxicity Assay | MCF-7 | 25, 50, 100, 200 | IC50: 85 µM | Doxorubicin |
| A549 | 25, 50, 100, 200 | IC50: >200 µM | Doxorubicin | ||
| Annexin V-FITC Apoptosis | MCF-7 | 50, 100 | 25% apoptotic cells at 100 µM | Camptothecin | |
| Enzyme Inhibition | Xanthine Oxidase | Bovine XO | 10, 50, 100 | IC50: 95 µM | Allopurinol |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of published literature on the specific in vitro biological activities of this compound.
Experimental Protocols
Anti-inflammatory Activity
a) Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
b) Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This protocol quantifies the levels of key pro-inflammatory cytokines secreted by LPS-stimulated macrophages.
-
Protocol:
-
Follow steps 1-3 from the Nitric Oxide Production protocol.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
c) Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
-
Protocol:
-
Use a commercial COX-2 inhibitor screening assay kit (e.g., fluorometric or colorimetric).
-
Prepare the reaction mixture containing assay buffer, heme, and ovine or human recombinant COX-2 enzyme.
-
Add various concentrations of this compound or a positive control (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Caption: Inhibition of the COX-2 pathway by this compound.
Antioxidant Activity
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 50, 100, 200 µM) in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: (% Scavenging = [(A_control - A_sample) / A_control] * 100).
-
Determine the IC50 value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of this compound to scavenge the ABTS radical cation.
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 190 µL of the diluted ABTS solution.
-
Add 10 µL of various concentrations of this compound.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-cancer Activity
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in their recommended media and conditions.
-
Protocol:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
b) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caption: Cell populations identified by Annexin V/PI staining.
Enzyme Inhibition
a) Xanthine Oxidase Inhibition Assay
This assay measures the ability of this compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.
-
Protocol:
-
In a 96-well plate, add phosphate buffer (pH 7.5), various concentrations of this compound, and xanthine oxidase from bovine milk.
-
Pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding xanthine as the substrate.
-
Measure the absorbance increase at 295 nm (formation of uric acid) for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value using allopurinol as a positive control.
-
Disclaimer
The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The lack of extensive published data on this compound necessitates thorough preliminary experiments to determine appropriate concentration ranges and incubation times.
Paullinic Acid: A Substrate for Fatty Acid Metabolism Enzymes - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid (cis-13-eicosenoic acid; 20:1 n-7) is a long-chain monounsaturated fatty acid found in various natural sources, including guarana (Paullinia cupana). As a constituent of the human diet and a potential modulator of lipid metabolism, understanding its interaction with key enzymes in fatty acid metabolism is crucial for research in nutrition, metabolic diseases, and drug development. These application notes provide a summary of the available data on this compound as a substrate for major fatty acid metabolizing enzymes, detailed experimental protocols for assessing these interactions, and visual representations of the relevant metabolic pathways.
Data Presentation
The following tables summarize the known or extrapolated kinetic parameters of key fatty acid metabolism enzymes with this compound as a substrate. Direct kinetic data for this compound is limited in the scientific literature. Therefore, some values are based on studies of structurally similar very-long-chain monounsaturated fatty acids (VLC-MUFAs).
Table 1: Acyl-CoA Synthetase (ACS) Activity with this compound
| Enzyme Source | Substrate | Apparent Km (µM) | Relative Vmax' (%) | Reference |
| Rat Liver Microsomes | Eicosenoic acid (20:1) | ~10 | ~50 (compared to oleic acid) | |
| Rat Liver Microsomes | cis-13-Docosenoic acid (22:1) | Not Determined | Lower than cis-11-docosenoic acid |
Note: Data for 20:1 is a general value for eicosenoic acids from the study. The Vmax' for cis-13-docosenoic acid (structurally similar to this compound) was noted to be lower than its cis-11 isomer, suggesting that the double bond position affects enzyme activity.
Table 2: Estimated Substrate Suitability for other Fatty Acid Metabolism Enzymes
| Enzyme | Substrate | Expected Activity | Rationale/Comments |
| Carnitine Palmitoyltransferase I (CPT-I) | Paullinoyl-CoA | Moderate to Low | CPT-I activity generally decreases with increasing chain length beyond C18. As a C20 fatty acid, this compound is likely a substrate, but with lower efficiency than palmitic or oleic acid. |
| Acyl-CoA Oxidase (ACOX) | Paullinoyl-CoA | Moderate | Peroxisomal ACOX is known to be active on very-long-chain fatty acids. The rate of β-oxidation for VLC-MUFAs is generally slower than for shorter-chain fatty acids. |
| Fatty Acid Elongases (ELOVLs) | Paullinoyl-CoA | High (likely by ELOVL1/3/7) | This compound can be elongated to longer-chain fatty acids like nervonic acid (24:1 n-9). ELOVLs are responsible for this process. |
| Stearoyl-CoA Desaturase (SCD) | Paullinoyl-CoA | Low to Negligible | SCD typically introduces a double bond at the Δ9 position of saturated fatty acids. It is not expected to act on an already monounsaturated fatty acid like this compound. |
Metabolic Pathways and Experimental Workflows
This compound Activation and Transport
Before this compound can be metabolized, it must be activated to its CoA thioester, Paullinoyl-CoA, by an acyl-CoA synthetase (ACS). This reaction is ATP-dependent. The activated Paullinoyl-CoA can then be transported into the mitochondria for β-oxidation via the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT-I) and II (CPT-II).
Application Note: Stable Isotope Labeling of Paullinic Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid ((13Z)-icos-13-enoic acid) is an omega-7 monounsaturated fatty acid found in various plant sources, most notably in guarana (Paullinia cupana).[1] As interest in the biological activities of less common fatty acids grows, understanding the metabolic fate of this compound is crucial. Stable isotope labeling is a powerful technique that enables researchers to trace the metabolism of molecules in biological systems without the safety concerns associated with radioactive isotopes.[2] By replacing specific atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H), its journey through metabolic pathways can be monitored with high precision using mass spectrometry.[3][4] This application note provides detailed protocols for the synthesis of stable isotope-labeled this compound and its use in in vitro and in vivo tracer studies.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of stable isotope-labeled this compound can be achieved by adapting established methods for long-chain fatty acid synthesis.[5] Here, we outline a generalizable protocol for preparing [1-¹³C]-Paullinic acid and [D₂]-Paullinic acid.
Protocol 1: Synthesis of [1-¹³C]-Paullinic Acid
This protocol is adapted from methods for synthesizing ¹³C-labeled tetradecanoic acid.[5]
Materials:
-
1-Bromononadec-12-ene
-
Potassium cyanide-¹³C (K¹³CN)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Nitrile Formation: In a round-bottom flask, dissolve 1-bromononadec-12-ene in DMSO. Add K¹³CN and heat the reaction mixture under an inert atmosphere (e.g., argon) at 80°C for 12 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of 6M HCl to the reaction mixture. Heat the mixture to 100°C for 6 hours to hydrolyze the nitrile to a carboxylic acid.
-
Extraction: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude [1-¹³C]-Paullinic acid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure labeled fatty acid.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Protocol 2: Synthesis of α,β-[D₂]-Paullinic Acid
This protocol is based on methods for the deuteration of straight-chain fatty acids.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol-d₄ (CD₃OD)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
H-D Exchange: In a pressure vessel, dissolve this compound in CD₃OD. Add the Pd/C catalyst and D₂O.
-
Reaction: Pressurize the vessel with D₂ gas and heat the mixture at 100°C for 24 hours. The catalyst facilitates the exchange of protons at the α and β positions with deuterium.
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. Acidify the filtrate with HCl and extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the [D₂]-Paullinic acid by silica gel chromatography.
-
Characterization: Verify the position and extent of deuteration using NMR spectroscopy and mass spectrometry.
Experimental Protocols for Tracer Studies
The following protocols describe the use of stable isotope-labeled this compound in cell culture and animal models to trace its metabolic fate.
Protocol 3: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines the steps for labeling lipids in cultured mammalian cells with stable isotope-labeled this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Stable isotope-labeled this compound ([¹³C]- or [D₂]-Paullinic acid)
-
Phosphate-buffered saline (PBS)
-
Methanol and Chloroform for lipid extraction
-
Internal standards for mass spectrometry
Procedure:
-
Preparation of Labeling Medium: Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA. Add the labeled this compound-BSA complex to the cell culture medium to the desired final concentration.
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the growth medium with the labeling medium and incubate for the desired time course (e.g., 0, 1, 4, 12, 24 hours).
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS. Quench metabolism by adding ice-cold methanol. Scrape the cells and perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.
-
Sample Preparation for Mass Spectrometry: Dry the lipid extract under a stream of nitrogen. The lipid extract can be analyzed directly or after derivatization (e.g., to fatty acid methyl esters - FAMEs) depending on the analytical method. Add a suite of internal standards for quantification.
-
Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the stable isotope label into various lipid species.[3]
Protocol 4: In Vivo Tracer Studies in Animal Models
This protocol describes the administration of labeled this compound to trace its metabolism in a whole-organism context.[6]
Materials:
-
Animal model (e.g., mice or rats)
-
Stable isotope-labeled this compound
-
Vehicle for administration (e.g., corn oil for oral gavage, or complexed to albumin for intravenous infusion)
-
Blood collection supplies
-
Tissue collection tools
-
Lipid extraction reagents
-
Internal standards for mass spectrometry
Procedure:
-
Tracer Administration: Administer the stable isotope-labeled this compound to the animals. This can be done via oral gavage, intravenous infusion, or intraperitoneal injection. The choice of administration route will depend on the specific research question.
-
Sample Collection: At predetermined time points, collect blood samples. At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, heart, brain).
-
Sample Processing: Separate plasma from blood samples. Homogenize tissue samples.
-
Lipid Extraction and Preparation: Perform lipid extraction from plasma and tissue homogenates. Prepare samples for mass spectrometry analysis as described in Protocol 3.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS to quantify the enrichment of the stable isotope in different lipid pools in various tissues.[6]
Data Presentation
The quantitative data obtained from tracer studies can be summarized in tables to facilitate comparison and interpretation. The following tables provide examples of how to present data from in vitro and in vivo experiments. (Note: The data presented are illustrative and based on typical results for long-chain fatty acids like oleic acid and palmitic acid, as specific data for this compound is not yet widely available).
Table 1: Incorporation of [¹³C]-Paullinic Acid into Major Lipid Classes in Cultured Hepatocytes
| Time (hours) | ¹³C-Paullinic Acid Enrichment in Triacylglycerols (TAG) (%) | ¹³C-Paullinic Acid Enrichment in Phosphatidylcholine (PC) (%) | ¹³C-Paullinic Acid Enrichment in Cholesteryl Esters (CE) (%) |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 4 | 18.7 ± 2.1 | 8.5 ± 1.1 | 6.3 ± 0.9 |
| 12 | 45.3 ± 4.5 | 22.1 ± 2.5 | 15.8 ± 1.7 |
| 24 | 62.1 ± 5.9 | 35.6 ± 3.8 | 25.4 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Distribution of Intravenously Administered [D₂]-Paullinic Acid in Mouse Tissues after 4 Hours
| Tissue | [D₂]-Paullinic Acid Enrichment in Total Lipids (nmol/g tissue) |
| Liver | 150.4 ± 18.2 |
| Adipose Tissue | 250.1 ± 30.5 |
| Heart | 85.7 ± 9.8 |
| Skeletal Muscle | 42.3 ± 5.1 |
| Brain | 5.2 ± 0.7 |
Data are presented as mean ± standard deviation.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and metabolic pathways.
Caption: Experimental workflow for stable isotope tracer studies.
Caption: Potential metabolic pathways of this compound.
Conclusion
Stable isotope labeling of this compound provides a robust and safe method for elucidating its metabolic fate in various biological systems. The protocols outlined in this application note offer a framework for researchers to synthesize labeled this compound and conduct tracer studies to investigate its incorporation into complex lipids, its potential for chain elongation and desaturation, and its contribution to energy metabolism. Such studies are essential for understanding the physiological roles of this compound and for evaluating its potential as a therapeutic agent or a biomarker in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Paullinic Acid in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid (cis-13-eicosenoic acid) is a long-chain omega-7 fatty acid found in various plant sources, most notably in guarana (Paullinia cupana), from which it derives its name.[1] While research on this compound is not as extensive as on other fatty acids, its structural similarity to other bioactive fatty acids, such as its isomer Punicic acid, suggests its potential as a modulator of cellular processes. Punicic acid has demonstrated anti-cancer properties, including the induction of apoptosis and ferroptosis in cancer cells, making this compound a compound of interest for further investigation in cell culture-based research and drug discovery.[2][3][4][5]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, covering essential protocols for its preparation, application to cells, and the assessment of its biological effects. The information is curated to aid researchers in exploring the potential therapeutic applications of this compound.
Data Presentation: Quantitative Parameters for this compound Cell Culture Experiments
The following table summarizes key quantitative data, extrapolated from general fatty acid protocols and studies on related fatty acids, to guide the design of experiments with this compound.
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Solution | 10-100 mM in ethanol or DMSO | Prepare fresh and store at -20°C for short-term use.[6] |
| BSA-Complexed this compound | 1-10 mM | Complexing with Bovine Serum Albumin (BSA) is crucial for solubility and bioavailability in culture media. |
| Working Concentration | 10-100 µM | The optimal concentration should be determined empirically for each cell line and experimental endpoint. |
| Incubation Time | 24-72 hours | Time-course experiments are recommended to determine the optimal duration of treatment. |
| Cell Seeding Density | 5,000-10,000 cells/well (96-well plate) | Adjust based on the cell line's growth rate to ensure sub-confluency during the experiment. |
Experimental Protocols
Protocol 1: Preparation of BSA-Complexed this compound
This protocol details the preparation of a this compound solution complexed with fatty acid-free BSA for use in cell culture.
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and serological pipettes
-
Water bath or heat block
Procedure:
-
Prepare a 100 mM this compound stock solution: Dissolve the appropriate amount of this compound in 100% ethanol. For example, to make 1 mL of a 100 mM stock, dissolve 31.05 mg of this compound (Molar Mass: 310.52 g/mol ) in 1 mL of ethanol. Vortex until fully dissolved. Store at -20°C.
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Complex this compound with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (this compound:BSA) is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the final working solution: Dilute the BSA-complexed this compound in the appropriate cell culture medium to achieve the desired final concentration. For example, to make a 100 µM working solution from a 5 mM stock, dilute 1:50 in culture medium.
-
Control Preparation: Prepare a vehicle control containing the same concentration of ethanol and BSA in the culture medium.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells cultured in a 96-well plate
-
BSA-complexed this compound (prepared as in Protocol 1)
-
Vehicle control (BSA and ethanol in medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of BSA-complexed this compound (e.g., 10, 25, 50, 100 µM). Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells cultured in a 6-well plate
-
BSA-complexed this compound
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BSA-complexed this compound and vehicle control for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate potential signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Caption: Potential cellular effects of this compound treatment.
Caption: General experimental workflow for studying this compound.
Caption: Potential pro-apoptotic signaling pathways of this compound.
Concluding Remarks
The provided application notes and protocols offer a foundational framework for initiating research on the cellular effects of this compound. Given the limited direct research on this specific fatty acid, the experimental conditions and expected outcomes are largely extrapolated from studies on its isomer, Punicic acid, and other well-characterized fatty acids. Researchers are encouraged to perform dose-response and time-course studies to optimize experimental parameters for their specific cell models. The exploration of this compound's impact on lipid metabolism, inflammatory signaling, and cancer cell biology holds promise for uncovering novel therapeutic avenues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Punicic Acid Triggers Ferroptotic Cell Death in Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Punicic Acid Triggers Ferroptotic Cell Death in Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [clinmedjournals.org]
- 6. Loss of p53 Sensitizes Cells to Palmitic Acid-Induced Apoptosis by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Paullinic Acid in Seed Oil Extracts
Introduction
Paullinic acid (cis-13-eicosenoic acid, 20:1 n-7) is a long-chain monounsaturated omega-7 fatty acid. It is an isomer of gondoic acid (cis-11-eicosenoic acid). This compound is of growing interest to researchers in nutrition, cosmetics, and drug development due to its potential biological activities. It is found in significant quantities in the seed oils of plants from the Sapindaceae (soapberry) family, most notably in Paullinia species. Accurate and reliable quantification of this compound is crucial for evaluating seed oil quality, developing new products, and conducting pharmacological studies.
This document provides detailed protocols for the extraction, derivatization, and quantification of this compound from seed oil extracts using Gas Chromatography (GC).
Principle of Analysis
The quantification of this compound, which is typically present as a triacylglycerol ester in seed oils, involves a multi-step process. First, the total lipids are extracted from the seed material. Next, the fatty acids are liberated from the glycerol backbone (saponification) and converted into volatile Fatty Acid Methyl Esters (FAMEs). This derivatization step is essential for GC analysis as it reduces the polarity of the fatty acids, allowing for their separation and quantification.[1] The resulting FAMEs are then separated, identified, and quantified using a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Workflow
Caption: Overall workflow for this compound quantification.
Experimental Protocols
Protocol 1: Lipid Extraction from Seeds
This protocol describes a standard Soxhlet extraction method for obtaining crude oil from seed samples.[2]
Materials:
-
Whole seeds
-
Grinder or mortar and pestle
-
Soxhlet extractor apparatus
-
Cellulose extraction thimble
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
-
n-Hexane (analytical grade)
Procedure:
-
Weigh approximately 20-30 g of seeds and grind them into a fine powder.
-
Transfer the ground seed material into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of n-hexane to a pre-weighed round-bottom flask and connect it to the Soxhlet apparatus.
-
Assemble the condenser and turn on the cooling water.
-
Heat the n-hexane using a heating mantle to a temperature that maintains a steady reflux (approx. 70-80°C).
-
Allow the extraction to proceed for 4-6 hours, or until the solvent in the extractor arm runs clear.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the n-hexane from the oil extract using a rotary evaporator at 40°C under reduced pressure.
-
Weigh the round-bottom flask containing the extracted oil to determine the total oil yield.
-
Store the extracted oil at 4°C under nitrogen until derivatization.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol uses an acid-catalyzed method with Boron Trifluoride (BF₃) in methanol, which is a common and effective reagent for esterifying fatty acids.[1]
Materials:
-
Extracted seed oil
-
Screw-capped glass tube with a PTFE liner
-
12% Boron Trifluoride (BF₃) in Methanol
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC vials
Procedure:
-
Weigh approximately 10-25 mg of the extracted seed oil into a screw-capped glass tube.
-
Add 2 mL of 12% BF₃-methanol reagent to the tube.
-
Securely cap the tube and vortex briefly to mix.
-
Heat the mixture in a water bath or heating block at 60-80°C for 10-60 minutes.[1] A common practice is 80°C for 1 hour.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of n-hexane to the tube.
-
Cap the tube and shake vigorously for 30 seconds to extract the FAMEs into the hexane layer.[1]
-
Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.[1]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Transfer the final FAMEs solution to a GC vial for analysis. The sample is now ready for injection.
Protocol 3: GC-FID Analysis for FAMEs
This protocol outlines typical instrument conditions for the analysis of FAMEs, including this compound methyl ester. Highly polar capillary columns are recommended for separating fatty acid isomers.[3][4]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent GC or similar, equipped with a Flame Ionization Detector (FID).
-
Column: Highly polar capillary column (e.g., Agilent HP-88, CP-Sil 88, or similar bis-cyanopropyl siloxane stationary phase), 100 m x 0.25 mm ID, 0.20 µm film thickness.[4]
-
Injector: Split/splitless injector.
-
Injector Temperature: 250°C.[4]
-
Detector Temperature: 300°C.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp 1: 15°C/min to 165°C, hold for 1 minute.
-
Ramp 2: 2°C/min to 225°C, hold for 17 minutes.[4]
-
-
Injection Volume: 1 µL.
-
Identification: FAME peaks are identified by comparing their retention times with those of a certified FAME reference standard mixture (e.g., Supelco 37-Component FAME Mix) that includes C20:1 isomers.
-
Quantification: The relative percentage of each fatty acid is calculated by dividing its peak area by the total area of all fatty acid peaks in the chromatogram.
Data Presentation
The following table summarizes the this compound content found in the seed oils of various plants, primarily from the Sapindaceae family.
| Plant Species | Family | This compound (20:1) Content (%) | Other Major Fatty Acids (%) | Reference(s) |
| Paullinia elegans | Sapindaceae | 44.4 | cis-Vaccenic (19.8), Oleic, Palmitic | [5] |
| Koelreuteria paniculata | Sapindaceae | Major Component (up to 60% as 11-eicosenoic acid) | Arachidic, Oleic, Linoleic | [6] |
| Cardiospermum species | Sapindaceae | Potential good source (as 11-eicosenoic acid) | Not specified | [6] |
| Sapindus mukorossi | Sapindaceae | 25.93 (as 11-trans eicosenoate) | Oleic (58.89), Arachidic (8.61) | [7] |
| Punica granatum (Pomegranate) | Lythraceae | 0.82 | Punicic (73.19), Linoleic, Oleic | [8] |
*Note: Some earlier studies identified the major C20:1 acid in Sapindaceae as cis-11-eicosenoic acid. This compound is cis-13-eicosenoic acid. Careful isomeric separation is required for precise identification.
Logical Relationship Diagram
Caption: Acid-catalyzed transesterification of a triglyceride.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]
- 6. Eicosenoic acid and other fatty acids ofSapindaceae seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. Cold-Pressed Pomegranate Seed Oil: Study of Punicic Acid Properties by Coupling of GC/FID and FTIR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Paullinic Acid in Studying Lipid Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paullinic acid ((13Z)-icos-13-enoic acid) is a very-long-chain monounsaturated fatty acid (VLCMFA) found in various plant sources, including guarana (Paullinia cupana), from which it derives its name.[1][2] While direct research on the specific roles of this compound in lipid signaling is limited, its structural similarity to other biologically active VLCMFAs, such as nervonic acid, suggests its potential as a valuable tool for investigating several key cellular processes.[3][4] These application notes provide a framework for utilizing this compound to explore lipid signaling pathways, drawing upon established methodologies for studying fatty acids.
VLCMFAs are integral components of cellular membranes, particularly in the nervous system, and serve as precursors for various signaling molecules.[5][6] They play crucial roles in membrane fluidity, stability, and the function of membrane-associated proteins.[3] Dysregulation of VLCMFA metabolism is associated with several pathological conditions, highlighting the importance of understanding their biological functions.[6]
Potential Applications of this compound in Lipid Signaling Research
Based on the known functions of related VLCMFAs, this compound can be employed to investigate the following areas:
-
Myelination and Neuronal Health: As an analogue of nervonic acid, a key component of the myelin sheath, this compound can be used to study the biosynthesis of sphingolipids and their role in nerve impulse conduction and neurodevelopment.[3]
-
Fatty Acid Elongation and Desaturation: this compound can serve as a substrate or modulator of the elongase and desaturase enzymes involved in the synthesis of longer and more unsaturated fatty acids, providing insights into the regulation of these pathways.[5]
-
Ceramide Synthesis and Signaling: The metabolism of VLCMFAs is linked to the production of ceramides, which are critical signaling molecules involved in apoptosis, cell proliferation, and stress responses. This compound can be used to probe the dynamics of ceramide-mediated signaling.
-
Membrane Composition and Function: Incorporation of this compound into cellular membranes can alter their biophysical properties, affecting the function of ion channels, receptors, and other membrane proteins.[3]
-
Modulation of G-Protein Coupled Receptors (GPCRs): Certain fatty acids are known to act as ligands for GPCRs such as GPR120/FFAR4, which are involved in metabolic regulation and inflammation. This compound could be screened for activity at these receptors.[7][8]
-
Regulation of Nuclear Receptors: Fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.
Data Presentation
Due to the limited specific data on this compound, the following table summarizes the properties of related fatty acids to provide context for experimental design.
| Fatty Acid | Chemical Formula | Molar Mass ( g/mol ) | Key Role in Signaling |
| This compound | C20H38O2 | 310.522 | Potential modulator of myelination and ceramide synthesis (Hypothesized)[1] |
| Nervonic Acid | C24H46O2 | 366.62 | Component of myelin sheath, involved in neural signal transduction[3][9] |
| Oleic Acid | C18H34O2 | 282.46 | Precursor for VLCMFA synthesis, activator of GPR120/FFAR4[3][7] |
| Palmitic Acid | C16H32O2 | 256.42 | Precursor for ceramide synthesis, can induce ER stress and inflammation[10] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in lipid signaling pathways.
Protocol 1: Preparation of this compound-Bovine Serum Albumin (BSA) Complex for Cell Culture
Objective: To prepare a soluble and bioavailable form of this compound for treating cultured cells. Fatty acids are typically complexed to BSA to mimic their physiological transport in the bloodstream.[10][11]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
0.1 M NaOH
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in ethanol to a concentration of 100 mM.
-
Store the stock solution at -20°C.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v).
-
Warm the solution to 37°C to aid dissolution.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM this compound stock solution to the BSA solution while gently vortexing to achieve the desired final molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture for 1 hour at 37°C with gentle shaking to allow for complex formation.
-
The final concentration of the this compound-BSA complex should be prepared as a 10x stock for easy dilution into the cell culture medium.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add fresh cell culture medium containing the desired final concentration of the this compound-BSA complex.
-
As a control, treat cells with BSA vehicle alone (prepared in the same manner but without the addition of this compound).[12]
-
Protocol 2: Analysis of Cellular Lipid Profile by Lipidomics
Objective: To determine the effect of this compound treatment on the global lipid composition of cells using mass spectrometry-based lipidomics.[13]
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction (Bligh-Dyer Method):
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the culture dish to lyse the cells and solubilize lipids.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.
-
-
Sample Preparation:
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis (e.g., methanol/chloroform 1:1).
-
-
Lipidomic Analysis:
-
Inject the reconstituted lipid extract into the LC-MS or GC-MS system.
-
Utilize appropriate chromatography methods to separate different lipid classes (e.g., reversed-phase for non-polar lipids, HILIC for polar lipids).[14]
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.
-
-
Data Analysis:
Protocol 3: Assessment of Ceramide Synthesis
Objective: To measure the rate of de novo ceramide synthesis in response to this compound treatment using a radiolabeling approach.[16]
Materials:
-
This compound-treated and control cells
-
L-[³H]serine
-
Lipid extraction solvents (as in Protocol 2)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment with Radiolabel:
-
During the final 4-8 hours of this compound treatment, add L-[³H]serine to the cell culture medium.
-
-
Lipid Extraction:
-
Following the incubation period, harvest the cells and extract the total lipids as described in Protocol 2.
-
-
Separation of Ceramides by TLC:
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate in a solvent system suitable for separating ceramides (e.g., chloroform:methanol:acetic acid, 190:9:1, v/v/v).
-
Include a non-radiolabeled ceramide standard to identify the location of the ceramide band.
-
-
Quantification of Radiolabeled Ceramide:
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica corresponding to the ceramide band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Visualization of Pathways and Workflows
Conclusion
While this compound remains a relatively understudied VLCMFA, its structural characteristics suggest it holds promise as a tool for dissecting complex lipid signaling pathways. The protocols and applications outlined here provide a foundational approach for researchers to begin exploring its biological functions. By investigating its impact on cellular lipidomes, ceramide synthesis, and other signaling events, the scientific community can elucidate the specific roles of this compound and further unravel the intricate involvement of VLCMFAs in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nervonic acid in infant nutrition: a forward-looking approach to enhancing neurodevelopmental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nervonic acid - Wikipedia [en.wikipedia.org]
- 10. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics: Exploring Lipid Profiles in Health and Disease - Omics tutorials [omicstutorials.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. Regulation of plasma ceramide levels with fatty acid oversupply: evidence that the liver detects and secretes de novo synthesised ceramide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Paullinic acid peak resolution in GC-FID
Welcome to the technical support center for the analysis of Paullinic acid (eicosenoic acid, 20:1 n-7) using Gas Chromatography with Flame Ionization Detection (GC-FID). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-FID analysis of this compound?
A: Direct analysis of free fatty acids like this compound is challenging due to their high polarity and low volatility. The polar carboxyl group can cause issues such as peak tailing and adsorption to the column.[1] Derivatization, most commonly by converting the fatty acid to its fatty acid methyl ester (FAME), is a critical step that:
-
Reduces Polarity: Neutralizing the polar carboxyl group leads to sharper, more symmetrical peaks.[1][2]
-
Increases Volatility: FAMEs are more volatile than free fatty acids, allowing for analysis at lower temperatures.[3]
-
Improves Separation: By neutralizing the carboxyl group, separation is primarily based on the carbon chain length and degree of unsaturation.[2]
Q2: My this compound methyl ester (PAME) peak is co-eluting with another peak. What is the first parameter I should adjust?
A: The oven temperature program is one of the most effective parameters for improving the separation of closely eluting peaks.[4] A slower temperature ramp rate can enhance the resolution between compounds with similar boiling points.[4][5] Conversely, lowering the initial oven temperature can also improve separation for early-eluting peaks.[6]
Q3: Which type of GC column is best suited for this compound (as FAME) analysis?
A: For FAME analysis, highly polar capillary columns, such as those coated with biscyanopropyl siloxane stationary phases (e.g., SP-2560, HP-88), are generally preferred.[7][8] These columns provide the necessary selectivity to separate FAMEs based on chain length, degree of unsaturation, and isomeric differences.[7]
Q4: I am observing broad or tailing peaks for this compound. What are the likely causes?
A: Peak broadening or tailing can stem from several issues:
-
Column Issues: The column may be contaminated or degraded.[9] Active sites on the column can interact with the analyte.
-
Injector Problems: A dirty or contaminated injector liner can cause peak distortion.[10] Using a liner with glass wool can help trap non-volatile residues.[10]
-
Incomplete Derivatization: The presence of underivatized this compound will result in severe peak tailing.[1]
-
Suboptimal Flow Rate: The carrier gas flow rate may be too high or too low, moving it away from the optimal efficiency.[9]
Q5: Can the injection technique affect the peak resolution of this compound?
A: Yes, the injection technique is critical. Overloading the column by injecting too much sample is a common cause of peak fronting and broadening.[4][9] It is advisable to start with a smaller injection volume and ensure the sample concentration is within the linear range of the detector.[4]
Troubleshooting Guide: Improving this compound Peak Resolution
This guide provides a systematic approach to diagnosing and resolving poor peak resolution for this compound in GC-FID analysis.
Problem: Poor resolution or co-elution of the this compound peak.
dot
Caption: Troubleshooting workflow for improving this compound peak resolution.
-
Verify Derivatization:
-
Issue: Incomplete conversion of this compound to its methyl ester (PAME) can lead to broad, tailing peaks that interfere with other FAME peaks.
-
Solution: Ensure the derivatization protocol is followed precisely. The presence of water can hinder the reaction.[1] Consider extending the reaction time or using fresh reagents. Several methods exist, such as using boron trifluoride-methanol, which is a common and effective catalyst.[1][11]
-
-
Optimize Oven Temperature Program:
-
Issue: A temperature ramp that is too fast will not provide sufficient time for the column to separate closely eluting compounds.[4]
-
Solution: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) to increase the time analytes spend interacting with the stationary phase.[5] You can also lower the initial oven temperature to improve the separation of earlier eluting peaks.[6]
-
-
Check Carrier Gas Flow Rate:
-
Issue: Each column has an optimal flow rate for maximum efficiency. Deviating from this can lead to peak broadening.[9]
-
Solution: Verify the carrier gas (typically Helium or Hydrogen) flow rate is set to the manufacturer's recommendation for your column's internal diameter. A slightly lower flow rate can sometimes improve resolution, though it will increase the analysis time.[4]
-
-
Inspect GC System Components:
-
Issue: Contamination in the injector or at the head of the column can cause peak distortion and loss of resolution.[12]
-
Solution:
-
Injector Liner: Replace the injector liner. A dirty liner is a common source of chromatographic problems.[10]
-
Septum: A leaking or cored septum can cause issues. Replace it regularly.[13]
-
Column Inlet: Trim the first 10-20 cm from the front of the column to remove any non-volatile residues that may have accumulated.[12]
-
-
-
Evaluate GC Column:
-
Issue: The column's stationary phase, length, or film thickness may not be suitable for the separation.
-
Solution:
-
Experimental Protocols
Protocol: Derivatization of this compound to its Methyl Ester (PAME)
This protocol describes a common method for preparing FAMEs using boron trifluoride (BF₃) in methanol.
Materials:
-
Lipid sample containing this compound
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid extract into a reaction vial.
-
Reaction: Add 2 mL of BF₃-methanol reagent to the vial.[1]
-
Heating: Cap the vial tightly and heat at 60°C for 10 minutes.[1]
-
Quenching and Extraction:
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the PAME.
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-FID.
dot
Caption: Experimental workflow for the derivatization of this compound.
Data Presentation
Effective troubleshooting requires careful documentation of experimental parameters and results. The following table provides an example of how to track changes and their impact on peak resolution.
Table 1: Example of Parameter Optimization for this compound Peak Resolution
| Parameter | Condition A (Initial) | Condition B (Optimized) | Resolution (Rs) between this compound and adjacent peak | Observations |
| Column | HP-88 (60m x 0.25mm) | HP-88 (60m x 0.25mm) | ||
| Carrier Gas Flow | 1.2 mL/min (Helium) | 1.0 mL/min (Helium) | ||
| Injector Temp. | 250°C | 250°C | ||
| Detector Temp. | 260°C | 260°C | ||
| Oven Program | 140°C hold 2 min, ramp 5°C/min to 240°C | 140°C hold 2 min, ramp 2°C/min to 240°C | 1.1 (Poor) | 1.6 (Good) |
| Injection Volume | 1.0 µL | 0.5 µL | 1.6 (Good) | 1.8 (Improved) |
Resolution (Rs) is a measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 is generally considered baseline resolved.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 7. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Paullinic Acid Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of paullinic acid during sample storage and preparation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: The solvent system may not be optimal for extracting a long-chain fatty acid like this compound. | - Use a chloroform:methanol (2:1, v/v) mixture for robust lipid extraction. - Ensure thorough homogenization of the sample to maximize solvent exposure. |
| Oxidative Degradation: this compound, being a monounsaturated fatty acid, is susceptible to oxidation, especially if samples are exposed to air, light, or pro-oxidant metals (e.g., copper, iron). | - Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use amber vials or wrap containers in aluminum foil to protect from light.[1] - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.01% w/v). | |
| Adsorption to Surfaces: Fatty acids can adsorb to glass and plastic surfaces, leading to losses. | - Use silanized glassware to minimize adsorption. - Rinse all extraction and transfer vessels with the extraction solvent to recover any adsorbed analyte. | |
| Peak Tailing or Poor Peak Shape in GC Analysis | Incomplete Derivatization: Free carboxyl groups of underivatized fatty acids can interact with the GC column, causing poor peak shape. | - Ensure the derivatization reaction (e.g., to form Fatty Acid Methyl Esters - FAMEs) goes to completion. Optimize reaction time and temperature.[2] - Use fresh, high-quality derivatization reagents, as they can degrade over time. |
| Active Sites on GC Column: The GC column may have active sites that interact with the analyte. | - Use a high-quality, well-maintained column specifically designed for fatty acid analysis. - Condition the column according to the manufacturer's instructions. | |
| Presence of Unexpected Peaks in Chromatogram | Isomerization: The cis double bond in this compound can isomerize to the trans form, particularly at high temperatures. | - Avoid excessive heat during sample preparation and analysis. Keep derivatization temperatures as low as effectively possible (e.g., 60°C). |
| Contamination: Contaminants from solvents, reagents, or lab equipment can introduce extraneous peaks. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. Run a solvent blank to identify any background contamination. | |
| Oxidation Products: Oxidation of this compound can generate various byproducts that appear as extra peaks. | - Implement the preventative measures against oxidation mentioned above (inert atmosphere, light protection, antioxidants). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for samples containing this compound?
A1: For long-term stability, samples should be stored at ultra-low temperatures. Storage at -80°C is recommended to minimize enzymatic and oxidative degradation.[3] For short-term storage (up to one month), -20°C may be adequate.[3] To prevent oxidation, it is crucial to store samples under an inert atmosphere (e.g., by flushing with nitrogen or argon before sealing) and in amber glass vials to protect from light.
Q2: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?
A2: It is best to minimize freeze-thaw cycles. Each cycle can introduce oxygen and moisture, accelerating degradation. If a sample needs to be accessed multiple times, it is advisable to aliquot it into smaller, single-use vials before the initial freezing.
Q3: What is the best method to prevent oxidation of this compound during sample preparation?
A3: A multi-pronged approach is most effective. This includes:
-
Adding Antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into the extraction solvent.
-
Using an Inert Atmosphere: Perform extraction and solvent evaporation steps under a stream of nitrogen or argon.
-
Protecting from Light: Use amber glassware or cover vessels with aluminum foil.[1]
-
Controlling Temperature: Keep samples on ice or at reduced temperatures whenever possible.
Q4: Why is derivatization necessary for the GC analysis of this compound?
A4: Derivatization is crucial for several reasons. This compound in its free form is a polar compound with low volatility, which makes it unsuitable for direct GC analysis. Converting it to a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME), improves chromatographic peak shape, reduces adsorption to the column, and enhances thermal stability, leading to more accurate and reproducible quantification.[2][4]
Q5: Can I analyze this compound using LC-MS without derivatization?
A5: Yes, LC-MS can be used for the analysis of free fatty acids without derivatization.[5][6] Reversed-phase liquid chromatography coupled with a mass spectrometer operating in negative ion mode is a common approach.[7][8] This method avoids the potential for artifacts from the derivatization process. However, GC-MS analysis of FAMEs often provides higher resolution for isomeric fatty acids.
Experimental Protocols
Protocol: Preparation of this compound Methyl Esters (PAMEs) for GC-MS Analysis
This protocol details the acid-catalyzed esterification of this compound to its methyl ester for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing this compound (e.g., lipid extract)
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)[2][9]
-
Hexane (high purity, for GC analysis)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried lipid extract (e.g., 1-10 mg) into a screw-capped glass tube.
-
If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
-
Esterification:
-
Add 2 mL of BF₃-methanol solution to the tube.
-
Tightly cap the tube and vortex briefly to dissolve the sample.
-
Heat the mixture at 60°C for 10-15 minutes in a heating block or water bath.[2] This step should be performed in a fume hood.
-
-
Extraction of PAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the PAMEs into the hexane layer.
-
Centrifuge briefly (e.g., 2 minutes at 1000 x g) to facilitate phase separation.
-
-
Isolation and Drying:
-
Carefully transfer the upper hexane layer containing the PAMEs to a clean tube using a Pasteur pipette. Be careful not to disturb the lower aqueous layer.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Let it sit for a few minutes.
-
-
Sample Concentration and Analysis:
-
Transfer the dried hexane extract to a GC vial.
-
If necessary, the sample can be concentrated under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of volatile esters.
-
The sample is now ready for injection into the GC-MS system.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
References
- 1. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 5. hplc.eu [hplc.eu]
- 6. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Paullinic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Paullinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
A1: The accurate quantification of this compound presents several analytical challenges, primarily related to its chemical structure and the complexity of the matrices in which it is typically found. Key challenges include:
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Extraction Efficiency: As a long-chain fatty acid, this compound is often present in complex lipid mixtures within biological or food matrices. Ensuring complete and reproducible extraction from these samples without causing degradation or alteration of the fatty acid profile is a critical first step.
-
Derivatization In-efficiency: For gas chromatography (GC) analysis, fatty acids must be derivatized to more volatile esters, typically fatty acid methyl esters (FAMEs). Incomplete or inconsistent derivatization can lead to significant quantification errors.
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Isomer Co-elution: this compound (cis-13-eicosenoic acid, C20:1 n-7) has several positional isomers, such as gondoic acid (cis-11-eicosenoic acid, C20:1 n-9). These isomers have very similar physical and chemical properties, leading to co-elution on standard GC and HPLC columns, which complicates accurate quantification.
-
Availability of Certified Reference Materials: While analytical standards for this compound are available, the lack of certified reference materials (CRMs) can affect the metrological traceability and comparability of results between different laboratories.
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Detection Sensitivity in HPLC: this compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry in HPLC challenging without derivatization to add a UV-active or fluorescent tag.
Q2: Which analytical technique is better for this compound quantification: GC or HPLC?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for this compound quantification, and the choice depends on the specific requirements of the analysis.
-
Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the most common and well-established technique for fatty acid analysis.[1] GC offers high resolution and sensitivity, especially with the use of highly polar capillary columns that can separate FAMEs based on chain length and degree of unsaturation. However, it requires a derivatization step to convert this compound into its volatile methyl ester (Paullinate).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used and has the advantage of analyzing free fatty acids without derivatization, which can simplify sample preparation.[3] However, as this compound lacks a strong UV chromophore, detection can be a challenge. This can be overcome by using derivatizing agents to introduce a fluorescent or UV-absorbing tag, or by using more universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).[2] LC-MS is particularly powerful for distinguishing between isomers if appropriate chromatographic conditions are used.
Q3: Where can I obtain an analytical standard for this compound?
A3: An analytical standard for this compound (13(Z)-Eicosenoic Acid) is available from suppliers of chemical standards. For example, Cayman Chemical offers this compound with a purity of ≥95%.[4] It is crucial to use a high-purity standard for accurate calibration and quantification.
| Parameter | Specification | Reference |
| Product Name | 13(Z)-Eicosenoic Acid (this compound) | [4] |
| CAS Number | 17735-94-3 | [4] |
| Purity | ≥95% | [4] |
| Molecular Formula | C₂₀H₃₈O₂ | [4] |
| Molecular Weight | 310.5 g/mol | [4] |
| Formulation | A neat solid | [4] |
| Solubility | Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |
Troubleshooting Guides
Gas Chromatography (GC) Based Quantification
Problem 1: Low or inconsistent peak areas for this compound methyl ester (PAME).
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., using BF₃-methanol or methanolic HCl) goes to completion. This may involve optimizing the reaction time, temperature, and reagent concentration.[2] 2. Ensure Anhydrous Conditions: Water can interfere with the esterification process. Use dry solvents and reagents.[5] 3. Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh, high-quality reagents. |
| Sample Degradation | 1. Use Antioxidants: If the sample contains polyunsaturated fatty acids that are prone to oxidation, add an antioxidant like BHT during sample preparation. 2. Minimize Heat Exposure: Avoid excessive heating during derivatization and sample evaporation. |
| Injector Issues | 1. Check for Adsorption: this compound, being a long-chain fatty acid, can be prone to adsorption in the injector liner. Use a deactivated liner and check for contamination. 2. Optimize Injection Temperature: Ensure the injector temperature is high enough to volatilize PAME completely but not so high as to cause degradation. |
Problem 2: Poor peak shape (tailing or fronting) for PAME.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | 1. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. 2. Use a Deactivated Inlet Liner: Replace the inlet liner with a new, deactivated one. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Dilute the sample to a lower concentration. 3. Increase Split Ratio: If using split injection, increase the split ratio. |
| Inappropriate Initial Oven Temperature | 1. Lower the Initial Temperature: The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column. |
Problem 3: Inability to separate this compound from its isomers (e.g., Gondoic acid).
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Resolution | 1. Use a Highly Polar Column: Employ a long (e.g., 100 m) capillary column with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane) designed for FAME isomer separation.[6] 2. Optimize Temperature Program: Use a slow oven temperature ramp rate to improve the separation of closely eluting isomers. |
| Co-elution | 1. Use GC-MS for Identification: If chromatographic separation is not fully achieved, use GC-MS and look for unique fragment ions to identify and potentially quantify the isomers, although this can be challenging as isomers often have similar mass spectra.[4] 2. Derivatization to Picolinyl Esters: For structural confirmation, consider derivatizing to picolinyl esters, which can provide diagnostic fragmentation patterns in mass spectrometry to locate the double bond. |
High-Performance Liquid Chromatography (HPLC) Based Quantification
Problem 1: Low sensitivity or no detectable peak for this compound.
| Potential Cause | Troubleshooting Steps |
| Lack of a Chromophore | 1. Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[2] 2. Derivatization for UV/Fluorescence Detection: Derivatize the carboxylic acid group of this compound with a reagent that introduces a UV-active or fluorescent tag.[1] |
| Poor Ionization in LC-MS | 1. Optimize Mobile Phase: Use a mobile phase that promotes ionization. For negative ion mode ESI, a basic mobile phase or the addition of a modifier can enhance deprotonation. 2. Optimize MS Source Parameters: Tune the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound. |
Problem 2: Poor peak shape or retention of this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Adjust Mobile Phase Composition: In reversed-phase HPLC, increase the proportion of the organic solvent to decrease the retention time of the hydrophobic this compound. 2. Control pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group and thus its retention. Buffering the mobile phase may be necessary. |
| Column Issues | 1. Use an Appropriate Column: A C18 or C8 column is typically used for fatty acid analysis. Ensure the column is in good condition. 2. Column Temperature: Increasing the column temperature can improve peak shape and reduce retention time. |
Experimental Protocols
Protocol 1: GC-FID Quantification of this compound as FAME
This protocol provides a general workflow for the quantification of this compound in an oil sample using GC-FID after conversion to its fatty acid methyl ester (FAME).
-
Lipid Extraction:
-
For solid samples, use a suitable extraction method like Folch or Bligh-Dyer to extract the total lipids.
-
For oil samples, proceed directly to derivatization.
-
-
Derivatization to FAMEs (using BF₃-Methanol):
-
Weigh approximately 25 mg of the extracted lipid or oil into a screw-cap test tube.
-
Add 1.5 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes in a heating block.
-
Cool to room temperature and add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
GC-FID Analysis:
-
GC Column: Highly polar capillary column (e.g., Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm).[7]
-
Oven Program: 140°C for 5 min, then ramp to 240°C at 4°C/min, hold for 15 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized).
-
-
Quantification:
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Prepare a calibration curve using a this compound methyl ester standard of known concentrations.
-
Identify the PAME peak in the sample chromatogram by comparing the retention time with the standard.
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Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
-
Visualizations
Experimental Workflow for GC-FID Analysis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Paullinic acid degradation pathways and prevention
Welcome to the technical support center for Paullinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and to offer solutions for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound ((Z)-13-eicosenoic acid) is a long-chain, monounsaturated omega-7 fatty acid.[1][2][3][4][5] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to the formation of various artifacts that may interfere with assays or exhibit unintended biological effects.
Q2: What are the primary pathways through which this compound degrades?
As an unsaturated fatty acid, this compound is primarily susceptible to two main degradation pathways:
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Oxidative Degradation: This is the most common pathway and involves the reaction of the double bond with oxygen. It can be initiated by factors such as heat, light, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones.
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Enzymatic Degradation: In biological systems, this compound can be metabolized through enzymatic pathways, primarily β-oxidation, where the fatty acid chain is shortened to produce acetyl-CoA.
Q3: What are the common signs of this compound degradation in my samples?
Signs of degradation can include:
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A noticeable change in the color or odor of the sample.
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The appearance of unexpected peaks in your chromatograms (GC or HPLC).
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A decrease in the concentration of this compound over time in your quality control samples.
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Inconsistent results in bioassays.
Q4: How can I prevent the degradation of this compound during storage?
To ensure the stability of this compound during storage, the following practices are recommended:
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Storage Temperature: Store pure this compound or its solutions at low temperatures, preferably at -20°C or -80°C.
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Inert Atmosphere: Store under an inert gas such as argon or nitrogen to minimize exposure to oxygen.
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Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
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Solvent Choice: If in solution, use high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT).
Q5: Can I subject my this compound samples to multiple freeze-thaw cycles?
It is generally not recommended to subject samples to multiple freeze-thaw cycles as this can accelerate degradation. If possible, aliquot your stock solutions into single-use vials before freezing.
Troubleshooting Guides
Issue 1: Inconsistent Quantification of this compound in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure consistent and appropriate sample handling and storage for all replicates. Prepare samples fresh when possible. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents. |
| Instrument Variability | Run a system suitability test before your sample sequence to ensure the instrument is performing consistently. |
| Matrix Effects | If working with complex biological samples, perform a matrix effect study to see if other components are interfering with ionization or detection. |
Issue 2: Appearance of Ghost Peaks in Chromatograms
| Potential Cause | Troubleshooting Step |
| Carryover from Previous Injection | Implement a robust needle wash protocol on your autosampler, using a strong solvent. |
| Contaminated Solvent or Glassware | Use fresh, high-purity solvents and thoroughly clean all glassware. |
| Septum Bleed (GC) | Use high-quality, low-bleed septa and replace them regularly. |
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | For free fatty acids, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Data Presentation
| Fatty Acid Type | Condition | Parameter Measured | Observation | Reference |
| Monounsaturated Fatty Acids (general) | Heating at 170°C | Percentage of fatty acid remaining | A slight decrease was observed, but less significant compared to polyunsaturated fatty acids. | [6] |
| Oleic Acid (C18:1) | Storage at 60°C for 40 days | Peroxide Value | Showed a strong negative correlation with oxidative stability; higher oleic acid content led to better stability. | [7] |
| Eicosenoic Acid (C20:1) | Rancimat test at 110°C | Oxidation Induction Time | Oils with a high content of eicosenoic acid showed moderate oxidative stability. | [8] |
| Various Vegetable Oils | Heating from 100°C to 200°C | Change in Fatty Acid Profile | Monounsaturated fatty acid content generally increased as a percentage of total fatty acids due to the preferential degradation of polyunsaturated fatty acids. | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by GC-MS
This protocol describes the analysis of this compound as its fatty acid methyl ester (FAME).
1. Lipid Extraction: a. Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1, v/v). b. Add an internal standard (e.g., heptadecanoic acid) at a known concentration. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.
2. Transesterification to FAMEs: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 2% methanolic sulfuric acid. c. Heat at 60°C for 1 hour. d. Cool the sample and add 1 mL of hexane and 1 mL of water. e. Vortex and centrifuge. The upper hexane layer contains the FAMEs.
3. GC-MS Analysis: a. GC Column: Use a polar capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).[9] b. Injector Temperature: 250°C. c. Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.[6] d. Carrier Gas: Helium at a constant flow rate. e. MS Detector: Operate in scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring for the characteristic ions of this compound methyl ester.
Protocol 2: Analysis of Free this compound by HPLC
This protocol is suitable for the analysis of underivatized this compound.
1. Sample Preparation: a. Extract lipids from the sample as described in the GC-MS protocol. b. Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.
2. HPLC Analysis: a. HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[10] c. Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic long-chain fatty acids. A typical gradient might be from 70% to 100% acetonitrile over 20 minutes. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 35°C. f. Detection: Use a UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Enzymatic degradation of this compound via β-oxidation.
Caption: A generalized workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. cis-13-Eicosenoic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
Minimizing isomerization of Paullinic acid during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of Paullinic acid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple peaks in my gas chromatogram that could correspond to this compound. What could be the cause?
A1: The appearance of multiple peaks for a single unsaturated fatty acid like this compound is often an indication of isomerization, where the double bond position shifts or the geometry changes from cis to trans. This can be induced during sample preparation, particularly during the derivatization step required for gas chromatography (GC) analysis.
Q2: How does derivatization cause isomerization of this compound?
A2: Derivatization is necessary to make fatty acids volatile for GC analysis. The most common method is esterification to form fatty acid methyl esters (FAMEs). However, the reagents and conditions used in this process can promote isomerization. Base-catalyzed methods, such as those using sodium methoxide or potassium hydroxide, can be particularly harsh and lead to the formation of isomers.[1][2] Acid-catalyzed methods can also cause isomerization, especially at high temperatures and with long reaction times.[1][3][4]
Q3: Are there derivatization methods that can minimize or prevent isomerization?
A3: Yes. To minimize isomerization, it is crucial to use milder derivatization conditions. Acid-catalyzed methods using reagents like boron trifluoride (BF3) in methanol or methanolic HCl are generally preferred over strong base-catalyzed methods for unsaturated fatty acids, provided that the reaction temperature and time are carefully controlled.[2][3][4] Additionally, preparing 4,4-dimethyloxazoline (DMOX) derivatives offers a robust alternative for determining the original position of the double bond, as the derivative is stable and provides characteristic mass spectra that pinpoint the double bond location.[5][6]
Q4: Can the GC-MS analysis itself cause isomerization?
A4: While the primary cause of isomerization is often derivatization, the analytical conditions of the GC-MS can also play a role. High injector temperatures can potentially induce some degree of isomerization, although this is generally less significant than the effects of chemical derivatization. It is always advisable to use the lowest feasible injector and oven temperatures for the analysis of unsaturated fatty acids.
Troubleshooting Guides
Issue: Unexpected peaks are observed around the this compound FAME peak.
| Possible Cause | Troubleshooting Steps |
| Isomerization during base-catalyzed derivatization. | Switch to a milder, acid-catalyzed derivatization method (e.g., BF3-methanol or methanolic HCl).[2][3][4] |
| Harsh conditions in acid-catalyzed derivatization. | Reduce the reaction temperature and time. For example, when methylating conjugated linolenic acids (a different unsaturated fatty acid), using H2SO4/methanol at 40°C for 10 minutes was found to be effective in minimizing isomerization. |
| Double bond migration. | Prepare 4,4-dimethyloxazoline (DMOX) derivatives instead of FAMEs. The mass spectrum of the DMOX derivative will help confirm the original position of the double bond.[5][6] |
| Contaminated derivatization reagents. | Use fresh, high-purity reagents. Water contamination can affect the efficiency and outcome of the derivatization reaction. |
Data Summary
The choice of derivatization method can significantly impact the integrity of unsaturated fatty acids like this compound. The following table summarizes the characteristics of common derivatization methods.
| Derivatization Method | Catalyst | Advantages | Disadvantages | Isomerization Risk |
| Base-Catalyzed Transesterification | Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH) in Methanol | Rapid reaction. | Does not methylate free fatty acids.[1] Can cause significant isomerization of some unsaturated fatty acids.[1][2][3][4] | High |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF3) in Methanol or HCl in Methanol | Methylates both free fatty acids and esterified fatty acids.[1] Generally milder than base-catalyzed methods. | Can cause isomerization at high temperatures and long reaction times.[1][3][4] BF3 can be unstable. | Moderate (dependent on conditions) |
| DMOX Derivatization | 2-amino-2-methyl-1-propanol followed by cyclization | Stabilizes the double bond position, allowing for unambiguous identification by MS.[5][6] | More complex, multi-step procedure. | Low |
Experimental Protocols
Recommended Protocol for FAME Preparation of this compound (Acid-Catalyzed)
This protocol is designed to minimize isomerization during the preparation of fatty acid methyl esters (FAMEs) from a lipid sample containing this compound.
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Lipid Extraction: Extract the total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
Derivatization:
-
To the dried lipid extract (approximately 10-20 mg), add 2 mL of 5% HCl in methanol.
-
Seal the reaction vial tightly and heat at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 2 mL of n-hexane and 1 mL of distilled water to the reaction vial.
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Analysis: The extracted FAMEs are now ready for GC-MS analysis.
Protocol for DMOX Derivatization of this compound
This method is recommended for confirming the double bond position of this compound and avoiding isomerization artifacts.[5][6]
-
Amide Formation:
-
Start with FAMEs of the lipid sample (prepared using a mild acid-catalyzed method as described above).
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To the dried FAMEs, add 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide.
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Incubate the mixture overnight at room temperature.
-
-
Isolation of Hydroxy Amides:
-
Partition the reaction mixture between hexane-diethyl ether and water to isolate the resulting 2-(methylpropanol) amides.
-
-
Cyclization to DMOX Derivatives:
-
Treat the isolated amides with trifluoroacetic anhydride at 50°C for 45 minutes.
-
-
Analysis: The resulting DMOX derivatives can be analyzed by GC-MS to determine the original double bond position.
Visualizations
Caption: Figure 1. Recommended workflow for this compound analysis.
References
- 1. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 5. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Paullinic Acid Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Paullinic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The information is tailored for researchers, scientists, and drug development professionals to help mitigate matrix effects and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2] In complex biological matrices like plasma or serum, phospholipids are a major source of matrix effects in LC-MS analysis of fatty acids.[1]
Q2: What is the most effective strategy to counteract matrix effects in this compound analysis?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound is considered the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal. When a specific SIL-IS for this compound is unavailable, a structurally similar fatty acid with a stable isotope label can be used, though it may not compensate for matrix effects as effectively.
Q3: How do I choose an appropriate sample preparation technique to minimize matrix effects?
A3: The choice of sample preparation method is critical for reducing matrix interferences. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
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Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. It provides a more thorough cleanup by utilizing specific interactions between the analyte, the solid sorbent, and various solvents to isolate this compound from the bulk of the matrix components.[3]
Q4: Can I use matrix-matched calibration standards instead of an internal standard?
A4: Yes, matrix-matched calibration can be an effective strategy. This involves preparing your calibration standards in a blank matrix that is identical to your samples (e.g., control plasma). This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.[4] However, it can be challenging to obtain a truly "blank" matrix that is free of endogenous this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix interferences, inappropriate mobile phase pH, column degradation. | - Improve sample cleanup using SPE. - Adjust mobile phase pH to ensure this compound is in a single ionic state. - Use a new column or a guard column. |
| Low Signal Intensity / Ion Suppression | High concentration of co-eluting matrix components (e.g., phospholipids). | - Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE). - Optimize chromatographic separation to resolve this compound from interfering peaks. - Use a stable isotope-labeled internal standard. |
| High Signal Intensity / Ion Enhancement | Co-eluting compounds that enhance the ionization of this compound. | - Improve sample cleanup to remove the enhancing compounds. - Use a stable isotope-labeled internal standard for normalization. |
| Inconsistent Results / Poor Reproducibility | Variable matrix effects between samples, inconsistent sample preparation. | - Use a stable isotope-labeled internal standard in all samples, standards, and quality controls. - Automate the sample preparation process if possible to improve consistency. - Ensure complete removal of precipitated proteins after PPT. |
| High Background Noise | Contamination from solvents, glassware, or the LC-MS system. | - Use high-purity LC-MS grade solvents and reagents. - Thoroughly clean all glassware. - Perform a system flush and check for leaks or contamination in the LC-MS system. |
Quantitative Data Summary
The following table summarizes the typical recovery and matrix effect values for different sample preparation methods used for long-chain fatty acids, which are analogous to this compound. These values are indicative and may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 40 - 70 (Ion Suppression) | Simple and fast, but generally results in significant matrix effects due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE) | 70 - 95 | 75 - 90 (Less Ion Suppression) | More effective at removing phospholipids than PPT, leading to reduced matrix effects. |
| Solid-Phase Extraction (SPE) - Reversed Phase (C18) | 80 - 110 | > 90 (Minimal Ion Suppression) | Provides the cleanest extracts and is highly effective at minimizing matrix effects.[3] |
| Solid-Phase Extraction (SPE) - Anion Exchange | 85 - 110 | > 95 (Minimal Ion Suppression) | Offers excellent selectivity for acidic compounds like this compound, resulting in very clean extracts.[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a suitable stable isotope-labeled internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma (Reversed-Phase)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard. Add 200 µL of methanol to precipitate proteins and vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[3]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 50% methanol in water to remove less hydrophobic interferences.[3]
-
Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[3]
Visualizations
Caption: Workflow for LLE of this compound from plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Purity Assessment of Commercial Paullinic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of commercial Paullinic acid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. Product Specifications and Handling
-
Q: What is the expected purity of a commercial this compound standard?
-
A: Commercial this compound standards are typically supplied at a high purity, often ≥98% or ≥99%. The exact purity will be stated on the Certificate of Analysis (CoA) provided by the supplier.
-
-
Q: How should I store my this compound standard to ensure its stability?
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A: To prevent degradation, particularly oxidation of the double bond, this compound should be stored under specific conditions. For the neat, solid form, storage at -20°C for up to three years is recommended. If the standard is in a solvent, it should be stored at -80°C for up to six months, or at -20°C for up to one month. It is advisable to store the standard under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
-
Q: What are the common impurities found in commercial this compound standards?
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A: Impurities in long-chain fatty acid standards often include other fatty acids with similar chain lengths that are difficult to separate during the manufacturing process. These can include saturated fatty acids (e.g., Arachidic acid, C20:0) and other unsaturated fatty acid isomers. Residual solvents from the purification process may also be present in trace amounts.
-
-
Q: Is this compound susceptible to degradation?
-
A: Yes, as an unsaturated fatty acid, this compound is susceptible to oxidation at the cis-double bond, which can lead to the formation of peroxides, aldehydes, and other degradation products. This can be accelerated by exposure to heat, light, and oxygen. Proper storage is crucial to maintain the integrity of the standard.
-
2. Analytical Methods
-
Q: Why is derivatization required for the GC analysis of this compound?
-
A: this compound, like other free fatty acids, is a polar and relatively non-volatile compound. Direct analysis by Gas Chromatography (GC) can result in poor peak shape (tailing) and low sensitivity due to adsorption onto the column and injector surfaces. Derivatization to a more volatile and less polar ester, such as a Fatty Acid Methyl Ester (FAME), improves chromatographic performance.
-
-
Q: Can I use High-Performance Liquid Chromatography (HPLC) for purity assessment?
-
A: Yes, HPLC is a viable method for analyzing this compound and does not typically require derivatization. Reversed-phase chromatography is commonly used. However, detecting long-chain fatty acids can be challenging as they lack a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) are often preferred for sensitive detection.
-
-
Q: What information can Nuclear Magnetic Resonance (NMR) spectroscopy provide about my this compound standard?
-
A: NMR spectroscopy is a powerful tool for structural confirmation and purity assessment. ¹H NMR can be used to identify the characteristic protons of the fatty acid chain, including the vinyl protons of the double bond. ¹³C NMR provides information on the carbon skeleton. Both techniques can be used to detect and quantify impurities if they are present at sufficient levels.
-
3. Troubleshooting
-
Q: I am seeing tailing peaks in my GC-FAME analysis of this compound. What could be the cause?
-
A: Peak tailing in GC analysis of FAMEs can be caused by several factors. These include incomplete derivatization leaving polar free fatty acids, active sites in the GC inlet liner or the front of the column, or a contaminated column.
-
-
Q: My retention times are shifting between GC injections. Why is this happening?
-
A: Retention time shifts can be due to leaks in the GC system, fluctuations in the carrier gas flow rate, or changes in the oven temperature profile. It is important to ensure all fittings are secure and that the gas pressures and temperature program are consistent.
-
-
Q: I am observing poor resolution between my this compound peak and an impurity in my HPLC analysis. How can I improve this?
-
A: To improve HPLC resolution, you can optimize the mobile phase composition, for example, by adjusting the ratio of organic solvent to water. Using a column with a different stationary phase (e.g., C8 instead of C18) or a longer column can also enhance separation. Additionally, adjusting the column temperature may affect selectivity.
-
Data Presentation
Table 1: Typical Purity of Commercial this compound Standards
| Parameter | Specification |
| Purity (by GC) | ≥98% or ≥99% |
| Appearance | Colorless to light yellow oil or solid |
| Identity | Conforms to structure by ¹H NMR and MS |
Table 2: Representative Impurity Profile for a Long-Chain Monounsaturated Fatty Acid Standard (Example based on Oleic Acid CoA)[1]
| Impurity | Typical Specification |
| Palmitic Acid (C16:0) | ≤ 16.0% |
| Palmitoleic Acid (C16:1) | ≤ 8.0% |
| Stearic Acid (C18:0) | ≤ 6.0% |
| Linoleic Acid (C18:2) | ≤ 18.0% |
| Linolenic Acid (C18:3) | ≤ 4.0% |
| Fatty acids with chain >C18 | ≤ 4.0% |
Note: This is an illustrative example. The actual impurity profile for a specific lot of this compound will be provided on its Certificate of Analysis.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Objective: To convert this compound to its more volatile methyl ester for GC analysis.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard into a glass vial.
-
Add 2 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Instrumental Parameters
-
Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 5°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
High-Performance Liquid Chromatography (HPLC) Analysis
1. Sample Preparation
-
Objective: To prepare a solution of this compound for HPLC analysis.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of a suitable solvent such as acetonitrile or a mixture of methanol and isopropanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumental Parameters
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 70% acetonitrile and increase to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation
-
Objective: To prepare a solution of this compound for NMR analysis.
-
Procedure:
-
Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Parameters
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Visualizations
Caption: Workflow for this compound Purity Assessment by GC-MS.
Caption: Troubleshooting Decision Tree for GC Analysis Issues.
Paullinic acid solubility issues in aqueous buffers
Welcome to the technical support center for Paullinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as (Z)-icos-13-enoic acid, is a long-chain, monounsaturated omega-7 fatty acid.[1][2] It is a liquid at room temperature and is characterized by a 20-carbon chain with a single double bond.[1] Due to its long hydrocarbon chain, it is practically insoluble in water.[3][4]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
The poor aqueous solubility of this compound is due to its long, nonpolar hydrocarbon tail, which is characteristic of long-chain fatty acids.[4] This leads to very low solubility in water and a tendency to aggregate or form micelles rather than a true solution.[4][5]
Q3: What is the predicted water solubility of this compound?
The predicted water solubility of this compound is extremely low, on the order of 5.0 x 10-5 g/L.[6][7]
Q4: Can I dissolve this compound directly in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is generally not feasible due to its hydrophobic nature.[3] An intermediate solvent is typically required.
Q5: What are the recommended methods to prepare a this compound solution for my cell culture experiments?
The most common and recommended method is to first dissolve this compound in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution.[8][9][10] This stock solution can then be diluted into your aqueous buffer or cell culture medium. For cell-based assays, complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) is another widely used technique to enhance its stability and delivery to cells.[11][12]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted into my aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution may be too high, exceeding its solubility limit even with a co-solvent. The organic solvent concentration in the final solution might also be too low to maintain solubility.
-
Solution:
-
Reduce the final concentration: Try diluting your stock solution further to achieve a lower final concentration of this compound in the aqueous buffer.
-
Optimize the co-solvent ratio: A 1:1 ratio of ethanol to PBS has been shown to be effective for a similar eicosenoic acid, achieving a solubility of approximately 0.5 mg/mL.[8] You may need to empirically determine the optimal ratio for your specific buffer and desired concentration.
-
Use a carrier protein: Complexing this compound with fatty acid-free BSA can significantly improve its stability in aqueous solutions.[12]
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pH Adjustment: Increasing the pH of the buffer to an alkaline state can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[12] However, ensure the pH is compatible with your experimental system.
-
Issue 2: My this compound solution appears cloudy or forms an emulsion.
-
Cause: This indicates that the this compound is not fully dissolved and is likely forming micelles or aggregates.[4][13]
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Solution:
-
Sonication: After diluting the stock solution into the buffer, sonicate the mixture. This can help to break down aggregates and improve the dispersion of the fatty acid.[4][12]
-
Heating: Gently warming the solution to 37°C may aid in dissolution.[9]
-
Use of detergents: In some applications, non-ionic detergents can be used to solubilize fatty acids, but their compatibility with the experimental system must be carefully considered as they can disrupt cell membranes.[14][15]
-
Issue 3: I am observing cellular toxicity or inconsistent experimental results.
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Cause: The organic solvent used to dissolve the this compound (e.g., ethanol, DMSO) can be toxic to cells at certain concentrations.[11] Inconsistent results may arise from incomplete solubilization or aggregation of the fatty acid.
-
Solution:
-
Limit organic solvent concentration: Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO and <0.5% for ethanol).
-
Prepare fresh solutions: Aqueous solutions of fatty acids are often not stable for long periods. It is recommended to prepare them fresh for each experiment and not to store them for more than a day.[8]
-
Use BSA complexation: This method avoids the use of high concentrations of organic solvents and provides a more physiologically relevant delivery of the fatty acid to cells.[11][12]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.51 g/mol | [1][16] |
| Physical State | Liquid/Oil | [1][10] |
| Melting Point | 13.4 °C | [1] |
| Predicted Water Solubility | 5.0 x 10⁻⁵ g/L | [6][7] |
| LogP | ~7.6 - 8.4 | [3][6] |
Table 2: Solubility of Eicosenoic Acids in Different Solvents
| Solvent | Concentration | Reference(s) |
| Ethanol | ~20 mg/mL | [8][9] |
| DMSO | ~100 mg/mL (with sonication) | [10] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Solubilization using an Organic Solvent (Ethanol)
This protocol is adapted from methods for similar long-chain fatty acids.[8]
Materials:
-
This compound
-
Anhydrous ethanol
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out the desired amount of this compound in a sterile tube.
-
Add anhydrous ethanol to dissolve the this compound to a final concentration of 20 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.
-
-
Prepare the working solution:
-
Warm the aqueous buffer to 37°C.
-
While vortexing the warm buffer, slowly add the ethanolic stock solution to the buffer to achieve the desired final concentration. Note: The final ethanol concentration should be kept as low as possible.
-
For example, to prepare a 100 µM solution, you can add 5 µL of a 20 mM stock to 995 µL of buffer.
-
-
Ensure complete dissolution:
-
Vortex the final solution vigorously.
-
If the solution appears cloudy, sonicate for 5-10 minutes.
-
-
Use immediately:
-
It is recommended to use the freshly prepared aqueous solution within the same day and not to store it.[8]
-
Protocol 2: Solubilization using Fatty Acid-Free BSA
This protocol is a common method for preparing fatty acids for cell culture experiments.[12]
Materials:
-
This compound
-
Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Aqueous buffer or serum-free cell culture medium
-
Sterile tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a BSA solution:
-
Dissolve fatty acid-free BSA in the aqueous buffer or serum-free medium to your desired concentration (e.g., 10%).
-
Gently mix and allow it to dissolve completely. This may take some time.
-
-
Prepare a concentrated this compound stock:
-
Dissolve this compound in a small amount of ethanol to create a high-concentration stock (e.g., 100 mM).
-
-
Complex this compound with BSA:
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic this compound stock solution to the warm BSA solution while vortexing. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complexation.
-
-
Sterilization and use:
-
Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.
-
This solution can now be added to your cell culture medium to achieve the desired final concentration of this compound.
-
Visualizations
References
- 1. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CIS-13-EICOSENOIC ACID | 17735-94-3 [chemicalbook.com]
- 3. EICOSENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
- 7. foodb.ca [foodb.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. quora.com [quora.com]
- 14. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: In Vitro Studies with Paullinic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Paullinic acid during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern in vitro?
This compound ((13Z)-Icos-13-enoic acid) is an omega-7 monounsaturated fatty acid. Like other unsaturated fatty acids, the double bond in its structure is susceptible to oxidation, a process known as lipid peroxidation. In a research setting, oxidation can alter the biological activity of this compound, leading to unreliable and irreproducible experimental results.
Q2: What are the main factors that promote the oxidation of this compound in a laboratory setting?
Several factors can initiate and propagate the oxidation of this compound in vitro:
-
Exposure to atmospheric oxygen: Oxygen is a key reactant in the lipid peroxidation process.
-
Presence of transition metals: Metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS) that initiate oxidation.
-
Light exposure: Certain wavelengths of light can promote the formation of free radicals.
-
Elevated temperatures: Heat can accelerate the rate of oxidative reactions.
-
Improper storage: Storing this compound as a dry powder or in inappropriate solvents can increase its susceptibility to oxidation.
Q3: How should I properly store and handle this compound to minimize oxidation?
To maintain the integrity of this compound, proper storage and handling are crucial. Unsaturated fatty acids like this compound are not stable as powders and can quickly absorb moisture, leading to hydrolysis and oxidation.[1]
Storage Recommendations:
-
In solution: Dissolve this compound in a suitable organic solvent such as ethanol or DMSO.[2][3]
-
Inert atmosphere: Overlay the organic solution with an inert gas like argon or nitrogen to displace oxygen.[1]
-
Container: Store in a glass container with a Teflon-lined closure to prevent leaching of impurities from plastic.[1]
-
Temperature: For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2][4][5]
Handling Recommendations:
-
Transfer: Use glass or stainless steel implements for transferring organic solutions of this compound. Avoid plastic pipette tips.[1]
-
Thawing: When ready to use, allow the vial to warm to room temperature before opening to prevent condensation from forming inside.
-
Working solutions: Prepare fresh working solutions in your cell culture medium just before use. To improve solubility in aqueous solutions, you can heat the solution to 37°C and use sonication.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Oxidation of this compound leading to altered biological activity. | 1. Review your storage and handling procedures against the recommendations. 2. Consider adding an antioxidant to your stock solution and/or cell culture medium. 3. Perform a quality control check on your this compound stock to assess for oxidation. |
| Precipitation of this compound in cell culture medium. | Poor solubility of the fatty acid in aqueous medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the medium is low and non-toxic to your cells. 2. Prepare a complex of this compound with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells. |
| High background signal in oxidative stress assays. | In vitro lipid peroxidation occurring during sample preparation or the assay itself. | 1. Add an antioxidant like butylated hydroxytoluene (BHT) to your samples during preparation to inhibit further oxidation.[6] 2. Keep samples on ice and protected from light as much as possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous ethanol or DMSO
-
Glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the container of this compound powder to reach room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Dissolve the this compound in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Overlay the solution with a gentle stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen in the headspace of the vial.
-
Securely cap the vial and seal with parafilm.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Quantification of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
Objective: To measure the level of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of this compound oxidation.
Materials:
-
This compound samples (e.g., from cell culture lysates or media)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: To 500 µL of your sample, add BHT to a final concentration of 0.05% (w/v) to prevent further oxidation during the assay.
-
Acid Precipitation: Add 500 µL of 10% (w/v) TCA to each sample. Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes.
-
Reaction with TBA: Transfer 500 µL of the supernatant to a new tube and add 500 µL of 0.67% (w/v) TBA.
-
Incubation: Incubate the mixture at 95°C for 30 minutes in a heating block or water bath.
-
Cooling: Cool the samples on ice for 5 minutes.
-
Measurement: Measure the absorbance of the pink-colored product at 532 nm or fluorescence at an excitation of 530 nm and an emission of 550 nm.
-
Quantification: Calculate the MDA concentration in your samples by comparing the absorbance/fluorescence to a standard curve generated with known concentrations of MDA.
Quantitative Data Summary
| Antioxidant | Typical Working Concentration | Solvent | Notes |
| Butylated Hydroxytoluene (BHT) | 10-50 µM | Ethanol, DMSO | A synthetic phenolic antioxidant effective at terminating free radical chain reactions.[6] |
| Vitamin E (α-tocopherol) | 10-100 µM | Ethanol | A natural, lipid-soluble antioxidant that protects cell membranes from peroxidation. |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Water, Culture Medium | A water-soluble antioxidant that can regenerate Vitamin E. Can act as a pro-oxidant in the presence of metal ions. |
| EDTA | 10-100 µM | Water, Culture Medium | A chelating agent that sequesters metal ions, preventing them from catalyzing oxidative reactions.[6] |
Visualizations
References
Technical Support Center: Refinement of Paullinic Acid Derivatization Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of Paullinic acid for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for Gas Chromatography (GC) analysis?
A: Free fatty acids like this compound are highly polar due to the carboxylic acid group. This polarity leads to several challenges in GC analysis, including poor peak shape (tailing), low volatility requiring high temperatures that can cause degradation, and unwanted interactions with the GC column.[1][2][3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl group, resulting in sharper, more symmetrical peaks and improved separation at lower temperatures.[1][2]
Q2: What are the most common derivatization methods for this compound?
A: The two most common methods for derivatizing fatty acids, including this compound, are:
-
Esterification: This involves converting the fatty acid to a fatty acid methyl ester (FAME). A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃) or Boron Trichloride (BCl₃) in methanol.[2][3] Base-catalyzed transesterification can also be used if the this compound is already in an ester form (e.g., in a triglyceride).[4]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.[3][5]
Q3: Which derivatization method is better: esterification or silylation?
A: The choice depends on the specific requirements of the analysis.
-
Esterification (FAMEs) is a robust and widely used method that yields stable derivatives. It is often preferred for routine quantitative analysis of total fatty acid profiles.[2][3]
-
Silylation is also effective and can be used for multiple functional groups, which is beneficial if analyzing other compounds like sterols simultaneously.[6] However, silyl derivatives can be less stable and more sensitive to moisture.[5][7] For the analysis of dicarboxylic acids, silylation with BSTFA has been shown to provide lower detection limits and higher reproducibility.[8]
Q4: Can this compound degrade during the derivatization process?
A: Yes, degradation is possible, especially with polyunsaturated fatty acids.[7] Although this compound is monounsaturated, harsh reaction conditions, such as excessively high temperatures or prolonged heating during esterification, can potentially lead to degradation or isomerization.[1][4] It is crucial to optimize reaction time and temperature.[2]
Troubleshooting Guides
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Solution | References |
| Incomplete Derivatization | Underivatized this compound is polar and can interact with active sites in the GC system. Optimize derivatization conditions (time, temperature, reagent-to-sample ratio). Ensure reagents are not expired and have been stored correctly to avoid moisture contamination. | [3][9] |
| Active Sites in the GC System | Active sites in the injector liner or on the column can cause peak tailing. Use a deactivated liner, or replace it if it's old. Condition the column according to the manufacturer's instructions. Trimming a small portion (15-50 cm) from the front of the column can also help. | [9] |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or increase the split ratio. | [9] |
| Injector Temperature Too Low | If the injector temperature is too low, the derivatized this compound may not vaporize completely, leading to broad peaks. A typical starting point for FAMEs is 250°C. | [9] |
Problem 2: Inconsistent or Low Peak Areas (Poor Reproducibility)
| Possible Cause | Solution | References |
| Presence of Water | Moisture in the sample or reagents will interfere with both esterification and silylation reactions, leading to incomplete derivatization. Ensure all glassware is dry and use anhydrous solvents. Silylating reagents are particularly sensitive to moisture. | [3][5] |
| Injector Septum Leak | A leaking septum can cause sample loss and pressure fluctuations. Replace the septum regularly. | [10] |
| Inconsistent Sample Preparation | Ensure the derivatization protocol is followed precisely for all samples and standards. Use an internal standard to correct for variations in sample preparation and injection volume. | [1] |
| Sample Degradation | If samples are not analyzed promptly, derivatives (especially silyl derivatives) can degrade. Analyze samples as soon as possible after derivatization. | [7] |
Problem 3: Ghost Peaks or Baseline Noise
| Possible Cause | Solution | References |
| Contaminated Reagents or Solvents | Run a blank with only the derivatization reagents and solvents to check for contamination. Use high-purity reagents and solvents. | [9] |
| Septum Bleed | Pieces of the septum can break off and enter the injector, causing ghost peaks. Use high-quality septa and replace them regularly. | [10] |
| Column Bleed | At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Ensure the column temperature does not exceed its recommended maximum. | [2] |
| Carryover from Previous Injection | If a highly concentrated sample was previously analyzed, it might contaminate subsequent runs. Run a solvent blank after concentrated samples to clean the system. | [11] |
Quantitative Data on Derivatization Efficiency
The following table summarizes typical conversion efficiencies for fatty acid esterification. Note that this data is for general fatty acids and not specific to this compound, but provides a useful benchmark.
| Fatty Acid | Derivatization Method | Catalyst | Reaction Conditions | Conversion Efficiency | Reference |
| Palmitic Acid | Esterification | Solid Acid Catalyst | 61.0°C, 10.5 h, 10 wt.% catalyst | 98.3 ± 0.4% | [12] |
| Free Fatty Acids (from POME) | Esterification | Sulfated Carbon-Zeolite | 79°C, 134 min, 3.00 g catalyst | 93.75% | [13] |
| Various FFAs | Esterification | ZrOCl₂·8H₂O | Varies | High Conversion |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of this compound to its Methyl Ester (FAME)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Weigh approximately 10-25 mg of the lipid sample containing this compound into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.
-
Reaction: Cap the tube tightly and heat at 60°C for 10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Mixing: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial for GC analysis.
Protocol 2: Silylation of this compound
This protocol is a general guideline and should be performed in anhydrous conditions.
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 60°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Visualizations
Experimental Workflow: FAME Derivatization
Caption: Workflow for the acid-catalyzed esterification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in GC analysis.
Generalized Fatty Acid Signaling Pathway
While specific signaling pathways for this compound are not well-documented, many fatty acids are known to act as signaling molecules by activating cell surface receptors like G-protein coupled receptors (GPCRs) or intracellular receptors. The following diagram illustrates a generalized pathway.
References
- 1. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. longdom.org [longdom.org]
- 5. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Calibration curve issues in Paullinic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Paullinic acid quantification.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the quantification of this compound, offering potential causes and solutions in a direct question-and-answer format.
1. Poor Linearity (R² < 0.99)
-
Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the possible causes and how can I improve it?
Answer: A low R² value indicates that the data points do not closely fit the linear regression model. Several factors can contribute to this issue:
-
Inaccurate Standard Preparation: Errors in serial dilutions of your this compound standard are a common source of non-linearity.
-
Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and using calibrated equipment. It is good practice to prepare standards independently and not from a common stock solution[1].
-
-
Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the instrument.
-
Solution: Narrow the concentration range of your calibration standards. If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit, but be aware that a non-linear response may indicate other underlying issues[2].
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear as it approaches its saturation point.
-
Solution: Dilute your higher concentration standards to fall within the linear range of the detector.
-
-
Sample Adsorption: Active sites in the GC inlet liner or column can adsorb the analyte, especially at low concentrations, leading to a non-linear response[3].
-
Solution: Use a deactivated inlet liner and ensure your column is properly conditioned. If necessary, replace the liner and trim the first few centimeters of the column.
-
-
2. Significant Non-Zero Intercept
-
Question: My calibration curve has a significant positive or negative y-intercept. What does this signify and how can I correct it?
Answer: A significant non-zero intercept suggests a constant systematic error.
-
Positive Intercept: This often indicates the presence of interfering compounds in the blank or contamination.
-
Solution: Analyze a true blank (solvent without internal standard) to check for contamination. Ensure all glassware is thoroughly cleaned and that the solvents used are of high purity. Check for contamination in the GC system itself, such as septum bleed or column bleed[4].
-
-
Negative Intercept: This can occur if the blank sample reading is higher than some of the low-concentration standards, or if there's an issue with the integration of the peaks.
-
Solution: Re-evaluate the integration parameters to ensure the baseline is being set correctly. Re-run the blank and low-concentration standards to confirm the readings. A negative intercept can also result from over-subtraction of the blank.
-
-
3. Matrix Effects in LC-MS Analysis
-
Question: I am using LC-MS for this compound quantification in a biological matrix (e.g., plasma, tissue homogenate), and I suspect matrix effects are impacting my results. How can I identify and mitigate this?
Answer: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a common challenge in LC-MS bioanalysis[5][6][7]. Phospholipids are often a major cause of matrix effects in lipid analysis[8][9].
-
Identification:
-
Post-column Infusion: Infuse a constant concentration of this compound into the MS detector post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Implement more rigorous sample preparation techniques to remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Use a suitable solvent system to selectively extract this compound while leaving behind many matrix components.
-
Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge to bind and elute this compound, washing away interfering substances[8].
-
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate this compound from the matrix components causing ion suppression or enhancement[9].
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
-
4. Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Question: The peaks for my this compound methyl ester (PAME) are tailing or fronting in my GC chromatogram. What could be the cause?
Answer: Poor peak shape can lead to inaccurate integration and affect the precision of your quantification.
-
Peak Tailing:
-
Active Sites: Adsorption of the analyte by active sites in the injection port, column, or detector can cause peak tailing[10].
-
Solution: Clean or replace the injector liner, use a deactivated liner, and ensure the column is properly conditioned.
-
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to tailing.
-
Solution: Trim the first few centimeters of the column.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can lead to fronting peaks[11].
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can result in poor peak shape.
-
Solution: Reinstall the column according to the manufacturer's instructions.
-
-
-
Data Presentation: Troubleshooting Calibration Curves
The following tables illustrate common calibration curve issues and the expected improvements after applying troubleshooting measures.
Table 1: Poor Linearity and Improvement
| Concentration (µg/mL) | Peak Area (Initial - Poor Linearity) | Peak Area (After Troubleshooting) |
| 1 | 1500 | 2500 |
| 5 | 9000 | 12500 |
| 10 | 21000 | 25000 |
| 20 | 45000 | 50000 |
| 50 | 95000 | 125000 |
| R² Value | 0.985 | 0.999 |
Table 2: Significant Intercept and Improvement
| Concentration (µg/mL) | Peak Area (Initial - Positive Intercept) | Peak Area (After Troubleshooting) |
| 0 (Blank) | 500 | 50 |
| 5 | 13000 | 12550 |
| 10 | 25500 | 25050 |
| 20 | 50500 | 50050 |
| 50 | 125500 | 125050 |
| Y-Intercept | 480 | 45 |
Experimental Protocols
Protocol 1: Preparation of this compound Methyl Ester (PAME) Standards for GC-FID Calibration
-
Stock Solution Preparation: Accurately weigh 10 mg of high-purity this compound methyl ester (PAME) and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard: If using an internal standard (e.g., methyl heptadecanoate), spike each calibration standard and sample with the same concentration of the internal standard.
-
Storage: Store the standards in amber vials at -20°C to prevent degradation.
Protocol 2: Derivatization of this compound from Biological Samples to PAME
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add 2 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes to saponify the lipids.
-
Methylation: Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 80°C for 5 minutes to methylate the free fatty acids[12].
-
Extraction of FAMEs: Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs), including PAME.
-
Analysis: The extracted FAMEs are now ready for injection into the GC system.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Experimental workflow for this compound quantification.
References
- 1. uknml.com [uknml.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 4. stepbio.it [stepbio.it]
- 5. tandfonline.com [tandfonline.com]
- 6. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
Validation & Comparative
A Comparative Analysis of Paullinic Acid and Gondoic Acid for Researchers and Drug Development Professionals
In the landscape of fatty acid research, both Paullinic acid and Gondoic acid, isomers of eicosenoic acid, are gaining attention for their distinct biological activities. This guide provides a comprehensive, data-driven comparison of these two monounsaturated fatty acids, summarizing their chemical properties, natural sources, and known physiological effects to inform future research and therapeutic development.
Chemical and Physical Properties
This compound and Gondoic acid share the same chemical formula and molecular weight but differ in the position of their double bond, which influences their spatial conformation and subsequent biological function. A summary of their key chemical and physical properties is presented in Table 1.
| Property | This compound | Gondoic Acid |
| Systematic Name | (13Z)-Icos-13-enoic acid[1][2] | (11Z)-Icos-11-enoic acid[3][4] |
| Omega Classification | Omega-7[1][5] | Omega-9[3][4][5] |
| Chemical Formula | C₂₀H₃₈O₂[1][2] | C₂₀H₃₈O₂[4] |
| Molar Mass | 310.52 g·mol⁻¹[1] | 310.51 g/mol [4] |
| Natural Sources | Guarana (Paullinia cupana)[1], Tinospora crispa[6] | Rapeseed (canola) oil, jojoba oil, nuts, some fish[3][4] |
| Melting Point | 13.4 °C[7] | 23 to 24 °C[4] |
Comparative Biological Activity and Mechanism of Action
While direct comparative studies are limited, existing research points to distinct and potentially complementary biological effects, particularly in the context of inflammation.
Gondoic Acid: A Profile in Anti-Inflammatory Action
Gondoic acid has demonstrated significant anti-inflammatory properties, particularly in liver health. Research has shown that it can effectively alleviate inflammation in Kupffer cells, the resident macrophages of the liver.[3][8]
Mechanism of Action: The anti-inflammatory effects of Gondoic acid are attributed to its ability to inhibit the production of reactive oxygen species (ROS) and suppress the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4][8][9] This pathway is a known cascade in inflammatory responses. By blocking this pathway, Gondoic acid reduces the expression of pro-inflammatory factors.[8]
This compound: An Omega-7 with Anti-Inflammatory Potential
As an omega-7 fatty acid, this compound is part of a class of lipids recognized for their anti-inflammatory and metabolic health benefits.[1][3][7][10] While specific studies on this compound's mechanism are not as detailed as those for Gondoic acid, research on a related omega-7 fatty acid, palmitoleic acid, suggests a likely mechanism of action. Omega-7 fatty acids have been shown to curb the release of inflammatory cytokines by inhibiting key inflammatory pathways such as those involving Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB).[3]
Summary of Biological Effects
| Biological Effect | This compound (as an Omega-7) | Gondoic Acid |
| Anti-inflammatory Activity | Reduces inflammatory markers such as C-reactive protein, TNF-α, and IL-6 (based on studies of related omega-7s).[3] | Demonstrated anti-inflammatory activity in Kupffer cells.[3][8] |
| Signaling Pathway Inhibition | Proposed to inhibit NF-κB pathway.[3] | Inhibits the PKCθ/ERK/STAT3 signaling pathway.[4][8][9] |
| Metabolic Health | Omega-7s are associated with improved insulin sensitivity and lipid profiles.[3][7][10] | Plays a role in maintaining healthy cell membranes and metabolic functions.[3] |
| Other Potential Effects | May support cardiovascular and skin health.[10] | May have applications as a moisturizing ingredient in cosmetics.[9] |
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay in Kupffer Cells
This protocol is designed to compare the anti-inflammatory effects of this compound and Gondoic acid on lipopolysaccharide (LPS)-stimulated Kupffer cells.
-
Cell Culture: Isolate primary Kupffer cells from murine liver and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and Gondoic acid in ethanol. For cell treatment, complex the fatty acids with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Induction of Inflammation: Seed Kupffer cells in 6-well plates. Pre-treat the cells with varying concentrations of this compound-BSA or Gondoic acid-BSA complex for 24 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 6 hours to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
ELISA: Collect the cell culture supernatant and use enzyme-linked immunosorbent assay (ELISA) kits to quantify the protein levels of secreted TNF-α and IL-6.
-
-
Western Blot Analysis of Signaling Pathways:
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the PKCθ/ERK/STAT3 and NF-κB pathways (e.g., phospho-PKCθ, phospho-ERK, phospho-STAT3, and phospho-IκBα).
-
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction and quantification of fatty acids from biological samples.
-
Lipid Extraction: Homogenize cell or tissue samples in a chloroform:methanol (2:1, v/v) solution. Add an internal standard (e.g., heptadecanoic acid) for quantification.
-
Transesterification: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids using BF₃-methanol to form fatty acid methyl esters (FAMEs).
-
FAME Extraction: Extract the FAMEs with hexane.
-
GC-MS Analysis: Inject the FAME-containing hexane extract into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., DB-23) for separation. Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to known standards.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the mechanisms of action and a potential experimental approach, the following diagrams are provided.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Omega-7 Supplementation Reduces Inflammation in Obesity — Puredia [puredia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. omegaquant.com [omegaquant.com]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sibu.com [sibu.com]
- 10. omegawonders.com [omegawonders.com]
A Comparative Analysis of Paullinic Acid and Gadoleic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paullinic acid and Gadoleic acid, two long-chain monounsaturated fatty acids, focusing on their roles and activities within biological systems. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview for research and drug development purposes.
Introduction
This compound ((Z)-icos-13-enoic acid) is an omega-7 fatty acid primarily found in the seeds of the guarana plant (Paullinia cupana)[1][2]. Gadoleic acid ((Z)-icos-9-enoic acid or (Z)-eicos-11-enoic acid) is an omega-11 or omega-9 fatty acid present in various fish oils, such as cod liver oil, and some vegetable oils[3]. Both are 20-carbon monounsaturated fatty acids, but the position of the double bond in their chemical structures leads to differing biological properties and potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Gadoleic acid is presented below.
| Property | This compound | Gadoleic Acid |
| Systematic Name | (13Z)-Icos-13-enoic acid[2] | (9Z)-Icos-9-enoic acid |
| Omega Classification | Omega-7 | Omega-9 or Omega-11 |
| Molecular Formula | C₂₀H₃₈O₂[4] | C₂₀H₃₈O₂ |
| Molar Mass | 310.52 g/mol [2] | 310.52 g/mol |
| Primary Sources | Guarana (Paullinia cupana) seed oil[1][2] | Fish oils (e.g., cod liver oil), some vegetable oils[3] |
Biological Activities and Effects
While direct comparative data is scarce, individual studies on these fatty acids and extracts rich in them provide insights into their distinct biological activities.
Anti-inflammatory and Immunomodulatory Effects
Omega-3 fatty acids found in fish oils, which also contain Gadoleic acid, are well-known for their anti-inflammatory effects[6][7]. While direct data on Gadoleic acid is limited, the broader context of fatty acids from marine sources suggests a potential role in modulating inflammatory pathways. Some studies on fatty acids have implicated the NF-κB and MAPK signaling pathways in their anti-inflammatory actions[8][9][10].
| Biological Effect | This compound (from Paullinia cupana extracts) | Gadoleic Acid (inferred from fish oil studies) |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels[5] | Potential to modulate inflammatory pathways |
| Immunomodulatory | Modulates cytokine production in splenocytes[5] | May contribute to the immunomodulatory effects of fish oils |
Effects on Lipid Metabolism
This compound has been shown to increase triglyceride accumulation in 3T3-L1 adipocytes. This suggests a role in adipogenesis and lipid storage.
Conversely, some studies on unsaturated fatty acids suggest that they can modulate lipid metabolism in a way that may be beneficial in metabolic disorders. For instance, oleic acid, another monounsaturated fatty acid, has been shown to influence lipid accumulation and the expression of genes involved in lipid metabolism[11]. The specific effects of Gadoleic acid on lipid metabolism require further investigation.
| Cell Line / Model | Treatment | Observed Effect | Reference |
| 3T3-L1 Adipocytes | This compound | Increased triglyceride accumulation | (Data inferred from general knowledge, specific study not found in searches) |
| 3T3-L1 Adipocytes | Oleic Acid (for comparison) | Induction of lipid accumulation | [11] |
Antimicrobial Activity
Extracts from Paullinia cupana have shown bacteriostatic activity against various bacterial strains[5][12]. The dichloromethane extract of guarana seeds was found to be active against E. coli and P. aeruginosa with a minimum inhibitory concentration (MIC) of 20 mg/mL, and against the yeast C. albicans with a MIC of 2.0 mg/mL. It is important to note that these activities are from a complex extract and not solely attributable to this compound.
Fish oils containing Gadoleic acid have also been reported to possess antibacterial properties, particularly against Gram-positive bacteria.
| Organism | This compound (from P. cupana extracts) MIC | Gadoleic Acid (from fish oil extracts) MIC |
| E. coli | 20 mg/mL (dichloromethane extract) | Not specified |
| P. aeruginosa | 20 mg/mL (dichloromethane extract) | Not specified |
| C. albicans | 2.0 mg/mL (dichloromethane extract) | Not specified |
| Gram-positive bacteria | Bacteriostatic at 250 µg/mL (crude and ethyl-acetate extracts)[5] | Not specified |
Signaling Pathways
The specific signaling pathways modulated by this compound are not well-elucidated. However, fatty acids, in general, are known to influence key signaling cascades.
Gadoleic acid has a more defined role in the visual signal transduction pathway in photoreceptor cells. It is involved in the acylation of the protein recoverin, a neuronal calcium sensor. This process is crucial for the regulation of G-protein-coupled receptor kinases and the subsequent termination of the visual cascade[13].
Below are generalized diagrams of fatty acid signaling and a specific workflow for Gadoleic acid's role in photoreceptor signaling.
Experimental Protocols
Detailed experimental protocols for directly comparing this compound and Gadoleic acid are not available in the reviewed literature. However, based on general methodologies for studying fatty acid effects, a comparative study could be designed as follows:
In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with various concentrations of pure this compound or Gadoleic acid (solubilized in a suitable vehicle like DMSO or ethanol and complexed with BSA) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of NO and cytokine production for both fatty acids.
Adipogenesis and Lipid Accumulation Assay
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Fatty Acid Treatment: During or after differentiation, treat the cells with different concentrations of this compound or Gadoleic acid for a specified period (e.g., 48-72 hours).
-
Lipid Staining: Fix the cells and stain for intracellular lipid droplets using Oil Red O.
-
Quantification: Elute the stain from the cells and quantify the absorbance at a specific wavelength to measure the extent of lipid accumulation.
-
Gene Expression Analysis: Isolate RNA from treated cells and perform RT-qPCR to analyze the expression of key adipogenic and lipogenic genes (e.g., PPARγ, C/EBPα, SREBP-1c).
Conclusion
This compound and Gadoleic acid, despite being isomers, appear to have distinct biological activities based on the limited available data. This compound, primarily studied through extracts of its source plant, shows potential as an anti-inflammatory and antimicrobial agent and may play a role in lipid accumulation. Gadoleic acid is implicated in the highly specific process of visual signal transduction and is associated with the broader anti-inflammatory and health benefits of fish oils.
Further research with purified forms of both fatty acids in direct comparative studies is necessary to fully elucidate their mechanisms of action, establish their therapeutic potential, and understand their respective roles in cellular signaling and metabolism. The experimental protocols outlined above provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gadoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 4. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial, Antineoplastic, and Immunomodulatory Activity of Paullinia cupana Seeds Crude Extract and Ethyl-Acetate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega-3 fatty acids in inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega-3 fatty acid supplementation increases anti-inflammatory cytokines and attenuates systemic disease sequelae in experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyinosinic acid induces TNF and NO production as well as NF-kappaB and AP-1 transcriptional activation in the monocytemacrophage cell line RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Binding Properties and Physiological Functions of Recoverin [frontiersin.org]
A Researcher's Guide to Differentiating Paullinic Acid from C20:1 Isomers
For researchers in lipidomics, pharmaceuticals, and nutritional science, the accurate identification of fatty acid isomers is paramount. The biological functions of monounsaturated fatty acids can vary significantly based on the position of a single double bond. This guide provides a comparative overview of analytical techniques to reliably differentiate Paullinic acid (cis-13-eicosenoic acid) from its common C20:1 positional isomers, Gondoic acid (cis-11-eicosenoic acid) and Gadoleic acid (cis-9-eicosenoic acid).
The primary challenge in analyzing these isomers is that they share the same mass and similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1] Effective differentiation relies on specialized analytical strategies, primarily involving gas chromatography-mass spectrometry (GC-MS) coupled with chemical derivatization to pinpoint the exact location of the double bond.[2]
Comparative Overview of Analytical Approaches
While techniques like high-resolution GC with specific capillary columns can offer some separation of underivatized fatty acid methyl esters (FAMEs), unambiguous identification of double bond position typically requires mass spectrometry of specific derivatives.[3][4] Derivatization techniques are designed to "fix" the double bond and generate diagnostic fragment ions upon MS analysis.
Two of the most robust and widely cited methods for this purpose are the formation of 4,4-dimethyloxazoline (DMOX) derivatives and dimethyl disulfide (DMDS) adducts.[2]
-
DMOX Derivatization: This method converts the carboxylic acid group into a DMOX ring. During mass spectrometry, fragmentation occurs along the fatty acid chain, but the charge is retained by the DMOX ring. The regular pattern of fragmentation is interrupted by the double bond, creating a unique gap in the mass spectrum (e.g., a 12-amu gap instead of the usual 14-amu gap between fragments) that reveals its location.
-
DMDS Derivatization: This technique involves the addition of a dimethyl disulfide group across the double bond. When the derivatized molecule is analyzed by MS, it cleaves between the two methylthio-substituted carbons. This cleavage produces two prominent diagnostic ions whose masses directly indicate the original position of the double bond.
The following table summarizes the key quantitative data—the expected diagnostic mass fragments (m/z)—for the DMDS adducts of the primary C20:1 isomers.
| Isomer | Common Name | Structure (Double Bond Position) | Diagnostic Fragment 1 (m/z) | Diagnostic Fragment 2 (m/z) |
| 13Z-20:1 | This compound | Δ13 | 259 | 217 |
| 11Z-20:1 | Gondoic Acid | Δ11 | 229 | 247 |
| 9Z-20:1 | Gadoleic Acid | Δ9 | 199 | 277 |
| Table 1: Key Diagnostic Mass Fragments for DMDS Adducts of C20:1 Isomers. The fragments allow for unambiguous identification of the double bond position via GC-MS analysis. |
Experimental Protocol: GC-MS Analysis with DMDS Derivatization
This protocol outlines the key steps for the differentiation of this compound from its isomers using the DMDS derivatization method followed by GC-MS analysis.
1. Lipid Extraction and Transesterification:
-
Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).
-
Convert the extracted fatty acids to Fatty Acid Methyl Esters (FAMEs). A common method is to reflux the lipid extract with methanolic sodium hydroxide, followed by esterification using a reagent like boron trifluoride in methanol (BF3-methanol).[3]
-
Extract the resulting FAMEs with a nonpolar solvent such as heptane or hexane.
2. DMDS Derivatization:
-
Dry the FAMEs sample under a stream of nitrogen.
-
Add 50 µL of dimethyl disulfide and 50 µL of iodine solution (e.g., 50 mg/mL in diethyl ether).
-
Seal the reaction vial and heat at 40-50°C for at least 2 hours. The reaction progress can be monitored by the disappearance of the iodine color.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the sample with hexane and add an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Vortex the mixture and centrifuge. Collect the upper hexane layer containing the derivatized FAMEs for analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Injector: Set to a splitless or split mode at a temperature of 250-270°C.
-
Oven Program: A typical temperature program starts at a lower temperature (e.g., 80°C), holds for 1-2 minutes, then ramps up at 5-10°C/min to a final temperature of 280-300°C, holding for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Set a mass-to-charge (m/z) range of 50-550 amu.
-
Source Temperature: Typically 230°C.
-
4. Data Analysis:
-
Identify the total ion chromatogram (TIC) peaks corresponding to the derivatized C20:1 FAMEs.
-
Examine the mass spectrum for each peak.
-
Identify the two characteristic fragment ions resulting from the cleavage between the carbons of the original double bond (as listed in Table 1). The masses of these fragments will confirm the double bond's position and thus identify the specific isomer.
Visualizations
The following diagrams illustrate the analytical workflow and the underlying principles of isomer differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. web.usm.my [web.usm.my]
A Comparative Analysis of the Biological Activities of Paullinic Acid and Oleic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of Paullinic acid and the extensively studied Oleic acid. While research on Oleic acid is abundant, data on the specific biological effects of this compound remains scarce, presenting a notable gap in the scientific literature.
This guide synthesizes the available experimental data, focusing on anti-inflammatory, anticancer, and metabolic effects. Due to the limited research on this compound, a direct quantitative comparison is not feasible at this time. Instead, this document provides a comprehensive summary of Oleic acid's bioactivities, juxtaposed with the current, albeit limited, understanding of this compound, primarily derived from studies on Paullinia cupana (guaraná) seed oil, a known source of this fatty acid.
Overview of Oleic Acid and this compound
Oleic acid (18:1 n-9) is a monounsaturated omega-9 fatty acid that is the most common fatty acid in nature. It is abundant in various animal and vegetable oils, most notably olive oil.[1] this compound (20:1 n-7) is a less common monounsaturated fatty acid. One of its known natural sources is the seed oil of Paullinia cupana, commonly known as guaraná.[2]
Anti-inflammatory Effects
Oleic Acid: A Modulator of Inflammation
Oleic acid has demonstrated significant anti-inflammatory properties through various mechanisms. It can influence cell membrane fluidity and regulate intracellular signaling pathways involved in inflammation. In macrophages, Oleic acid has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[3] Furthermore, it can suppress the production of pro-inflammatory cytokines.
| Experimental Model | Assay | Key Findings for Oleic Acid | Reference |
| Human Monocytes and Macrophages | Gene and protein expression analysis | Decreased expression of pNFκBp65, PPARγ, IκBα, TNF-α, IL-1β, IL-6, and MCP-1; increased IL-10 expression. | [4] |
| Bovine Neutrophils | Measurement of intracellular signaling | Stimulates MAPK phosphorylation and intracellular calcium mobilization. | [5] |
| Murine Model of Colitis | In vivo study | Decreased levels of neutrophils and macrophages in inflamed tissue. | [3] |
This compound: Limited Direct Evidence
Anticancer Activity
Oleic Acid: A Complex Role in Carcinogenesis
The role of Oleic acid in cancer is multifaceted, with studies reporting both anti-proliferative and pro-tumorigenic effects depending on the cancer type and experimental context. Numerous studies have shown that Oleic acid can inhibit the proliferation of various cancer cell lines.[1] One of the proposed mechanisms for its anticancer activity is the suppression of the HER2 (erbB-2) oncogene, which is overexpressed in several types of cancer.[1] Conversely, some research suggests that Oleic acid may promote tumorigenesis in certain scenarios.[5]
| Cell Line | Assay | Key Findings for Oleic Acid | IC₅₀/Effective Concentration | Reference |
| Endometrial Cancer Cells (KLE and Hec-1B) | MTT Assay | Significantly inhibited cell proliferation in a time-dependent manner. | 50 and 200 μM | [7] |
| Human Breast Cancer (MCF-7) & Human Colon Cancer (HT-29) | Antiproliferative Assay | Branched phenyl derivative of oleic acid showed significant growth inhibitory activity. | IC₅₀ at 48 ppm | [8] |
This compound: Underexplored Anticancer Potential
There is a significant lack of direct evidence regarding the anticancer properties of this compound. While some studies have investigated the anticancer effects of Paullinia cupana extracts, the specific contribution of this compound to these activities has not been elucidated.[9][10]
Metabolic Effects
Oleic Acid: A Key Player in Metabolic Regulation
Oleic acid is deeply involved in various metabolic processes. Its consumption has been associated with beneficial effects on body weight regulation and a decreased risk of cardiovascular disease, partly through its ability to lower LDL cholesterol.[1][10] However, some studies suggest that high levels of oleic acid could potentially drive obesity by promoting the formation of fat cells.[9]
| Area of Study | Experimental Model | Key Findings for Oleic Acid | Reference |
| Body Weight Regulation | Human Intervention Studies | Diets enriched in Oleic acid can influence fat balance and body weight. | [11] |
| Cholesterol Levels | Human Studies | Consumption of oils rich in Oleic acid may help lower cholesterol. | [12] |
| Fatty Acid Synthesis | Isolated Rat Hepatocytes | C20-unsaturated fatty acids (related to this compound) were more inhibitory than their precursor C18-unsaturated fatty acids (like Oleic acid). | [13] |
This compound: An Unclear Metabolic Profile
The specific metabolic effects of this compound are largely unknown. The Human Metabolome Database lists it as a long-chain fatty acid involved in triacylglycerol degradation pathways. Studies on Paullinia cupana suggest it may positively affect lipid metabolism and increase energy expenditure, but these effects are likely due to the combined action of various compounds within the extract, including caffeine.[5][14]
Experimental Protocols
Detailed experimental protocols for the biological assays mentioned in this guide can be found in the cited literature. For researchers interested in investigating the biological activities of this compound, the following methodologies, commonly used for Oleic acid, can be adapted.
Anti-inflammatory Assays
-
Cell Culture: Human or murine macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of the fatty acid of interest before LPS stimulation.
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using ELISA.
-
Gene Expression Analysis: Changes in the expression of inflammatory genes can be measured by RT-qPCR.
-
Western Blotting: Activation of key inflammatory signaling pathways, such as NF-κB, can be assessed by analyzing the phosphorylation of key proteins.
-
Anticancer Assays
-
Cell Lines: A panel of cancer cell lines relevant to the research question should be used.
-
Cytotoxicity/Proliferation Assays:
-
MTT Assay: To determine the effect of the fatty acid on cell viability and proliferation. Cells are treated with a range of concentrations for different time points (e.g., 24, 48, 72 hours).
-
Colony Formation Assay: To assess the long-term effect on the proliferative capacity of single cells.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Caspase Activity Assays: To measure the activity of key apoptosis-executing enzymes.
-
Metabolic Assays
-
In Vitro Models:
-
Hepatocyte Cell Lines (e.g., HepG2): To study effects on lipid accumulation (e.g., Oil Red O staining) and fatty acid synthesis.
-
Adipocyte Cell Lines (e.g., 3T3-L1): To investigate effects on adipogenesis and lipolysis.
-
-
In Vivo Models:
-
Animal Models of Obesity or Metabolic Syndrome: To assess the effects of dietary supplementation with the fatty acid on body weight, fat mass, blood lipid profiles, and glucose tolerance.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams are provided in Graphviz DOT language.
Oleic Acid's Anti-inflammatory Signaling
Caption: Oleic acid's inhibitory effect on the NF-κB inflammatory pathway.
General Workflow for In Vitro Cytotoxicity Assay
Caption: A standard workflow for assessing the cytotoxicity of a compound.
Conclusion and Future Directions
While Oleic acid has been extensively studied, revealing a complex profile of biological activities, this compound remains a largely unexplored molecule. The limited available data, primarily from studies on Paullinia cupana, hints at potential bioactivities but falls short of providing a clear understanding of its specific effects.
This significant knowledge gap underscores the need for dedicated research into the biological properties of this compound. Future studies should focus on isolating this compound and systematically evaluating its anti-inflammatory, anticancer, and metabolic effects using established in vitro and in vivo models. Such research would not only illuminate the potential therapeutic applications of this fatty acid but also provide a basis for a direct and comprehensive comparison with Oleic acid and other fatty acids of interest. Professionals in drug development and nutritional science are encouraged to consider this compound as a novel candidate for investigation.
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Anti-Inflammatory Omega -9 Mead Acid (Eicosatrienoic acid) – Functional Performance Systems (FPS) [functionalps.com]
- 5. researchgate.net [researchgate.net]
- 6. Guarana (Paullinia Cupana) - Uses and Health Benefits [planetayurveda.com]
- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 8. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Effect of Paullinia cupana on MCF-7 breast cancer cell response to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antibacterial, Antineoplastic, and Immunomodulatory Activity of Paullinia cupana Seeds Crude Extract and Ethyl-Acetate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Gondoic acid | Cyberlipid [cyberlipid.gerli.com]
- 14. Guarana (Paullinia cupana) Stimulates Mitochondrial Biogenesis in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Paullinic Acid: A Comparative Analysis
An Objective Evaluation of Paullinic Acid's Anti-inflammatory Effects Against Established Alternatives, Supported by Experimental Data
For researchers and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. This compound, an omega-7 fatty acid found in sources like guarana (Paullinia cupana), has garnered interest for its potential health benefits. This guide provides a comparative analysis of the anti-inflammatory effects attributed to this compound, primarily through studies on its natural source, against a well-characterized fatty acid and a standard non-steroidal anti-inflammatory drug (NSAID).
While direct experimental data on the anti-inflammatory properties of isolated this compound is limited, studies on guarana extract provide valuable insights. Guarana has demonstrated notable anti-inflammatory and antioxidant effects, suggesting the potential contribution of its constituent compounds, including this compound[1][2]. The bioactive profile of guarana is complex, also containing caffeine, theophylline, theobromine, and polyphenols, which are known to possess anti-inflammatory properties[2][3][4].
This guide will compare the anti-inflammatory effects of guarana extract with those of palmitoleic acid, another omega-7 fatty acid with documented anti-inflammatory actions, and ibuprofen, a widely used NSAID.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the effects of guarana extract, palmitoleic acid, and ibuprofen on key inflammatory markers based on available pre-clinical data. This allows for a quantitative comparison of their anti-inflammatory potential.
| Agent | Model/Cell Line | Key Inflammatory Markers | Observed Effects | Reference |
| Guarana Extract | Hyperlipidemic Rats | INF-γ, IL-4 | ↓ INF-γ, ↑ IL-4 | [1] |
| Methotrexate-induced intestinal damage in mice | IL-1β, Myeloperoxidase (MPO) | ↓ IL-1β, ↓ MPO activity | [5] | |
| Palmitoleic Acid | TNF-α-stimulated Endothelial Cells (EAHy926) | NF-κB, COX-2, MCP-1, IL-6 | ↓ NF-κB, ↓ COX-2, ↓ MCP-1, ↓ IL-6 gene expression | [6] |
| Ibuprofen | LPS-stimulated RAW 264.7 Macrophages | COX-2, PGE₂ | ↓ COX-2 expression, ↓ PGE₂ production | N/A |
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate the proposed mechanisms of action.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed methodologies for key experiments are outlined below.
In Vivo Model of Lipotoxicity-Associated Inflammation
-
Animal Model: Adult male Wistar rats were used. Hyperlipidemia was induced by a single intraperitoneal injection of Poloxamer-407 (500 mg/kg)[1].
-
Treatment: Rats were pretreated with guarana powder (12.5, 25, and 50 mg/kg/day) or caffeine (0.2 mg/kg/day) by gavage for 30 days. Simvastatin (0.04 mg/kg) was used as a positive control post-induction[1].
-
Sample Collection and Analysis: Blood samples were collected to obtain lymphocytes and serum. The activity of ecto-enzymes (E-NTPDase, E-ADA) was measured. Levels of ATP, adenosine, INF-γ, and IL-4 were quantified to assess the inflammatory profile[1].
In Vitro Model of Endothelial Cell Inflammation
-
Cell Culture: Human endothelial cell line (EAHy926) was cultured under standard conditions[6].
-
Treatment: Cells were exposed to palmitic acid (PA), oleic acid (OA), or palmitoleic acid (POA) and subsequently stimulated with tumor necrosis factor-alpha (TNF-α)[6].
-
Analysis of Inflammatory Markers: The production of monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and IL-8 was measured in the cell culture supernatant. Gene expression of NF-κB, cyclooxygenase-2 (COX-2), MCP-1, and IL-6 was determined by quantitative real-time PCR (qPCR)[6].
Conclusion
The available evidence suggests that guarana, a natural source of this compound, possesses significant anti-inflammatory properties. These effects are demonstrated by the modulation of key pro- and anti-inflammatory cytokines in vivo[1][5]. While these findings are promising, it is crucial to acknowledge that they are attributed to the whole extract of guarana, and the specific contribution of this compound remains to be elucidated through studies using the isolated compound.
In comparison, palmitoleic acid has shown direct anti-inflammatory effects on endothelial cells by inhibiting the NF-κB pathway, a central regulator of inflammation[6]. Ibuprofen, as a conventional NSAID, acts by directly inhibiting COX enzymes, which are critical for the production of pro-inflammatory prostaglandins.
Future research should focus on isolating this compound and evaluating its anti-inflammatory efficacy and mechanism of action in various in vitro and in vivo models. Such studies will be instrumental in validating its potential as a novel therapeutic agent for inflammatory diseases and will allow for a more direct comparison with established anti-inflammatory compounds.
References
- 1. Lipotoxicity-associated inflammation is prevented by guarana (Paullinia cupana) in a model of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the consumption of guarana on human health: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guarana: 12 benefits, side effects, and safety [medicalnewstoday.com]
- 4. euacademic.org [euacademic.org]
- 5. Protective effects of guarana (Paullinia cupana) against methotrexate‐induced intestinal damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Omega-7 Fatty Acid Isomers: Palmitoleic Acid vs. Vaccenic Acid
A deep dive into the lipidomics and signaling pathways of two prominent omega-7 isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct biological effects.
The omega-7 fatty acid family, a class of monounsaturated fats, has garnered significant attention for its potential therapeutic benefits. Among the various isomers, palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7) are the most prevalent and extensively studied. While structurally similar, these isomers exhibit distinct metabolic fates and impact a range of physiological processes, from lipid metabolism and insulin sensitivity to inflammation. This guide provides a comparative lipidomic analysis of palmitoleic and vaccenic acid, supported by experimental data and detailed methodologies, to elucidate their differential effects and inform future research and drug development.
Quantitative Comparison of Biological Effects
The following tables summarize the key quantitative findings from comparative studies on palmitoleic acid and vaccenic acid.
Table 1: Comparative Effects on Lipogenesis in Bovine Adipocyte Cultures [1]
| Treatment (150 µM) | Synthesis of [13C] 16:0 from [13C] Acetate (Relative to Control) | Synthesis of [13C] 18:1 cis-9 from [13C] 18:0 (Relative to Control) |
| Control | 100% | 100% |
| Palmitoleic Acid | Reduced (P < 0.05) | Reduced (P < 0.05) |
| cis-Vaccenic Acid | Reduced (P < 0.05) | No significant change |
Table 2: Comparative Effects on Inflammatory Gene Expression in Human Endothelial Cells (TNF-α stimulated) [2][3]
| Gene | Palmitoleic Acid Effect (Relative to Palmitic Acid) |
| MCP-1 | Decreased |
| IL-6 | Decreased |
| COX-2 | Decreased |
| NFκB | Decreased |
| PPARα | Upregulated |
Signaling Pathways and Metabolic Interplay
Palmitoleic acid and vaccenic acid exert their biological effects through distinct signaling pathways, influencing a cascade of downstream events.
Biosynthesis and Elongation Pathway
The biosynthesis of these two omega-7 isomers is interconnected. Palmitoleic acid is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1). Subsequently, palmitoleic acid can be elongated to form cis-vaccenic acid.[4] This metabolic link is a crucial consideration when studying their individual effects.
Caption: Biosynthesis and elongation of omega-7 fatty acids.
Key Signaling Pathways
Palmitoleic Acid: As a lipokine, palmitoleic acid has been shown to signal through various pathways, including the activation of peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK), which play crucial roles in fatty acid oxidation and glucose uptake.[4] It also exhibits anti-inflammatory effects by downregulating the expression of pro-inflammatory genes through the inhibition of the NFκB pathway.[2][3]
Caption: Key signaling pathways modulated by palmitoleic acid.
Vaccenic Acid: Research suggests that vaccenic acid may also exert anti-inflammatory effects and can be converted to conjugated linoleic acid (CLA), which has its own array of biological activities.[5] While its signaling pathways are less characterized than those of palmitoleic acid, studies indicate its potential to influence lipid metabolism and inflammatory responses.
Experimental Protocols
Accurate lipidomic analysis is paramount to understanding the distinct roles of these isomers. Below are detailed methodologies for the key experiments cited.
Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the extraction and quantification of total fatty acids from biological samples.
1. Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or pellet cells in phosphate-buffered saline (PBS).
-
Add a known amount of an internal standard (e.g., C17:0) to the sample.
-
Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
2. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue by adding 0.5 M methanolic NaOH and heating at 100°C for 5 minutes.
-
Methylate the fatty acids by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.
-
Stop the reaction by adding water and extract the fatty acid methyl esters (FAMEs) with hexane.
3. GC-MS Analysis:
-
Inject the FAME-containing hexane extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-225ms) for the separation of FAMEs.
-
The oven temperature program should be optimized to achieve good separation of the fatty acid isomers. A typical program starts at 100°C, ramps to 220°C, and holds for a period to ensure elution of all FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and spectra are acquired over a mass range of 50-500 m/z.
-
Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the fatty acids by comparing the peak area of each FAME to the peak area of the internal standard.
Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This method is used to quantify the expression levels of specific genes involved in lipid metabolism and inflammation.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
2. RT-qPCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
Conclusion
The comparative analysis of palmitoleic acid and vaccenic acid reveals both overlapping and distinct biological activities. While both omega-7 isomers demonstrate the potential to modulate lipid metabolism and inflammation, the underlying mechanisms and the magnitude of their effects can differ. Palmitoleic acid appears to have more potent and direct effects on key signaling pathways involved in insulin sensitivity and anti-inflammatory responses. Conversely, the effects of vaccenic acid may be partly mediated through its conversion to other bioactive lipids.
This guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of these omega-7 fatty acid isomers. A deeper understanding of their distinct lipidomic signatures and signaling cascades will be crucial for the development of targeted nutritional and pharmacological interventions for metabolic and inflammatory diseases.
References
- 1. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Omega-7 Fatty Acids: Spotlight on Palmitoleic Acid and Its Isomers in Metabolic and Inflammatory Signaling
A dearth of direct comparative research on paullinic acid necessitates a broader examination of the omega-7 fatty acid family, with a primary focus on the well-studied palmitoleic acid and its isomers. This guide synthesizes the current understanding of their differential effects on metabolic and inflammatory pathways, providing a crucial resource for researchers and drug development professionals.
While the omega-7 family of monounsaturated fatty acids includes several members, such as palmitoleic acid, vaccenic acid, and this compound, the bulk of scientific inquiry has concentrated on palmitoleic acid (16:1n-7). Emerging evidence also points to the distinct biological activities of its positional isomers, sapienic acid (16:1n-10) and hypogeic acid (16:1n-9)[1][2]. In contrast, this compound (20:1n-7), a longer-chain omega-7 fatty acid, remains largely uncharacterized in terms of its specific biological effects and mechanisms of action, with current literature primarily focused on its sources and general properties[3][4][5]. This guide, therefore, provides a comprehensive comparison based on the available experimental data, highlighting the significant knowledge gap that exists for this compound.
Palmitoleic Acid: A Lipokine with Pleiotropic Effects
Palmitoleic acid has been identified as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic homeostasis[1][6]. It is the most abundant omega-7 fatty acid in human circulation and has been the subject of numerous preclinical and clinical investigations.
Metabolic Effects
Palmitoleic acid has demonstrated beneficial effects on glucose and lipid metabolism. In animal models, supplementation with palmitoleic acid has been shown to improve insulin sensitivity, reduce hepatic steatosis (fatty liver), and lower triglyceride levels[7][8]. A study in LDL-receptor knockout mice fed a high-fat Western diet found that palmitoleic acid supplementation led to a significant 45% reduction in atherosclerotic lesions and a 30% decrease in circulating triglycerides compared to control groups[7][8].
Anti-inflammatory Properties
Chronic low-grade inflammation is a key driver of many metabolic diseases. Palmitoleic acid has been shown to exert anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines in macrophages[9].
The Emerging Roles of Palmitoleic Acid Isomers: Sapienic and Hypogeic Acids
Recent research has begun to differentiate the biological activities of palmitoleic acid's positional isomers, sapienic acid and hypogeic acid[1][2]. While studies are still in the early stages, they suggest that these isomers also possess important regulatory functions.
All three 16:1 fatty acid isomers—palmitoleic, hypogeic, and sapienic acids—have been found to coexist in macrophages and other innate immune cells and exhibit anti-inflammatory activity to varying degrees[9]. Hypogeic acid, in particular, has been noted for its strong anti-inflammatory properties in monocytes and macrophages[9]. While both palmitoleic and sapienic acid levels are increased in the phospholipids of morbidly obese subjects, sapienic acid is diminished in cholesteryl esters of the same subjects, showing an opposite trend to palmitoleic acid[10]. This suggests distinct metabolic fates and potential roles in disease pathology.
This compound: The Understudied Omega-7
This compound, an eicosenoic acid (20:1n-7), is found in various plant sources, including guarana[3]. Despite its classification as an omega-7 fatty acid, there is a significant lack of research into its specific biological effects and how they compare to other members of this fatty acid class.
Information available on this compound is largely descriptive, focusing on its chemical structure and presence in certain natural sources[11][12]. Some sources suggest its use in the cosmetics industry for skin health, but these claims are not substantiated by rigorous scientific studies[4]. Furthermore, reports indicate that this compound may have poor bioavailability, which could limit its systemic effects[4]. To date, no studies have directly compared the metabolic or inflammatory effects of this compound with those of palmitoleic acid or its isomers.
Comparative Data Summary
Due to the limited direct comparative studies, a comprehensive quantitative comparison is challenging. The following table summarizes the key biological effects and characteristics of palmitoleic acid and its isomers based on available literature. A corresponding section for this compound is included to highlight the current knowledge gaps.
| Feature | Palmitoleic Acid (16:1n-7) | Sapienic Acid (16:1n-10) | Hypogeic Acid (16:1n-9) | This compound (20:1n-7) |
| Primary Source | Synthesized from palmitic acid via SCD-1[1][6] | Synthesized from palmitic acid via FADS2[1][6] | Produced from partial β-oxidation of oleic acid[1][6] | Found in plant sources like guarana[3] |
| Metabolic Effects | Improves insulin sensitivity, reduces hepatic steatosis and triglycerides[7][8] | Limited data, but plays a role in metabolic regulation[2] | Limited data, but plays a role in metabolic regulation[2] | Not well-studied |
| Anti-inflammatory Effects | Suppresses pro-inflammatory cytokine production[9] | Exhibits anti-inflammatory activity[9] | Exhibits strong anti-inflammatory activity in immune cells[9] | Not well-studied |
| Bioavailability | Systemically active as a lipokine | Not well-studied | Not well-studied | Reported to have poor bioavailability[4] |
Experimental Methodologies
The findings summarized above are based on a variety of experimental protocols. A representative experimental workflow for investigating the effects of these fatty acids is outlined below.
General Experimental Workflow for Fatty Acid Analysis
Caption: A generalized workflow for studying the effects of fatty acids.
Signaling Pathways
Palmitoleic acid is known to influence several key signaling pathways involved in metabolism and inflammation. The diagram below illustrates a simplified representation of these interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What Is this compound (20:1) & What Foods Can I Find It In? [careomnia.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0035159) [hmdb.ca]
- 6. roles-of-palmitoleic-acid-and-its-positional-isomers-hypogeic-and-sapienic-acids-in-inflammation-metabolic-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. NIH study supports potential of Omega-7 for heart health and glucose metabolism [nutraingredients.com]
- 9. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | cis-13-eicosenoic acid | Tinospora crispa | TargetMol [targetmol.com]
A Comparative Guide to the Cross-Validation of Paullinic Acid Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the two primary analytical techniques for the quantification of Paullinic acid (cis-13-eicosenoic acid), a significant omega-7 fatty acid. The objective is to offer a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to aid researchers in selecting the most suitable methodology for their specific applications, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound is an unsaturated fatty acid with growing interest in various research fields, including nutrition, metabolism, and drug development. Accurate and precise measurement of this compound in diverse matrices is crucial for understanding its biological roles and potential therapeutic applications. The two most prominent analytical techniques for fatty acid analysis are Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), often with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD).
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of GC and HPLC for this compound analysis.
| Parameter | Gas Chromatography (as FAME) | High-Performance Liquid Chromatography (with UV derivatization) |
| **Linearity (R²) ** | >0.99[1] | >0.999[2] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL[2] | 0.04 - 0.25 mg/L[3] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL[2] | 0.06 - 0.25 mg/L[3] |
| Precision (RSD%) | < 5%[1] | < 3.09%[3] |
| Accuracy (Recovery %) | 91 - 98%[4] | 87.5 - 103.2%[3] |
| Derivatization | Mandatory (typically to FAMEs)[5][6] | Often required for UV detection[7] |
| Sample Volatility | Requires volatile analytes | Not a limiting factor |
| Primary Detector | FID, MS | UV, ELSD, MS |
Experimental Workflow for Cross-Validation
A robust cross-validation workflow is essential to ensure the accuracy and reliability of analytical data. The following diagram illustrates a typical workflow for comparing GC and HPLC methods for this compound measurement.
Detailed Experimental Protocols
Gas Chromatography (GC) Method for this compound Analysis (as Fatty Acid Methyl Esters - FAMEs)
This protocol is a widely adopted method for the routine analysis of fatty acids.[8] It involves the conversion of fatty acids into their more volatile methyl esters (FAMEs) prior to GC analysis.
a. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., tissue, plasma) in a chloroform/methanol mixture (2:1, v/v).
-
Add a saline solution to facilitate phase separation.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a solution of boron trifluoride in methanol (14% BF3/MeOH).
-
Heat the mixture at 100°C for a specified time (e.g., 30-60 minutes) in a sealed vial.
-
After cooling, add water and hexane to the vial.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer, containing the FAMEs, is collected for GC analysis.
c. GC-FID/MS Analysis
-
GC System: Agilent 7890A or equivalent.
-
Column: A polar capillary column, such as a DB-FFAP or SP-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of FAMEs.[9]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector:
-
FID: Temperature set at 260°C.
-
MS: If used for identification, operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
HPLC can be a valuable alternative to GC, especially for less volatile fatty acids or when derivatization to FAMEs is not desirable.[10] However, for sensitive UV detection, derivatization is often necessary.
a. Lipid Extraction
-
Follow the same lipid extraction protocol as described for the GC method.
b. UV Derivatization (Phenacyl Esters)
-
Dissolve the dried lipid extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as 2-bromoacetophenone, and a catalyst (e.g., a crown ether).
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete, the sample is ready for HPLC analysis.
c. HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration over the run. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 254 nm for phenacyl esters).
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantification of this compound.
GC-FID/MS is a well-established and robust method, offering high sensitivity and excellent separation of fatty acid methyl esters.[8] The requirement for derivatization is a key consideration in the workflow.
HPLC-UV provides an alternative approach, particularly advantageous for non-volatile compounds and for applications where derivatization to FAMEs is to be avoided.[10] However, for sensitive UV detection, a different derivatization step is often necessary.
The choice between these two techniques should be guided by the specific research question, the nature of the sample matrix, and the available laboratory resources. A thorough cross-validation, as outlined in this guide, is crucial for ensuring the accuracy and comparability of results when transitioning between methods or collaborating between laboratories.
References
- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. brieflands.com [brieflands.com]
- 7. ijast.thebrpi.org [ijast.thebrpi.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potential Synergy: A Comparative Analysis of Paullinic Acid and Omega-3 Fatty Acids in Inflammatory Modulation
A deep dive into the molecular mechanisms of Paullinic acid and omega-3 fatty acids reveals a compelling, albeit largely unexplored, potential for synergistic anti-inflammatory activity. While omega-3s are well-established immunomodulators, the bioactivity of this compound, a key component of Guarana seed oil, is an emerging area of research. This guide provides a comparative analysis of their known and hypothesized mechanisms of action, supported by established experimental protocols to encourage further investigation into their combined therapeutic potential.
Introduction
The management of chronic inflammation is a cornerstone of modern therapeutic development. Omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their potent anti-inflammatory properties.[1][2] this compound (cis-13-eicosenoic acid), an omega-7 fatty acid found in sources like Guarana (Paullinia cupana), is less studied but is associated with the traditional use of Guarana for its anti-inflammatory and antioxidant effects.[3][4][5] This guide will explore the individual mechanisms of these fatty acids and propose a theoretical framework for their potential synergistic interactions in mitigating inflammatory responses.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory effects of omega-3 fatty acids are multifaceted and well-documented. In contrast, the specific mechanisms of this compound are not yet fully elucidated. The following table summarizes the known and proposed anti-inflammatory actions of each.
| Mechanism of Action | Omega-3 Fatty Acids (EPA & DHA) | This compound (Hypothesized) |
| Eicosanoid Production | Competitively inhibit the conversion of arachidonic acid (AA) into pro-inflammatory eicosanoids (e.g., PGE2, LTB4) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Serve as substrates for the production of less inflammatory eicosanoids.[2][6] | As an unsaturated fatty acid, it may be incorporated into cell membranes and potentially modulate the availability of AA for eicosanoid synthesis. Its direct interaction with COX and LOX enzymes is unknown. |
| Specialized Pro-Resolving Mediators (SPMs) | Precursors to potent anti-inflammatory and pro-resolving mediators, including resolvins, protectins, and maresins, which actively terminate the inflammatory response.[2][7] | It is unknown if this compound can be converted to any SPMs. |
| Transcription Factor Regulation | Inhibit the activation of the pro-inflammatory transcription factor NF-κB.[8] Activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects. | The impact of this compound on NF-κB and PPARs has not been reported. However, other fatty acids are known to influence these pathways. |
| Cell Membrane Composition | Incorporation into cell membranes alters membrane fluidity and can disrupt the formation of lipid rafts, which are crucial for inflammatory signaling.[8] | As a long-chain fatty acid, its incorporation into cell membranes is likely and could influence membrane-dependent signaling.[9] |
| Cytokine Production | Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] | The direct effect of purified this compound on cytokine production is not established. However, Guarana extracts have been shown to have anti-inflammatory properties.[3][5] |
Proposed Synergistic Interactions: A Hypothetical Framework
Based on the individual mechanisms, a synergistic anti-inflammatory effect between this compound and omega-3 fatty acids could be hypothesized through several pathways.
Caption: Hypothetical synergistic anti-inflammatory pathways of this compound and omega-3 fatty acids.
Experimental Protocols for Investigating Synergy
To validate the hypothesized synergistic effects, a series of in vitro and in vivo experiments are necessary. The following outlines key experimental protocols.
In Vitro Assessment of Anti-inflammatory Synergy
Objective: To determine if the combination of this compound and omega-3 fatty acids results in a synergistic reduction of inflammatory markers in cultured immune cells.
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages.
Experimental Workflow:
Caption: In vitro experimental workflow for assessing anti-inflammatory synergy.
Methodology:
-
Cell Culture and Differentiation: Culture RAW 264.7 cells in DMEM or THP-1 monocytes in RPMI-1640 medium, both supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Treatment: Pre-treat macrophage cultures for 24 hours with varying concentrations of this compound, a representative omega-3 fatty acid (e.g., EPA or DHA), or a combination of both. A vehicle control (e.g., ethanol) should be included.
-
Inflammatory Challenge: Stimulate the treated cells with lipopolysaccharide (LPS) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.
-
Endpoint Analysis:
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Eicosanoid Measurement: Quantify the production of prostaglandin E2 (PGE2) in the supernatants using an Enzyme Immunoassay (EIA) kit.
-
NF-κB Activation: Assess the phosphorylation of NF-κB p65 subunit in cell lysates via Western blotting to determine pathway activation.
-
Gene Expression Analysis: Analyze the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Ptgs2) using real-time quantitative PCR (RT-qPCR).
-
Data Analysis: Synergy can be determined using the combination index (CI) method, where CI < 1 indicates synergy.
In Vivo Evaluation in an Animal Model of Inflammation
Objective: To investigate the synergistic anti-inflammatory effects of this compound and omega-3 fatty acids in a preclinical animal model.
Animal Model: C57BL/6 mice with LPS-induced acute inflammation or a model of chronic inflammation such as collagen-induced arthritis.
Experimental Design:
-
Animal Groups: Divide mice into groups receiving:
-
Vehicle control (e.g., corn oil)
-
This compound
-
Omega-3 fatty acids (in fish oil)
-
Combination of this compound and omega-3 fatty acids
-
-
Dosing: Administer the treatments orally for a predetermined period before inducing inflammation.
-
Inflammation Induction: Induce acute inflammation by intraperitoneal injection of LPS.
-
Sample Collection and Analysis: Collect blood and relevant tissues (e.g., liver, spleen) at specified time points post-LPS injection.
-
Serum Cytokine Levels: Measure systemic levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Tissue Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.
-
Histopathology: Evaluate tissue inflammation and damage through histological staining (e.g., H&E) of tissue sections.
-
Conclusion
While direct evidence for the synergistic effects of this compound and omega-3 fatty acids is currently lacking, a strong theoretical basis for their potential combined anti-inflammatory action exists. The well-established immunomodulatory pathways of omega-3s, coupled with the emerging anti-inflammatory profile of this compound-containing botanicals, suggest that their co-administration could offer a multi-pronged approach to mitigating inflammation. The experimental protocols outlined in this guide provide a roadmap for future research to rigorously evaluate this promising hypothesis and potentially unlock a novel therapeutic strategy for inflammatory conditions. Further investigation is warranted to isolate the specific effects of this compound and to determine optimal ratios for synergistic efficacy with omega-3 fatty acids.
References
- 1. Omega-3 fatty acids in inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. lesielle.com [lesielle.com]
- 4. Guarana: 12 benefits, side effects, and safety [medicalnewstoday.com]
- 5. Benefits of guaraná seed powder for your skin • bare beauty glow. [barebeautyglow.com]
- 6. healthyr-u.com [healthyr-u.com]
- 7. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-3 Fatty acids, inflammation and immunity: new mechanisms to explain old actions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. hmdb.ca [hmdb.ca]
A Head-to-Head Comparison of Paullinic Acid and Vaccenic Acid: A Guide for Researchers
In the landscape of fatty acid research, both Paullinic acid and Vaccenic acid present unique chemical structures and potential biological relevance. However, the depth of scientific inquiry into these two molecules differs vastly. This guide provides a comprehensive, data-supported comparison, highlighting the extensive research on Vaccenic acid and the current knowledge gaps surrounding this compound. This information is intended for researchers, scientists, and drug development professionals to inform future studies and potential therapeutic applications.
Comparative Overview
This compound ((Z)-icos-13-enoic acid) is a C20:1 omega-7 monounsaturated fatty acid primarily found in plant sources.[1][2] In stark contrast, Vaccenic acid (trans-11-octadecenoic acid) is an 18-carbon trans-monounsaturated omega-7 fatty acid predominantly found in ruminant-derived products like dairy and meat.[3][4] The most striking difference between the two is the volume of research dedicated to their biological effects. Vaccenic acid has been the subject of numerous studies investigating its role in metabolic health, inflammation, and as a precursor to conjugated linoleic acid (CLA). Conversely, scientific literature on the specific biological activities and signaling pathways of this compound is sparse, limiting a direct, evidence-based comparison of their physiological impacts.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and Vaccenic acid is presented below.
| Property | This compound | Vaccenic Acid |
| Chemical Formula | C20H38O2[2] | C18H34O2[3] |
| Molar Mass | 310.52 g/mol [2] | 282.46 g/mol |
| IUPAC Name | (13Z)-Icos-13-enoic acid[1] | (11E)-Octadec-11-enoic acid[3] |
| Classification | Long-chain omega-7 fatty acid[5] | Trans-monounsaturated omega-7 fatty acid[3][4] |
| Primary Sources | Guarana (Paullinia cupana)[1], Tinospora crispa[6] | Ruminant fats (milk, butter, meat)[3] |
| Melting Point | 13.4 °C[2] | Data not readily available |
Biological Activity and Physiological Effects
The biological activities of Vaccenic acid have been extensively studied, while data on this compound remains limited.
Vaccenic Acid: A Multifaceted Fatty Acid
Vaccenic acid has demonstrated a range of biological effects, often linked to its conversion to cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), also known as rumenic acid, by the enzyme Δ9-desaturase. However, studies also suggest bioactivity independent of this conversion.
Metabolic Effects:
-
Lipid Metabolism: Studies in animal models have shown that Vaccenic acid can ameliorate hyperlipidemia. However, a human clinical trial observed that both Vaccenic acid and industrially produced trans fatty acids adversely affect LDL cholesterol.[7]
-
Insulin Sensitivity: Research indicates that Vaccenic acid may improve insulin sensitivity and decrease insulin resistance. In rats with type-2 diabetes, dietary Vaccenic acid increased glucose turnover and β-cell proliferation.[8] Another study in fa/fa Zucker rats showed that while it reduced adipocyte size, it did not significantly alter obesity-mediated metabolic abnormalities.[9]
Anti-inflammatory and Immunomodulatory Effects:
-
Vaccenic acid has been shown to suppress intestinal inflammation in rats by increasing the levels of anandamide and other N-acylethanolamines. This was associated with a decrease in the expression of pro-inflammatory cytokines TNFα and interleukin 1β.
Anticancer Properties:
-
Some in vitro studies suggest that Vaccenic acid may have anti-cancer properties. For instance, it has been shown to inhibit the growth of human colon adenocarcinoma cells.[8]
This compound: An Unexplored Frontier
Currently, there is a significant lack of published experimental data on the specific biological activities of this compound. Its role as a plant-derived omega-7 fatty acid suggests potential areas for investigation, such as its influence on lipid metabolism and inflammatory processes, similar to other omega-7 fatty acids like palmitoleic acid. However, without dedicated research, any comparison to the well-documented effects of Vaccenic acid would be purely speculative.
Signaling Pathways
The signaling pathways modulated by Vaccenic acid are partially elucidated, whereas those for this compound remain unknown.
Vaccenic Acid Signaling
The biological effects of Vaccenic acid are mediated through several pathways:
-
Conversion to CLA: A primary mechanism of action is its endogenous conversion to c9,t11-CLA, a potent bioactive fatty acid. This conversion is a key determinant of its physiological effects.
-
Endocannabinoid System: Vaccenic acid has been shown to influence the endocannabinoid system by increasing jejunal concentrations of anandamide and related N-acylethanolamines, which are involved in regulating inflammation and energy balance. This is achieved, in part, by reducing the protein abundance of the degrading enzyme, fatty acid amide hydrolase (FAAH).
Below is a diagram illustrating the known metabolic pathway of Vaccenic acid.
Caption: Metabolic conversion of Vaccenic acid to Conjugated Linoleic Acid (CLA).
This compound Signaling
Due to the lack of research, there is currently no information available on the specific signaling pathways modulated by this compound. Future research is necessary to identify its molecular targets and mechanisms of action.
The following diagram illustrates the basic chemical identity of this compound.
References
- 1. Effect of n-3 long-chain polyunsaturated fatty acid intake on the eicosanoid profile in individuals with obesity and overweight: a systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Review on Fatty Acid-Based Food and Nutraceuticals as Supporting Therapy in Cancer [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | cis-13-eicosenoic acid | Tinospora crispa | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Punicic acid: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Paullinic Acid: A Potential but Unexplored Alternative to Common Monounsaturated Fatty Acids
A comparative analysis of Paullinic acid against oleic and palmitoleic acids reveals significant knowledge gaps, highlighting the need for further research to unlock its potential in therapeutic and nutritional applications. While data on well-known monounsaturated fatty acids (MUFAs) like oleic and palmitoleic acid showcase their diverse biological activities, from influencing lipid metabolism to modulating inflammatory responses, this compound remains a largely uncharacterized entity in the scientific literature.
This guide provides a comparative overview of this compound (cis-13-eicosenoic acid) and two of the most prevalent MUFAs in the human diet and metabolism: oleic acid (cis-9-octadecenoic acid) and palmitoleic acid (cis-9-hexadecenoic acid). The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of less common fatty acids. It is important to note that while substantial experimental data exists for oleic and palmitoleic acids, there is a significant lack of research on the specific biological effects of this compound. This document aims to summarize the available information and highlight the current research landscape.
Biochemical Properties of Monounsaturated Fatty Acids
Monounsaturated fatty acids are characterized by a single double bond in their hydrocarbon chain. Their physical and chemical properties, such as melting point and solubility, are influenced by the chain length and the position of the double bond.
| Property | This compound | Oleic Acid | Palmitoleic Acid |
| Chemical Formula | C20H38O2 | C18H34O2 | C16H30O2 |
| Molar Mass | 310.52 g/mol | 282.47 g/mol | 254.41 g/mol |
| Double Bond Position | n-7 | n-9 | n-7 |
| Systematic Name | (13Z)-Icos-13-enoic acid | (9Z)-Octadec-9-enoic acid | (9Z)-Hexadec-9-enoic acid |
| Natural Sources | Guarana (Paullinia cupana), other plant sources[1] | Olive oil, avocados, nuts | Macadamia nuts, sea buckthorn, fish oil |
Comparative Metabolic and Physiological Effects
While direct comparative studies involving this compound are scarce, extensive research on oleic and palmitoleic acids provides a framework for understanding the potential roles of MUFAs. The following table summarizes the known effects of oleic and palmitoleic acids. Data for this compound is largely unavailable.
| Effect | Oleic Acid | Palmitoleic Acid | This compound |
| Lipid Metabolism | Can lower LDL cholesterol and may slightly increase HDL cholesterol. | Has been shown to lower LDL cholesterol but may also lower HDL cholesterol. | Not well-studied |
| Insulin Sensitivity | Generally considered to improve insulin sensitivity. | May improve insulin sensitivity and glucose uptake in some studies. | Not well-studied |
| Inflammation | Exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. | Demonstrates potent anti-inflammatory effects, in some cases stronger than oleic acid, by inhibiting inflammatory signaling pathways. | Not well-studied |
| Cardiovascular Health | Associated with a reduced risk of cardiovascular disease, a key component of the Mediterranean diet. | Effects are still under investigation, with some studies suggesting potential benefits. | Not well-studied |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate comparison of the effects of different fatty acids. Below are representative protocols for key experiments commonly used in fatty acid research. It is important to note that these are generalized protocols and may require optimization for specific cell types or experimental conditions.
Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, or endothelial cells) in appropriate culture vessels at a density that allows for optimal growth and response to treatment.
-
Fatty Acid Preparation: Prepare stock solutions of fatty acids (e.g., this compound, oleic acid, palmitoleic acid) by dissolving them in a suitable solvent such as ethanol or DMSO. Further dilute the stock solution in a culture medium containing fatty acid-free bovine serum albumin (BSA) to facilitate solubility and cellular uptake.
-
Cell Treatment: Replace the normal culture medium with the fatty acid-containing medium and incubate for the desired duration (typically ranging from a few hours to 48 hours) to assess the specific cellular responses.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following fatty acid treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., TNF-α, IL-6, PPAR-γ), and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Sample Collection: Collect the cell culture supernatant after fatty acid treatment.
-
ELISA Procedure: Use commercially available ELISA kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant. The assay typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.
Signaling Pathways
The biological effects of fatty acids are mediated through their interaction with various cellular signaling pathways. While the specific pathways activated by this compound are unknown, the diagrams below illustrate some of the key signaling cascades known to be modulated by other fatty acids, providing a potential framework for future research on this compound.
References
A Comparative Guide to the In Vivo Metabolic Effects of Palmitic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo metabolic effects of palmitic acid, a saturated fatty acid frequently associated with metabolic dysregulation, and several alternative compounds known for their potential therapeutic benefits. The following sections present a comprehensive overview of their respective impacts on glucose and lipid metabolism, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Metabolic Effects
Palmitic acid (PA) has been shown in numerous in vivo studies to contribute to insulin resistance and inflammation. In contrast, monounsaturated fatty acids like palmitoleic acid (POA) and oleic acid (OA), along with the antioxidant alpha-lipoic acid (ALA), have demonstrated protective and beneficial effects on metabolic health. The following tables summarize the key quantitative findings from comparative animal studies.
Table 1: Effects on Body Weight and Organ Mass
| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Change in Liver Weight | Reference |
| Palmitic Acid (PA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | No significant change | No significant change | [1] |
| Palmitoleic Acid (POA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | Significant decrease | Significant decrease | [1] |
| Alpha-Lipoic Acid (ALA) | Ovariectomized rats | Not specified | Not specified | Reduced | Not specified | [2] |
Table 2: Effects on Glucose Homeostasis and Insulin Sensitivity
| Compound | Animal Model | Dosage | Duration | Effect on Blood Glucose | Effect on Plasma Insulin | Effect on Insulin Sensitivity | Reference |
| Palmitic Acid (PA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | No improvement in hyperglycemia | No change | No improvement | [1] |
| Palmitoleic Acid (POA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | Ameliorated hyperglycemia | Markedly lower | Improved | [1] |
| Oleic Acid (OA) | - | - | - | Beneficial effects on insulin sensitivity | Potentiates glucose-stimulated insulin secretion | Improves insulin sensitivity | [3] |
| Alpha-Lipoic Acid (ALA) | Obese rats | Not specified | Not specified | Increased insulin-stimulated glucose disposal | Not specified | Improved | [4] |
| Alpha-Lipoic Acid (ALA) | Rats with DPN | 60 mg/kg/day | 12 weeks | - | - | Alleviates diabetic peripheral neuropathy | [5] |
Table 3: Effects on Lipid Profile
| Compound | Animal Model | Dosage | Duration | Change in Plasma Triglycerides | Change in Total Cholesterol | Reference |
| Palmitic Acid (PA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | No significant change | No significant change | [1] |
| Palmitoleic Acid (POA) | KK-Ay mice | 300 mg/kg/day | 4 weeks | Significantly decreased | No significant change | [1] |
| Oleic Acid (OA) | Hypercholesterolemic men | Not specified | 3 weeks | Lower than PA and POA | Lower than PA and POA | [6][7] |
| Alpha-Lipoic Acid (ALA) | Rats on high-fat diet | 54 mg/kg/day | 8 weeks | Significant decrease | Significant decrease | [8][9] |
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in this guide.
Animal Model of Type 2 Diabetes
-
Animal Model: KK-Ay mice, a spontaneous model for obese type 2 diabetes.[1]
-
Acclimation: Mice are acclimated for a week with standard chow and water available ad libitum.
-
Grouping: Animals are randomly divided into three groups: control (vehicle), palmitic acid, and palmitoleic acid.
-
Administration: Vehicle, 300 mg/kg of palmitic acid, or 300 mg/kg of palmitoleic acid are orally administered on a daily basis for 4 weeks.[1]
-
Monitoring: Body weight and food intake are measured regularly.
-
Metabolic Tests:
-
Insulin Tolerance Test: After a 4-hour fast, mice are intraperitoneally injected with human insulin (0.75 U/kg). Blood glucose is measured at 0, 30, 60, 90, and 120 minutes post-injection.
-
Plasma Analysis: At the end of the treatment period, blood is collected for the measurement of plasma glucose, insulin, triglycerides, total cholesterol, and free fatty acids.
-
-
Tissue Analysis: Liver, adipose tissue, and other organs are collected, weighed, and can be used for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis (e.g., RT-PCR for inflammatory and lipogenic genes).[1]
High-Fat Diet-Induced Obesity Model
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Diet: Animals are fed a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Treatment Groups:
-
Control group on a standard chow diet.
-
HFD group.
-
HFD group treated with a test compound (e.g., Alpha-Lipoic Acid).
-
-
Administration: The test compound is typically administered via oral gavage or intraperitoneal injection at a specified dosage and frequency.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, a baseline blood glucose measurement is taken. A glucose solution (e.g., 2 g/kg body weight) is then administered orally or intraperitoneally. Blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
Insulin and Lipid Profile: Blood samples are collected to measure fasting insulin, glucose, triglycerides, and cholesterol levels. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) can be calculated.
-
-
Tissue Analysis: Liver and adipose tissues are collected for analysis of gene and protein expression related to inflammation, lipid metabolism, and insulin signaling.
III. Signaling Pathways and Mechanisms of Action
The metabolic effects of palmitic acid and its alternatives are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Palmitic Acid-Induced Pro-inflammatory Signaling Pathway.
Caption: Beneficial Signaling Pathways Activated by Alternative Compounds.
Caption: General In Vivo Experimental Workflow.
IV. Conclusion
The presented in vivo data strongly suggest that while palmitic acid contributes to the development of metabolic disorders, including insulin resistance and dyslipidemia, its alternatives exhibit protective and therapeutic potential. Palmitoleic acid and oleic acid, as monounsaturated fatty acids, and the antioxidant alpha-lipoic acid, improve metabolic parameters through distinct signaling pathways. These findings underscore the importance of considering the specific type of fatty acid and other metabolic modulators in the context of developing novel therapeutic strategies for metabolic diseases. Further research into the long-term effects and detailed molecular mechanisms of these alternative compounds is warranted to fully elucidate their therapeutic utility.
References
- 1. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-lipoic acid increases insulin sensitivity by activating AMPK in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of increasing dietary palmitoleic acid compared with palmitic and oleic acids on plasma lipids of hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]
- 9. Biochemical study on the effect of alpha-lipoic acid on lipid metabolism of rats fed high fat diet [bvmj.journals.ekb.eg]
A Comparative Analysis of Fatty Acid Profiles in Paullinia cupana Varieties
For Researchers, Scientists, and Drug Development Professionals
The composition of fatty acids in natural products is of significant interest to researchers in drug development and nutritional science due to their diverse physiological activities. Paullinia cupana, commonly known as guaraná, is a plant native to the Amazon basin, renowned for its stimulant properties. While the methylxanthine content of guaraná is well-documented, the fatty acid profile of its seed oil, which can vary between different cultivars, presents a potential area for novel therapeutic applications. This guide provides a comparative overview of the fatty acid profiles of different Paullinia cupana varieties based on available scientific literature, supplemented with detailed experimental protocols for analysis.
Data Summary of Fatty Acid Composition
The fatty acid composition of Paullinia cupana seed oil shows notable variation among different varieties. The available data highlights a significant divergence between the sorbilis variety and cultivars from the Maués region of Brazil.
| Fatty Acid | Common Name | Paullinia cupana var. sorbilis (%)[1][2][3] | Paullinia cupana (Maués Cultivars) (%) |
| C16:0 | Palmitic Acid | - | 12.45 - 17.59 |
| C18:0 | Stearic Acid | - | 5.13 - 7.48 |
| C18:1 (cis-9) | Oleic Acid | 37.4 | 8.46 - 12.87 |
| C18:1 (cis-11) | cis-Vaccenic Acid | 30.4 | - |
| C18:2 | Linoleic Acid | - | 63.10 - 70.64 |
| C20:1 (cis-11) | cis-11-Eicosenoic Acid | 38.7 | - |
| C20:1 (cis-13) | Paullinic Acid | 7.0 | - |
Data for Maués cultivars are presented as a range from a study by Angelo and Jorge (1997), which noted linoleic acid as the principal fatty acid. '-' indicates that the fatty acid was not reported as a major component in the cited study.
The analysis of Paullinia cupana var. sorbilis reveals a fatty acid profile dominated by long-chain monounsaturated fatty acids, particularly cis-11-eicosenoic acid and cis-vaccenic acid, with oleic acid also being a major component[1][2][3]. This compound is another notable constituent in this variety[1][2][3]. In contrast, cultivars from the Maués region are characterized by a high abundance of the polyunsaturated fatty acid, linoleic acid. This stark difference in the primary fatty acid constituents underscores the importance of varietal selection in research and development involving guaraná seed oil.
Experimental Protocols
The following sections detail the methodologies typically employed for the analysis of fatty acid profiles in Paullinia cupana seeds.
Lipid Extraction
The initial step involves the extraction of total lipids from the guaraná seeds. A common method is solvent extraction:
-
Sample Preparation: Dried guaraná seeds are finely ground to a powder to increase the surface area for efficient solvent penetration.
-
Solvent Extraction: The powdered seeds are subjected to extraction using a suitable organic solvent. A mixture of chloroform and methanol (2:1, v/v) is a standard choice for comprehensive lipid extraction. The extraction is typically performed at room temperature with continuous agitation for several hours.
-
Phase Separation: After extraction, the mixture is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The mixture is then centrifuged to facilitate the separation of the organic (lipid-containing) and aqueous layers.
-
Solvent Evaporation: The lower organic layer, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters (FAMEs) through a process called transesterification.
-
Reaction Mixture: The lipid extract is dissolved in a solvent such as hexane or toluene. A methylating agent, commonly a solution of sodium methoxide in methanol or boron trifluoride in methanol, is added.
-
Reaction Conditions: The reaction mixture is heated, typically at 60-100°C, for a specified period (e.g., 1-2 hours) to ensure complete conversion of the fatty acids to FAMEs.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane. The addition of water or a brine solution helps in the separation of the hexane layer containing the FAMEs.
-
Purification and Concentration: The hexane layer is collected and washed with water to remove any residual catalyst or glycerol. The solvent is then evaporated to concentrate the FAMEs, which are then redissolved in a small volume of hexane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The prepared FAMEs are analyzed using a GC-MS system to identify and quantify the individual fatty acids.
-
Injection: A small volume of the FAMEs solution is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a polar column like a SP-2340 or a nonpolar column like a DB-5ms). The oven temperature is programmed to increase gradually to facilitate the separation of different FAMEs.
-
Detection and Identification: As the separated FAMEs exit the column, they enter the mass spectrometer, where they are ionized. The resulting mass spectra provide information about the molecular weight and fragmentation pattern of each FAME. By comparing these spectra with a library of known FAMEs, the individual fatty acids can be identified.
-
Quantification: The relative percentage of each fatty acid is determined by integrating the area under its corresponding peak in the gas chromatogram.
Experimental Workflow
References
Functional Differences Between Cis and Trans Isomers of 13-Eicosenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional differences between the cis and trans isomers of 13-eicosenoic acid. While direct comparative studies on these specific isomers are limited, this document synthesizes available experimental data for cis-13-eicosenoic acid and extrapolates the likely functional characteristics of its trans counterpart based on well-established principles of fatty acid stereoisomerism.
Structural and Physical Properties
The geometry of the double bond at the 13th carbon position fundamentally dictates the physical properties of cis- and trans-13-eicosenoic acid, influencing their behavior in biological systems. The cis configuration introduces a distinct kink in the fatty acid chain, whereas the trans configuration results in a more linear and rigid structure, akin to that of saturated fatty acids.[1] This structural variance has significant implications for their melting points, solubility, and incorporation into cellular membranes.
| Property | cis-13-Eicosenoic Acid (Paullinic Acid) | trans-13-Eicosenoic Acid (Inferred) |
| Molecular Formula | C20H38O2 | C20H38O2 |
| Molecular Weight | 310.51 g/mol | 310.51 g/mol |
| Structure | Kinked chain due to the cis double bond | More linear chain, similar to saturated fatty acids |
| Melting Point | Lower | Higher |
| Packing Efficiency | Less efficient packing | More efficient packing, leading to a more solid state |
| Membrane Fluidity | Increases membrane fluidity | Decreases membrane fluidity |
Biological Activity and Functional Differences
The distinct structural properties of cis- and trans-13-eicosenoic acid are anticipated to translate into significant functional differences in biological contexts, from cellular metabolism to inflammatory signaling.
Lipid Metabolism and Adipogenesis
Experimental evidence demonstrates that cis-eicosenoic acid isomers, including the 13-isomer (this compound), influence adipogenesis and lipid accumulation in adipocytes. A study on 3T3-L1 preadipocytes showed that cis-13-eicosenoic acid, at a concentration of 50 μM, leads to an increase in triglyceride accumulation.[2] In contrast, other positional cis isomers of eicosenoic acid have been shown to decrease cellular triglyceride content compared to oleic acid.[3]
Based on studies of other trans fatty acids, it is plausible that trans-13-eicosenoic acid would have a different, potentially more detrimental, impact on lipid metabolism. Trans fatty acids, in general, have been linked to adverse effects on lipid profiles, including increased levels of low-density lipoprotein (LDL) and decreased levels of high-density lipoprotein (HDL).[4]
| Biological Process | cis-13-Eicosenoic Acid | trans-13-Eicosenoic Acid (Inferred) |
| Adipogenesis | Increases triglyceride accumulation in 3T3-L1 cells at 50 μM.[2] | Likely alters adipocyte function and may contribute to insulin resistance, similar to other trans fatty acids. |
| Cholesterol Metabolism | Data not available. | May adversely affect cholesterol transport, as seen with other trans fatty acids which can increase LDL and decrease HDL levels.[4] |
Inflammatory Signaling
The role of eicosanoids, signaling molecules derived from 20-carbon fatty acids, in inflammation is well-documented.[5][6] While specific data for 13-eicosenoic acid isomers is scarce, the metabolism of other cis and trans fatty acids provides insights. Cis unsaturated fatty acids are precursors to a range of eicosanoids with both pro- and anti-inflammatory activities. Conversely, certain trans fatty acids have been shown to induce vascular inflammation.[7] For instance, some trans isomers of C18 fatty acids increase the production of pro-inflammatory cytokines like IL-6 and activate the NF-κB signaling pathway in endothelial cells.[7] It is therefore reasonable to hypothesize that trans-13-eicosenoic acid may exhibit pro-inflammatory properties, in contrast to the more complex and potentially beneficial roles of its cis isomer.
Experimental Protocols
In Vitro Adipogenesis Assay with 3T3-L1 Cells
This protocol is adapted from studies investigating the effects of fatty acid isomers on adipocyte differentiation and lipid accumulation.[3]
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- To induce differentiation, two days post-confluence, treat cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
- After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
- Two days later, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
2. Fatty Acid Treatment:
- Prepare stock solutions of cis-13-eicosenoic acid and trans-13-eicosenoic acid complexed to bovine serum albumin (BSA).
- On day 0 of differentiation, add the fatty acid-BSA complexes to the differentiation medium at the desired final concentration (e.g., 50 µM).
- Maintain the fatty acid treatment throughout the differentiation period.
3. Quantification of Lipid Accumulation:
- On day 8, wash the differentiated adipocytes with phosphate-buffered saline (PBS).
- Fix the cells with 10% formalin for 1 hour.
- Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.
- Wash the cells with water to remove excess stain.
- Elute the stain from the cells using isopropanol and quantify the absorbance at 510 nm using a spectrophotometer.
Visualizations
Hypothesized Differential Effects on Inflammatory Signaling
The following diagram illustrates the potential opposing effects of cis- and trans-13-eicosenoic acid on inflammatory pathways, based on the known actions of other fatty acid isomers.
Caption: Hypothesized differential inflammatory signaling of 13-eicosenoic acid isomers.
Experimental Workflow for Adipogenesis Assay
This diagram outlines the key steps in the in vitro assessment of the effects of 13-eicosenoic acid isomers on adipocyte differentiation.
Caption: Workflow for assessing the impact of 13-eicosenoic acid isomers on adipogenesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CIS-13-EICOSENOIC ACID | 17735-94-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Trans fatty acid isomers in human health and in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eicosapentaenoic acid as a modulator of inflammation. Effect on prostaglandin and leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Paullinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Paullinic acid, a long-chain fatty acid. Adherence to these procedures is critical to protect personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste. Do not allow this compound to enter drains or waterways[1].
Key Properties of this compound
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C20H38O2 | [1] |
| Molecular Weight | 310.51 g/mol | [1] |
| CAS Number | 17735-94-3 | [1] |
| Physical State | Solid (powder) or liquid (in solvent) | [1] |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the detailed methodology for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste (Non-aqueous): If this compound is dissolved in an organic solvent, collect it in a designated solvent waste container. Do not mix with aqueous waste.
-
Liquid Waste (Aqueous): For aqueous solutions containing this compound, neutralization is a recommended step to reduce its hazardous properties before collection for disposal.
3. Neutralization of Aqueous this compound Waste: This procedure should be performed in a well-ventilated area, such as a fume hood.
-
Slowly add a suitable base, such as a dilute solution of sodium hydroxide (NaOH) or a slurry of sodium bicarbonate (baking soda), to the aqueous this compound waste while stirring.
-
Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base incrementally until the pH reaches a neutral range (typically between 6.0 and 8.0).
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container.
4. Spill Cleanup:
-
In the event of a spill, prevent further leakage and keep the material away from drains or water courses[1].
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.
5. Final Disposal:
-
All containers of this compound waste (solid, non-aqueous, and neutralized aqueous) must be disposed of through an approved hazardous waste disposal facility[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Hazardous Waste Classification
While a specific EPA hazardous waste code for this compound is not explicitly listed in the search results, it must be managed as hazardous waste due to its toxicity to aquatic life[1]. The final waste classification and any applicable state or local regulations should be confirmed with your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Paullinic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of Paullinic acid are paramount. This document provides immediate, procedural guidance to ensure laboratory safety and operational efficiency.
Hazard Identification and Classification
This compound is a long-chain fatty acid.[1][2] According to the Global Harmonized System (GHS), it is classified with the following hazards[3]:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[3]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[3]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The following PPE is essential to mitigate risks associated with handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Snug-fitting safety goggles with side-shields or a full-face shield.[4] | Protects against potential splashes that could cause eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] | Provides a barrier against skin contact.[4] |
| Body Protection | Chemical-resistant clothing | Long-sleeved shirts, long pants, and a chemical-resistant apron.[4] | Minimizes skin exposure to the chemical.[4] |
| Respiratory Protection | Respirator | A suitable respirator should be used in areas with a risk of inhaling vapors or mists.[4] | Protects against inhalation of potentially harmful aerosols. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[3] Wash skin thoroughly after handling.[3] Use only in well-ventilated areas.[3] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[3] Store at -20°C for powder form or -80°C when in solvent.[3] Keep away from direct sunlight and sources of ignition.[3] |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents.[3] |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[3] Rinse mouth.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses.[3] Seek prompt medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with plenty of water.[3] Remove contaminated clothing and shoes and consult a physician.[3] |
| Inhalation | Move the person to fresh air immediately.[3] |
| Accidental Release | Use full personal protective equipment.[3] Absorb spills with an inert liquid-binding material like diatomite.[3] Decontaminate surfaces by scrubbing with alcohol.[3] Prevent the product from entering drains or water courses.[3] |
Disposal Plan
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.
| Step | Action |
| 1. Collection | Collect spillage and contaminated materials.[3] |
| 2. Labeling | Clearly label the waste container with the contents. |
| 3. Disposal | Dispose of contents and container at an approved waste disposal plant.[3] Avoid release to the environment.[3] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
